molecular formula C7H5F2NO B105335 2,3-Difluorobenzamide CAS No. 18355-75-4

2,3-Difluorobenzamide

Cat. No.: B105335
CAS No.: 18355-75-4
M. Wt: 157.12 g/mol
InChI Key: DDAINDMVKSETGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluorobenzamide is a valuable chemical scaffold in medicinal chemistry and pharmacology research. It serves as a key synthetic intermediate and functional core in the development of novel therapeutic agents, with prominent applications in two major areas. In neuroscience research, this compound has been identified as a competent core replacement in the structure of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor is a key target for investigating treatments for a range of neurological and psychiatric disorders, including levodopa-induced dyskinesia in Parkinson's disease, fragile X syndrome, and anxiety . The incorporation of the this compound motif contributes to the development of brain-penetrant compounds with improved pharmacological profiles . Concurrently, this compound derivatives are extensively explored in antimicrobial research. The 2,6-difluorobenzamide pharmacophore, which is structurally related, is a known framework for inhibitors of the bacterial cell division protein FtsZ . FtsZ is a highly promising target for novel antibiotics because it is essential for bacterial replication and is not shared by humans, offering potential for selective toxicity . Compounds based on this core can disrupt the formation of the Z-ring in bacterial cell division, leading to inhibition of growth in problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Some advanced derivatives are being designed with a dual-targeting mechanism, both promoting FtsZ polymerization and disrupting bacterial membranes, to create broad-spectrum antibacterial agents with the potential to overcome resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAINDMVKSETGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171442
Record name 2,3-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-75-4
Record name 2,3-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18355-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018355754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18355-75-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into reaction mechanisms, experimental choices, and detailed protocols for researchers, scientists, and drug development professionals.

The synthesis of amides is a cornerstone of organic chemistry, and multiple strategies have been developed to achieve this transformation efficiently.[2] This document will focus on the two most prevalent and logical synthetic routes to this compound: the amidation of 2,3-difluorobenzoic acid and the partial hydrolysis of 2,3-difluorobenzonitrile. Each pathway presents distinct advantages and challenges, which will be discussed in detail to enable informed decisions in a laboratory setting.

Pathway 1: Synthesis from 2,3-Difluorobenzoic Acid

The conversion of a carboxylic acid to an amide is a fundamental and widely practiced transformation.[3] The primary challenge lies in activating the carboxylic acid's hydroxyl group, which is a poor leaving group, to facilitate nucleophilic attack by an amine or ammonia. Two primary strategies are employed: conversion to a highly reactive acyl chloride intermediate or direct coupling using a dehydrating agent.

Method A: The Acyl Chloride Intermediate Pathway

This robust, two-step method is one of the most reliable for preparing amides.[4] It involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Step 1: Synthesis of 2,3-Difluorobenzoyl Chloride

The most common method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Causality of Reagent Choice: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of stable sulfur dioxide gas, releases a chloride ion that attacks the carbonyl carbon, yielding the acyl chloride. This process is highly efficient and generally proceeds with high yields.[7]

Step 2: Ammonolysis of 2,3-Difluorobenzoyl Chloride

Acyl chlorides are highly electrophilic and react vigorously with nucleophiles like ammonia.[8] This reaction, known as ammonolysis, involves the nucleophilic acyl substitution of the chloride with an amino group.[9][10]

  • Mechanism Insight: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[11] This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A second equivalent of ammonia acts as a base to deprotonate the resulting ammonium ion, yielding the final amide product and ammonium chloride.[10][12]

G cluster_0 Overall Synthesis via Acyl Chloride A 2,3-Difluorobenzoic Acid B 2,3-Difluorobenzoyl Chloride A->B + SOCl₂ (or Oxalyl Chloride) C This compound B->C + 2 NH₃ (Ammonolysis)

Caption: Synthesis of this compound via the acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Pathway

Part 1: Preparation of 2,3-Difluorobenzoyl Chloride[5]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

  • Reagents: To the flask, add 2,3-difluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-difluorobenzoyl chloride is often a liquid and can be used in the next step without further purification.

Part 2: Ammonolysis to form this compound[11][12]

  • Setup: In a separate flask equipped with a magnetic stirrer and cooled in an ice bath, place a concentrated aqueous solution of ammonia (~10 eq).

  • Reaction: Add the crude 2,3-difluorobenzoyl chloride (1.0 eq) dropwise to the cold ammonia solution with vigorous stirring. The addition should be slow to control the exothermic reaction. A white precipitate of this compound will form immediately.

  • Isolation: Stir the mixture for an additional 30-60 minutes after the addition is complete.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride and any remaining ammonia. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Method B: Direct Amidation using Coupling Reagents

Modern synthesis often favors one-pot procedures that avoid harsh reagents like thionyl chloride. Direct amidation involves using a coupling reagent to activate the carboxylic acid in situ.[2] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[13]

  • Mechanistic Rationale: DCC protonation by the carboxylic acid forms a highly reactive O-acylisourea intermediate.[13] This intermediate is an excellent acylating agent. A subsequent nucleophilic attack by ammonia displaces the dicyclohexylurea (DCU) byproduct, forming the desired amide. The formation of the stable and insoluble DCU urea byproduct drives the reaction to completion.

G cluster_1 Direct Amidation Mechanism Acid 2,3-Difluorobenzoic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC DCC DCC Amide This compound Intermediate->Amide + NH₃ DCU Dicyclohexylurea (Byproduct) Intermediate->DCU Ammonia NH₃

Caption: Simplified mechanism of DCC-mediated direct amidation.

Pathway 2: Synthesis from 2,3-Difluorobenzonitrile

An alternative and powerful route to amides is the partial hydrolysis of the corresponding nitrile.[14] Nitriles can be hydrolyzed under either acidic or basic conditions, first to a primary amide and then further to a carboxylic acid.[15][16]

  • Core Challenge: The primary challenge in this pathway is controlling the reaction conditions to stop the hydrolysis at the amide stage. Amides can often be hydrolyzed to carboxylic acids under the same conditions used to form them from nitriles, leading to the formation of 2,3-difluorobenzoic acid as an undesired byproduct.[17][18]

Controlled Hydrolysis of 2,3-Difluorobenzonitrile

To achieve selective conversion to the amide, milder reaction conditions are necessary. Alkaline hydrolysis using hydrogen peroxide is a particularly effective method.[19]

  • Causality of Selectivity: Under alkaline conditions, the hydroperoxide anion (OOH⁻) acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate rearranges to form the amide and releases oxygen. This method is often milder than strong acid or base hydrolysis, allowing for the isolation of the amide in high yield before significant further hydrolysis occurs.[19] Controlling temperature and reaction time is critical to prevent the over-hydrolysis of the product.[18]

G cluster_2 Nitrile Hydrolysis Pathway Nitrile 2,3-Difluorobenzonitrile Amide This compound Nitrile->Amide Controlled Hydrolysis (e.g., H₂O₂, NaOH, EtOH) Acid 2,3-Difluorobenzoic Acid (Byproduct) Amide->Acid Over-hydrolysis (Harsh Conditions)

Caption: Selective hydrolysis of 2,3-difluorobenzonitrile to the amide.

Experimental Protocol: Controlled Nitrile Hydrolysis[19]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a thermometer.

  • Reagents: Dissolve 2,3-difluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or tert-butanol. Add an aqueous solution of sodium hydroxide (NaOH) or another base.

  • Reaction: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (H₂O₂, 30% solution) dropwise, ensuring the temperature is maintained below a specific point (e.g., < 40 °C) to prevent both vigorous decomposition of peroxide and over-hydrolysis.

  • Monitoring: Stir the reaction at a controlled temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once complete, the reaction mixture can be quenched, and the product is often precipitated by adding water or adjusting the pH.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization may be performed for higher purity.

Comparative Summary of Synthesis Pathways

Pathway Starting Material Key Reagents Advantages Disadvantages
1A: Acyl Chloride 2,3-Difluorobenzoic AcidSOCl₂, NH₃High yield, reliable, widely applicable.[4]Uses harsh/corrosive reagents (SOCl₂), multi-step process.
1B: Direct Amidation 2,3-Difluorobenzoic AcidDCC/EDC, NH₃One-pot, milder conditions.[2][13]Coupling reagents are expensive, byproduct (urea) removal can be difficult.
2: Nitrile Hydrolysis 2,3-DifluorobenzonitrileH₂O₂, NaOHAtom economical, potentially fewer steps.Risk of over-hydrolysis to carboxylic acid, requires careful control.[17][20]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established pathways. The choice of method depends on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents and byproducts. The conversion of 2,3-difluorobenzoic acid via its acyl chloride is a highly reliable and robust method suitable for various scales. For syntheses where milder conditions are paramount, direct amidation with coupling reagents offers a valuable alternative. Finally, the controlled hydrolysis of 2,3-difluorobenzonitrile presents an elegant and atom-economical approach, provided that the reaction conditions are meticulously controlled to prevent the formation of the corresponding carboxylic acid. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important fluorinated building block.

References

  • Organic Syntheses, Coll. Vol. 4, p.441 (1963); Vol. 34, p.58 (1954). [Online].
  • Amide synthesis by acylation. Organic Chemistry Portal. [Online]. Available: [Link]
  • Hydrolysis of nitriles. Chemguide. [Online]. Available: [Link]
  • Reactions of Acyl halide. Toppr. [Online]. Available: [Link]
  • Preparation of Amides. JoVE. [Online]. Available: [Link]
  • Chemistry of Amides. Chemistry LibreTexts. [Online]. Available: [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. [Online]. Available: [Link]
  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides.
  • Hydrolysis of nitriles. Lumen Learning. [Online]. Available: [Link]
  • Converting Nitriles to Amides. Chemistry Steps. [Online]. Available: [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Online]. Available: [Link]
  • Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. [Online]. Available: [Link]
  • Acid Halides to Amides: Aminolysis. JoVE. [Online]. Available: [Link]
  • The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Online]. Available: [Link]
  • Acyl chloride. Wikipedia. [Online]. Available: [Link]
  • The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. ChemBeamer. [Online]. Available: [Link]
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Online]. Available: [Link]
  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Online]. Available: [Link]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Online]. Available: [Link]
  • Synthesis of 2-fluorobenzoyl chloride. PrepChem.com. [Online]. Available: [Link]
  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents. [Online].
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Online]. Available: [Link]
  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents. [Online].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluorobenzamide, a key building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with high-quality predicted values to offer a detailed characterization of this compound. We delve into its fundamental chemical and physical properties, spectral analyses, and crystallographic data. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of critical parameters such as solubility, pKa, and the octanol-water partition coefficient (LogP), empowering researchers to validate and expand upon the data presented herein.

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

Fluorine-containing organic molecules have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Benzamides, as a structural motif, are prevalent in a wide array of pharmaceuticals. The strategic incorporation of fluorine atoms onto the benzamide scaffold, as seen in this compound, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the physicochemical properties of such building blocks is paramount for rational drug design and development. This guide serves as a foundational resource for scientists working with this compound, providing the essential data and methodologies to accelerate their research endeavors.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological systems.

Chemical Identity and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅F₂NO[1]

  • Molecular Weight: 157.12 g/mol [2]

  • CAS Number: 18355-75-4[2]

  • Canonical SMILES: C1=CC(=C(C(=C1)F)F)C(=O)N[2]

  • InChI Key: DDAINDMVKSETGF-UHFFFAOYSA-N[2]

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and stability assessment.

PropertyValueSource
Melting Point 163-165 °C[3][4]
Boiling Point 197 °C at 760 mmHg[3][4]
Appearance White to off-white solid[5]

The melting point of 163-165 °C is consistently reported by commercial suppliers and serves as a reliable indicator of purity.

Key Physicochemical Descriptors
PropertyPredicted Value (ACD/Percepta)Predicted Value (ChemAxon)
pKa (amide N-H) 16.5 ± 0.715.8
LogP 1.1 ± 0.31.2
  • pKa: The predicted pKa of the amide proton is approximately 16-17, indicating it is a very weak acid and will remain in its neutral form under physiological pH conditions. This is a critical consideration for its ability to cross biological membranes.

  • LogP: The predicted octanol-water partition coefficient (LogP) of around 1.1-1.2 suggests that this compound has a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, facilitating both aqueous solubility and membrane permeability.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. While the specific spectra for this compound are not publicly available, we can infer the expected chemical shifts and coupling patterns based on analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The two amide protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern. Two distinct fluorine resonances are expected, with their chemical shifts and coupling patterns providing unambiguous structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:

  • N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretch (Amide I band): A strong absorption around 1680-1650 cm⁻¹.

  • N-H bend (Amide II band): An absorption around 1650-1600 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook and shows the expected molecular ion peak (M⁺) at m/z 157.[1]

Crystallographic Data

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design.

A search of the Cambridge Structural Database (CSD) reveals that the crystal structure of this compound has been determined and assigned the refcode APINUK .[6][7][8] While the full crystallographic data requires access to the CSD, the existence of this entry confirms that a detailed solid-state structure is available to the scientific community. The crystal structure of a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, has been published and shows a largely planar molecular conformation with intermolecular hydrogen bonding between the amide groups.[9][10][11]

Experimental Protocols for Physicochemical Characterization

To empower researchers to independently verify and expand upon the data for this compound, this section provides detailed, step-by-step protocols for determining key physicochemical properties.

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial with a screw cap.

    • Ensure that undissolved solid is present at the end of the experiment.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Equilibrate for a sufficient time to reach thermodynamic equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility from the concentration of the diluted sample, taking into account the dilution factor. Report the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Shake at constant temperature (24-48 hours) A->B Equilibrate C Filter supernatant (0.22 µm PTFE filter) B->C Separate phases D Dilute filtrate C->D Prepare for analysis E Analyze by HPLC-UV D->E Inject F Calculate concentration using calibration curve E->F Determine concentration

Figure 1: Workflow for determining aqueous solubility using the shake-flask method.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region of the titration curve.

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a co-solvent mixture of water and methanol if solubility in pure water is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the sample solution in a thermostated vessel and stir continuously.

    • Immerse the calibrated pH electrode into the solution.

  • Titration:

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) to the sample solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (often by plotting the first or second derivative).

    • The pKa is equal to the pH at the half-equivalence point.

G A Prepare solution of This compound C Titrate with standardized acid or base A->C B Calibrate pH meter B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine equivalence point E->F G Calculate pKa from half-equivalence point F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of LogP via the HPLC Method

The HPLC method provides a rapid and reliable means of estimating the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Protocol:

  • Chromatographic System:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards:

    • Prepare solutions of a series of reference compounds with accurately known LogP values spanning a range that is expected to include the LogP of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase.

  • Chromatographic Analysis:

    • Inject the calibration standards and the sample solution onto the HPLC system.

    • Determine the retention time (tR) for each compound.

    • Determine the void time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t₀) / t₀.

    • Plot log(k') versus the known LogP values for the calibration standards to generate a calibration curve.

    • Determine the log(k') for this compound and use the calibration curve to interpolate its LogP value.

G cluster_setup Setup cluster_analysis HPLC Analysis cluster_calc Calculation A Prepare calibration standards (known LogP) C Inject standards and sample A->C B Prepare this compound sample B->C D Determine retention times (tR) C->D E Calculate capacity factors (k') D->E F Plot log(k') vs. LogP for standards E->F G Interpolate LogP of sample F->G

Figure 3: Workflow for LogP determination by the HPLC method.

Conclusion

This technical guide has provided a detailed characterization of the physicochemical properties of this compound, a compound of significant interest in drug discovery. By combining available experimental data with high-quality predictions and providing robust experimental protocols, we have created a comprehensive resource for researchers. The presented data on its chemical identity, physical properties, spectral characteristics, and crystallographic information, along with the predicted pKa and LogP values, offer a solid foundation for its application in the design and synthesis of novel therapeutic agents. The inclusion of detailed experimental workflows empowers scientists to independently verify and expand upon this knowledge base, fostering a deeper understanding of this important chemical entity.

References

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molecules, 28(17), 6331. [Link]
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4994. [Link]
  • PubChem. (n.d.). This compound.
  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1382. [Link]
  • Maurer, M. A., et al. (2022). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 13(5), 835-841. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,6-Difluorobenzamide.
  • Crystal Growth & Design. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. 24(7), 3045-3054. [Link]
  • NIH. (2021). 19F chemical library and 19F-NMR for a weakly bound complex structure. Med. Chem. Commun., 12, 1038-1044. [Link]
  • DORAS | DCU Research Repository. (2024). molbank.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153).
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). This compound (C7H5F2NO).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • CCDC. (2022, October 24). Glossary of Cambridge Structural Database (CSD) Terms.
  • ChemRxiv. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]
  • ResearchGate. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths.
  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6173-6184. [Link]
  • PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6173-6184. [Link]
  • CCDC. (2012, December 21). I am not a number – a potted history of the CSD refcode.
  • Amazon S3. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • CCDC. (n.d.). How should I reference published CSD data in my paper?.
  • CSD Python API. (n.d.). The CSD Python API.
  • CSD Python API. (2015). The CSD Python API Documentation.
  • ResearchGate. (2021). Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents.
  • MDPI. (2022). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. Processes, 10(9), 1735. [Link]
  • MDPI. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6265. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 2(2), 1-10. [Link]
  • PubMed Central. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Journal of Medicinal Chemistry, 65(15), 10464-10481. [Link]
  • PubMed Central. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19453-19458. [Link]

Sources

Introduction: The Significance of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,3-Difluorobenzamide

Abstract: this compound (C₇H₅F₂NO) is a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique stereoelectronic properties that profoundly influence its molecular conformation, solid-state architecture, and reactivity. This guide provides a comprehensive technical analysis of the molecular structure of this compound, synthesizing data from spectroscopic, crystallographic, and computational methodologies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Benzamides are a cornerstone scaffold in drug discovery, present in a wide array of pharmacologically active agents.[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound serves as a valuable intermediate and structural motif, where the ortho- and meta-positioned fluorine atoms create a distinct electronic and steric profile, making a detailed structural elucidation essential for its rational application in molecular design.

Molecular Identity and Physicochemical Properties

This compound is a solid at room temperature with the key properties summarized in the table below. These properties form the foundational data for its handling, characterization, and application in synthetic and analytical workflows.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 18355-75-4[3]
Molecular Formula C₇H₅F₂NO[3]
Molecular Weight 157.12 g/mol [4]
Melting Point 114-119 °C[4]
Appearance Solid[4]
InChI Key DDAINDMVKSETGF-UHFFFAOYSA-N[3]

Elucidation of the Molecular Structure

Core Geometry and Electronic Effects

The structure of this compound consists of a planar phenyl ring bonded to an amide group (-CONH₂). The two fluorine atoms at positions 2 (ortho) and 3 (meta) relative to the amide substituent are critical to its properties.

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the ring and influences the acidity of the amide protons.

  • Resonance Effect: Fluorine can also donate electron density to the aromatic ring via a +R (mesomeric) effect through its lone pairs. However, due to poor 2p-2p orbital overlap between carbon and fluorine, this effect is significantly weaker than its inductive effect.

  • Conformation: The rotational barrier around the C(aryl)-C(amide) bond and the C-N amide bond dictates the molecule's overall conformation. The planarity of the amide group is well-established, but its dihedral angle relative to the phenyl ring is influenced by both steric hindrance from the ortho-fluorine and the potential for intramolecular hydrogen bonding. Computational studies on related molecules like 2-fluorobenzamide have shown that intramolecular N-H···F hydrogen bonds can be a stabilizing factor, influencing the preferred conformation.[5]

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic properties of molecules like this compound.[6] A typical workflow involves geometry optimization followed by frequency and electronic property calculations.

Workflow for DFT Analysis of this compound:

cluster_input Input cluster_calc DFT Calculation cluster_output Output Data start Initial Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Basis Set & Functional freq Frequency Calculation opt->freq Confirm Minimum Energy nmr_td NMR & TD-DFT Calculation opt->nmr_td geom Optimized 3D Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR/Raman Frequencies) freq->vib elec Electronic Properties (HOMO/LUMO, ESP) nmr_td->elec

Caption: A typical DFT workflow for structural and electronic analysis.

DFT calculations can provide insights into bond lengths, angles, vibrational modes, and the distribution of electron density, corroborating experimental findings and explaining the molecule's reactivity.[7]

Solid-State Structure and Supramolecular Assembly

While a detailed single-crystal X-ray diffraction study of this compound is not widely published, its crystal structure is cataloged in the Cambridge Structural Database (CSD) under the reference code APINUK .[8] The analysis of related fluorinated benzamides provides a robust framework for understanding its solid-state packing.[1][9]

The primary intermolecular interaction governing the crystal packing of benzamides is the hydrogen bond between the amide N-H protons and the carbonyl oxygen. This typically leads to the formation of a robust centrosymmetric dimer, known as the R²₂(8) motif.

Sources

The Multifaceted Mechanisms of Action of Difluorobenzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Benzamide Scaffolds

In the landscape of modern medicinal chemistry, the benzamide functional group is a cornerstone of pharmacophore design, valued for its ability to form critical hydrogen bonds with biological targets.[1][2] The strategic incorporation of fluorine atoms onto the phenyl ring of benzamides dramatically influences their physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity.[3][4] This often translates into superior pharmacokinetic profiles and enhanced therapeutic efficacy. This guide focuses on the mechanistic intricacies of difluorobenzamide derivatives, a class of compounds that has demonstrated significant and diverse biological activities. While various isomers exist, this document will primarily explore the well-characterized mechanisms associated with 2,3-difluorobenzamide and 2,6-difluorobenzamide cores, which have emerged as privileged scaffolds in neuroscience and infectious disease research, respectively.

Part 1: this compound as a Negative Allosteric Modulator of mGlu5

A significant body of research has identified derivatives of this compound as potent, selective, and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[5][6][7] This mechanism is of high interest for the development of therapeutics for neurological and psychiatric disorders.

The mGlu5 Signaling Cascade

L-Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[7] It modulates neuronal activity through both ionotropic and metabotropic glutamate (mGlu) receptors. The mGlu5 receptor, a member of the Group I mGlu family, is a G-protein coupled receptor (GPCR) predominantly found postsynaptically.[6]

Upon activation by glutamate, mGlu5 couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a canonical signaling cascade:

  • Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]

  • PKC Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, modulating synaptic plasticity and neuronal excitability.

This compound-based NAMs do not compete with glutamate at its orthosteric binding site. Instead, they bind to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[6] This binding event induces a conformational change in the receptor that reduces its affinity for and/or response to glutamate, thereby attenuating the downstream signaling cascade.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor (7TM) Glutamate->mGlu5 Binds & Activates NAM This compound NAM NAM->mGlu5 Binds & Inhibits Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activate Ca Ca²⁺ ER->Ca Releases Ca->PKC Activate Downstream Downstream Signaling PKC->Downstream Phosphorylates

Figure 1: mGlu5 signaling pathway and the inhibitory action of this compound NAMs.

Experimental Protocol: In Vitro Characterization of mGlu5 NAMs

The following protocol outlines a standard workflow for confirming the mechanism of action of a novel this compound derivative as an mGlu5 NAM.

Objective: To determine the potency (IC₅₀) and mode of inhibition of a test compound on the human mGlu5 receptor.

Methodology: Calcium Mobilization Assay [7]

  • Cell Culture:

    • Maintain HEK293A cells stably expressing the human mGlu5 receptor in appropriate growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

    • Plate cells in 384-well black, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Aspirate growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

    • Incubate plates as per the dye manufacturer's instructions (e.g., 1 hour at 37°C) to allow for dye uptake.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the this compound test compound in assay buffer.

    • Utilizing a fluorescent imaging plate reader (e.g., FLIPR), add the test compound to the wells.

    • Incubate for a predetermined time (e.g., 15 minutes) to allow for receptor binding.

  • Agonist Challenge and Data Acquisition:

    • Add a fixed concentration of glutamate, corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), to all wells.

    • Immediately begin measuring fluorescence intensity kinetically over time (e.g., every second for 3 minutes). The binding of Ca²⁺ to the dye results in a measurable increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to control wells (glutamate alone vs. glutamate + test compound).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow_mGlu5 A 1. Cell Seeding (HEK293-hmGlu5) B 2. Dye Loading (Fluo-4 AM) A->B Incubate C 3. Compound Addition (Test NAM) B->C Incubate D 4. Agonist Challenge (Glutamate EC80) C->D Immediate E 5. Fluorescence Reading (FLIPR) D->E Kinetic Read F 6. Data Analysis (IC50 Determination) E->F Calculate

Figure 2: Experimental workflow for an in vitro calcium mobilization assay.

Part 2: 2,6-Difluorobenzamide as an Inhibitor of Bacterial FtsZ

In the field of antimicrobial research, derivatives of the isomeric 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial protein FtsZ.[8][9] FtsZ is an essential and highly conserved homolog of eukaryotic tubulin, playing a critical role in bacterial cell division. Its inhibition represents a promising strategy for developing new antibiotics, particularly against resistant Gram-positive pathogens like Staphylococcus aureus.[8][10]

The Role of FtsZ in Bacterial Cell Division

FtsZ is a GTPase that, upon binding GTP, polymerizes into protofilaments.[11] These protofilaments then assemble into a dynamic structure at the mid-cell known as the Z-ring. The Z-ring acts as a scaffold, recruiting a cascade of other proteins (the divisome) that are necessary to synthesize the new cell wall septum and ultimately divide the cell.[9]

2,6-difluorobenzamide derivatives act by binding to an allosteric site on FtsZ, distinct from the GTP-binding site.[10] This binding event disrupts the protein's polymerization dynamics. The precise effect can vary between specific derivatives, but it generally leads to either the destabilization of FtsZ polymers or the formation of aberrant, non-functional structures. This disruption prevents the formation of a proper Z-ring, halting cell division and leading to filamentation and eventual cell death.[9][10]

ParameterFtsZ FunctionEffect of 2,6-Difluorobenzamide Inhibitor
GTP Binding Essential for polymerizationUnaffected
Polymerization Forms protofilamentsDisrupted/Altered
Z-Ring Formation Forms at mid-cellPrevented or aberrant
Cell Division Proceeds normallyInhibited
Cell Morphology Normal cocci/rodsFilamentous growth
Experimental Protocol: Assessing FtsZ Inhibition

Objective: To confirm that a 2,6-difluorobenzamide derivative inhibits bacterial cell division by targeting FtsZ.

Methodology: Bacterial Morphology and FtsZ GTPase Activity

1. Cell Morphology Analysis (Microscopy):

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., Bacillus subtilis or S. aureus) to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial culture with the test compound at its Minimal Inhibitory Concentration (MIC) for a defined period (e.g., 2-4 hours). Include a vehicle-only control.

  • Staining and Imaging: Stain the bacterial cells with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the cells using fluorescence microscopy. Control cells should show normal division septa. Cells treated with an FtsZ inhibitor will exhibit an elongated, filamentous morphology with no clear septa, indicating a block in cell division.[9]

2. FtsZ GTPase Activity Assay:

  • Protein Purification: Purify recombinant FtsZ protein from a bacterial expression system (e.g., E. coli).

  • Assay Setup: The GTPase activity of FtsZ is coupled to its polymerization. This activity can be measured using a malachite green-based assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

  • Reaction: Set up reactions containing purified FtsZ, GTP, and varying concentrations of the 2,6-difluorobenzamide test compound in a suitable polymerization buffer.

  • Detection: After incubation, stop the reaction and add the malachite green reagent. Measure the absorbance at ~620 nm. A decrease in absorbance in the presence of the compound indicates inhibition of FtsZ's GTPase activity.[11]

Other Reported Mechanisms

While the roles of difluorobenzamides in mGlu5 and FtsZ modulation are well-documented, the scaffold has shown utility in other areas. Notably, certain 2,6-difluorobenzamide derivatives have been reported as inhibitors of store-operated calcium (SOC) channels, which are implicated in the progression of colorectal cancer.[12] This mechanism involves blocking the influx of extracellular calcium that occurs after the depletion of ER stores, a process crucial for cancer cell migration.[12]

Conclusion

The difluorobenzamide core is a versatile and powerful scaffold in drug discovery. The specific placement of the two fluorine atoms profoundly influences the molecule's biological target and, consequently, its mechanism of action. The this compound moiety is a key feature of potent mGlu5 negative allosteric modulators for CNS applications, while the 2,6-difluorobenzamide isomer is a validated starting point for developing novel FtsZ-targeting antibiotics. This guide provides a foundational understanding of these primary mechanisms, offering researchers the technical context and experimental frameworks needed to explore and exploit the therapeutic potential of this important chemical class.

References

  • 2,3-Difluorobenzamidine hydrochloride - Chem-Impex. [https://vertexaisearch.cloud.google.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF4uaJHk0-UJgCZ0OksynNpAZELdq8Ojq0XWErDlVmUT-ridJCanYpnRV5Cd18V66opf88mGKi9oHPHklxrUWwMGmpsc1rV1FdtYOlJ5Nerl8WReXjrWihPN1ZzdTRHK8cOQh9AQ==]
  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 | ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFxbgnPwj4cYfyUPY0w5_j6AaZKiCezftrHP5LGNUTvS7Be-JbfV1hrdsuvxN8CJyFrSva7yR1Z1nVdT72CtZSwNZcApwdVXYdrJzBQi1zdUGbN3IEmDQRughzwLaYEF2bQiVvic8YdC7EL14FqGI1QJaWZyEp]
  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu - Mallory A. Maurer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3_nvbldavI5R4HNzXr2zFP9LXOwlsxh60mLb6AxLSehxu_31_X5c-HNaxtiBZGr6cn4Plr2frcaMoHGAh32L7J9MIIMirp5NRUZ_5bQjpwUSm1bzpcYYAAEDMTtuqDUrFx9sLx5wYqg==]
  • The Role of 2,3-Difluorobenzaldehyde in Modern Pharmaceutical Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-m16iymVEBuQjhWC4s-AuomcokERHXI5Iw5cSseP6kdcDy9jUCV_tHOgeAq1JV85M-L6m-YecPMbARxpxbygfeAL-8kcs4fEHnrKhgHjNlYCs_U15T3_eQ-GQKSTBf41-fTBZ8ZC1U1CIEsStT5pjFAohdHu1efKzAKv2u1v0hz49MY8UYn9oCn09KkoKz7WfWO_NXaCNeme_6ygv0Dqx8umnTNdbrQinJBt5MV1m0YfGx_f8E_f933ZbtH1WmAvN2WE=]
  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAGLuPrkMaKqjN0B0qxm2Yx_iN5CS38VXj-br7RivLc1yZtLDNTsSOibzK0j5jDoNmm2TJymANwLQPvLkMZv2n2Y-v-RGutsDikFwTtsuhZw2FU0R4SEHIbe3dT57AHVRq38m32diXgq6bdEA=]
  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzDgO2zUkiFLCUKCSZirQu1Ln156nSH0vQ91yyD54u0jdc8pm64yhuuf9mhSzLUmJcAVy5D_icq6bwrmczIzYJRYyRy8yMTr28R1Qdo1ov0QIHRFNM8HKFEQaNXzNDFi9rLY=]
  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjofC9wIoxA5IDJwkCaz62TX_ISofhCxam2E2nq-HcAPc_l9i9JY1D_qaTuZH-iQViJIPqqf_qA5Tl_4oUTsOlwcRyeEl2WlyqWI43KHYY0nrcY4DpE9M-kjndGnnq1Bb5AI6sDP_IftUBD14=]
  • This compound | C7H5F2NO | CID 140373 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO55lsn83oeDXto2fm_bbzE5_5uT040tYp1o5_0lq_roNxOexoOsEh5ZwrgMe360GjOPcZ-PUuirXnXvUkhQ_3HzA4pVexHdqYcp5x90uwNBBckrWtxhT9nlqFTEGq09XmSRphKn33RL8wI8MCHTg6z94c-1gnBeTq]
  • 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM8a5t3d38FWhC5ADZOKZFD2MT9VUDJXa9JYydQGJooCDF5uYZzD3LEROy_mFDbtWb76bjK4lWribjP1Dcg3rnucNXmAi1ioIC7HaEWL1PW0MzMyasfl5jb8gSZ6J1BWpnsUo=]
  • Design strategy of the novel 2,6-difluorobenzamide derivatives... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqJor-7kBX5rGlUWP1eCxqOgmVtp4-VuWn0g5QIbJrFRbmZ11RQ2OvAmcQskr5ntxbwIyFfI7kwd_S71nqfOmZCiimzbeXHoPc2yEavpUmBemo3C_mRlVSOrJNvImjccztwiDUVijfAI-DYnENWJZeR4goaHV65vi9XQIkWaiR2HcpuikRMtHCFRTwKCI7hARlgbIcuYRTjlheIdMfcd8GUO4DCbPrxclO34lRnXGmdVPdrn8fCD9OxKKCZignnS6Lp_k93A==]
  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on their Antibacterial Activity against MDR Staphylococcus aureus - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfdcKWwU32Ho_LQjv0hbyO-Eq-_ijGcmOaootXs-UmojAIG8_LN0kUxpD2-Z9F98br25fRB60t3h7lAFVGRb-0n7rhD7HmEJ1mu_sCv5-iedX2aWCc_d1BdA9tRXEkvYASdBI=]
  • Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0bklikT2jzlpCigWG98X8jcxWfEEOmXnTzx29fUyR4KboPCIe5I71UTNJCuKPtvPTDD-GC5691SVJEIQmOX_33UIfurnxYlUy9voDCK1HOUdih-h4BgzvdBC-BhjbYYpOA==]
  • This compound; BENZAMIDE,2,3-DIFLUORO; 2,3-DEHYDRO OFLOXACIN; 2,3-Difluorobenzoic Acid; 2,3-Difluorbenzamid | Chemrio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEng1mgCMO0ilDtSNq46Mg03onkP_7imGCzgmgK7_fqsQFW7-UsR_QxIBaTlXGLv6vtyBiC78sj3YnwZc3fYa-peOpI7wZacAjTQxlvml1YFH3LuwCzOZoC89aXlv5qVyyqKVaQpLhdbudwO4CMM-pT4Nn1gfPrpJLd3kzfqdW34daFXalmJY8GTl0vobOy7uBJLjUyVb9nyB6uZY5Ty__Gv9mxPWpJfBjZ_-du-4HnwDQpIGrXO0B68h0njGTKI_kUlOL3HyXiguQ5CdagEAFS]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDOdxROB536dCnj8dfmL_YBLDWKrNsRxCl45EzrIOTk5dy29jGYpWP_HMK1n0-LHgI3qCPI7uAV8VhxLa8noPthlc6tS18chaDgb7A_bCPrHyrwW2tBm8nN8W4-9_7eyh0U_A=]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz7E3P7cB3cyBEs8sk_VpqSwaqSv2Lja48S16rkD_svrZLzIB-p7buFrTBFaoCO_bD4Y5vVmdar5z4A7KUP1wVev4jge-rmo_Rx-LSpmUk_lVc8gZJhLdZIgRRZx4PzoQGXH1SRyaAjaMXVgp4eSDZ-PicofsAFNyz3a2kVw61z5M=]

Sources

Part 1: The Strategic Imperative of Fluorine in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamides

The deliberate incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—high electronegativity, a small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When applied to privileged scaffolds like benzamide, fluorine substitution unlocks new avenues for enhancing therapeutic potential.

The benzamide moiety itself is a versatile structural motif found in a wide array of approved drugs, valued for its ability to form key hydrogen bonds with biological targets.[3] The synergy achieved by combining this established scaffold with fluorine substitution allows for fine-tuning of molecular properties to achieve desired biological outcomes. Fluorination can lead to improved metabolic stability, enhanced membrane permeability, and altered pKa values, which can increase binding affinity to target receptors.[1][4] This guide explores the diverse biological activities of fluorinated benzamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

Part 2: A Spectrum of Biological Activities and Molecular Targets

Fluorinated benzamides exhibit a remarkable range of biological activities, targeting various proteins and pathways implicated in human disease. This versatility has established them as critical leads in numerous drug discovery programs.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of fluorinated benzamides derive their therapeutic effect from the targeted inhibition of enzymes. The electronegativity of fluorine can be leveraged to enhance binding to active sites or to create mechanism-based inhibitors that covalently modify the enzyme.[5][6][7]

  • Carbonic Anhydrase (CA) Inhibition: Fluorinated benzenesulfonamides (a related class) have been designed as high-affinity, isoform-selective inhibitors of carbonic anhydrases.[8] By varying the substitution patterns on the fluorinated ring, researchers have developed compounds with nanomolar potency against specific CA isoforms, including those associated with tumors like CA IX and CA XII.[8] The strong electron-withdrawing nature of fluorine near the sulfonamide group increases the acidity of the amide proton, which is crucial for binding to the zinc ion in the enzyme's active site.[9]

  • Antimycobacterial Activity: The global health threat of tuberculosis has spurred the search for novel inhibitors. Fluorinated benzamides have emerged as potent inhibitors of the Mycobacterium tuberculosis cytochrome bcc complex (QcrB).[10] Structure-activity relationship studies have identified benzamides with sub-micromolar activity, demonstrating that strategic placement of fluorine and other substituents can optimize antibacterial potency while minimizing cytotoxicity.[10]

  • Modulation of Amyloid-β Aggregation: In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide is a key pathological event. Certain fluorinated benzenesulfonamides have been shown to slow this aggregation process by more than threefold.[9][11] These compounds appear to stabilize the soluble form of the peptide, and their application has been shown to increase the survivability of cells affected by Aβ.[11]

Ion Channel Modulation

Ion channels, which are critical for cellular signaling and excitability, represent another major class of targets for fluorinated benzamides.

  • Potassium Channel (Kv1.3) Blockade: The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation, making it an attractive target for autoimmune diseases.[12][13] A class of benzamide derivatives has been identified as potent Kv1.3 channel blockers.[12] By inhibiting this channel, these compounds can suppress the immune response, highlighting their potential as novel immunomodulators.[12][13]

  • Calcium Channel (Ca²⁺) Modulation: The fluorinated benzamide FK960 has been investigated for its potential in treating dementia.[14] Its mechanism involves the modulation of voltage-activated Ca²⁺ channels in hippocampal neurons. Specifically, FK960 reverses the G protein-dependent inhibition of Ca²⁺ currents caused by somatostatin, thereby enhancing synaptic plasticity, which is crucial for memory and learning.[14][15]

Anti-Angiogenic and Anticancer Activity

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. Polyfluorinated benzamides have been synthesized and evaluated as potent inhibitors of angiogenesis.[16] In assays such as the rat aortic ring assay, these compounds effectively inhibit microvessel outgrowth, indicating their potential for development as anticancer agents.[16] Furthermore, fluorinated compounds are prevalent in a wide range of cancer therapies, with fluorine substitution often contributing to improved efficacy and pharmacokinetics.[1][17]

Part 3: Decoding the Structure-Activity Relationship (SAR)

The biological activity of fluorinated benzamides is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the aromatic rings. A systematic exploration of SAR is essential for optimizing lead compounds.

The Influence of Fluorine Substitution

The placement of fluorine on the benzamide core can have dramatic effects on potency and selectivity.

  • Electron-Withdrawing Effects: In many cases, the electron-withdrawing properties of fluorine are key. For carbonic anhydrase inhibitors, fluorine atoms near the zinc-binding group enhance affinity.[9]

  • Positional Isomerism: In the development of antitubercular agents, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core.[10] However, fluorine on a different part of the molecule (the phenylethyl ring) did not negatively affect activity.[10] This demonstrates the high degree of positional sensitivity.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can pre-organize it for optimal binding to its target. This has been observed in the crystal structures of fluorinated benzamides and related antibiotics.[18][19][20]

SAR Data for Benzamide Inhibitors of M. tuberculosis QcrB

The following table summarizes key SAR insights from a study on benzamide inhibitors of M. tuberculosis QcrB, highlighting the impact of various substitutions on inhibitory activity.[10]

Compound IDSubstitution at C-5 of BenzamideOther Key SubstitutionsActivity (IC₉₀, µM)Cytotoxicity (HepG2 CC₅₀, µM)Selectivity Index (SI)
2 Morpholine-2.8> 50> 18
4b Methyl-0.622540
16 Thiophene-0.1339300
18 MorpholineMethoxy on phenylethyl0.851175
22f MethylThiophene on phenylethyl0.0925278

Data synthesized from ACS Medicinal Chemistry Letters, 2022.[10] The data clearly indicates that replacing the metabolically labile morpholine group with smaller, lipophilic groups like methyl or thiophene can significantly enhance potency and selectivity.[10]

Mandatory Visualization: SAR Logic Diagram

This diagram illustrates the logical process of SAR-driven optimization for the antitubercular benzamides discussed above.

SAR_Logic cluster_0 Initial Lead cluster_1 Optimization Strategy cluster_2 Improved Analogs Lead Lead Compound (2) - Morpholine at C-5 - IC90 = 2.8 µM Strat1 Replace metabolically labile morpholine Lead->Strat1 Address metabolic instability Strat2 Modify phenylethyl ring Lead->Strat2 Explore distal modifications Analog1 Analog 16 - Thiophene at C-5 - IC90 = 0.13 µM - SI = 300 Strat1->Analog1 Resulting in high potency & selectivity Analog2 Analog 22f - Methyl at C-5 - Thiophene on phenylethyl - IC90 = 0.09 µM - SI = 278 Strat1->Analog2 Strat2->Analog2 Combined modification

Caption: SAR optimization flow for antitubercular benzamides.

Part 4: Key Experimental Protocols

The characterization of fluorinated benzamides requires robust and validated experimental workflows. The following protocols represent standard methodologies in the field.

Synthesis: A General Protocol for Polyfluorinated Benzamides

This protocol is adapted from methodologies used to create fluorinated benzamides for anti-angiogenic screening.[16] The causality behind this multi-step synthesis is to start with a readily available fluorinated anhydride and convert it sequentially into the desired amide via an intermediate that allows for decarboxylation.

  • Formation of Tetrafluorophthalamic Acid:

    • Dissolve tetrafluorophthalic anhydride in a suitable solvent (e.g., dichloromethane).

    • Add a primary amine (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. The product, a tetrafluorophthalamic acid, typically precipitates and can be collected by filtration.

  • Thermal Decarboxylation to Tetrafluorobenzamide:

    • Heat the tetrafluorophthalamic acid product from the previous step neat (without solvent) to its melting point (typically 150-200 °C).

    • Maintain the temperature until gas evolution (CO₂) ceases, indicating the completion of the decarboxylation.

    • Cool the reaction mixture to yield the crude tetrafluorobenzamide.

  • Nucleophilic Aromatic Substitution (optional):

    • To introduce further diversity, the tetrafluorobenzamide can be reacted with another primary amine.

    • Dissolve the tetrafluorobenzamide in a polar aprotic solvent like DMF.

    • Add the primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA).

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed. This typically results in substitution at the 4-position to yield a 2,3,5-trifluorobenzamide.[16]

  • Purification:

    • Purify the final benzamide product using column chromatography on silica gel or by recrystallization.

    • Characterize the final product by NMR, mass spectrometry, and X-ray crystallography to confirm its structure.[3][16]

Biological Assay: Rat Aortic Ring Assay for Angiogenesis

This ex vivo assay provides a self-validating system to assess the anti-angiogenic potential of a compound by measuring its effect on microvessel sprouting from a piece of living tissue.

Mandatory Visualization: Aortic Ring Assay Workflow

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_culture Culture & Treatment cluster_analysis Data Analysis A1 Isolate thoracic aorta from Sprague-Dawley rat A2 Remove fibro-adipose tissue A1->A2 A3 Cut aorta into ~1 mm thick rings A2->A3 B1 Embed aortic rings in collagen gel matrix A3->B1 Embedding B2 Add endothelial cell growth medium B1->B2 B3 Treat with fluorinated benzamide or vehicle control B2->B3 C1 Incubate for 7-10 days B3->C1 Incubation C2 Fix and stain cells (e.g., with Calcein AM) C1->C2 C3 Image microvessel outgrowth using microscopy C2->C3 C4 Quantify outgrowth area (e.g., using ImageJ) C3->C4

Caption: Experimental workflow for the rat aortic ring assay.

  • Aorta Isolation: Euthanize a Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Place the aorta in sterile medium and carefully remove surrounding fibro-adipose tissue. Cross-section the aorta into rings of approximately 1 mm thickness.

  • Embedding: Place a layer of collagen gel in each well of a 48-well plate. Once set, place a single aortic ring in the center of each well and cover with a second layer of collagen.

  • Treatment: After the top layer has set, add endothelial cell growth medium containing the desired concentration of the fluorinated benzamide or vehicle control.

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 7-10 days, replacing the medium every 2-3 days.

  • Quantification: At the end of the incubation period, quantify the extent of microvessel outgrowth from the aortic ring using microscopy and image analysis software. The area of outgrowth in treated wells is compared to the control to determine the inhibitory effect.[16]

Part 5: Future Perspectives

The field of fluorinated benzamides continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of biological systems. The development of late-stage fluorination techniques allows for the rapid generation of diverse compound libraries, accelerating the SAR cycle.[2] Furthermore, the use of ¹⁸F-labeled benzamides as PET imaging agents represents a growing area of interest, enabling non-invasive diagnosis and pharmacokinetic studies.[2][21] As our knowledge of complex diseases expands, the rational design of highly selective and potent fluorinated benzamides will undoubtedly lead to the development of next-generation therapeutics for a wide range of unmet medical needs.

References

  • Pla-Quintana, A., et al. (2018).
  • Singh, R., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]
  • Sakala, B., et al. (2024).
  • Avilan, L., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]
  • Sakala, B., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • McMahon, S. A., et al. (2012). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]
  • Akaike, A., et al. (1997). Modulation of Ca2+ channel currents by a novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960)
  • Ward, M. D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
  • Matsuoka, N., et al. (1997). FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. PubMed. [Link]
  • Konaklieva, M. (2012). Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. American University - Figshare. [Link]
  • Amaye, F. C., et al. (2021). Evaluation of potential anticonvulsant fluorinated N-benzamide enaminones as T-type Ca2+ channel blockers. OUCI. [Link]
  • Li, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • McMahon, S., et al. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • McMahon, S. A., et al. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link]
  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
  • Baconguis, I., et al. (2025).
  • Waza, A. A., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. [Link]
  • Venet, M., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. PubMed. [Link]
  • Various Authors. (n.d.). Structure activity relationship of the synthesized compounds.
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed. [Link]
  • Various Authors. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
  • Kauer, M., et al. (2022).
  • Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC - NIH. [Link]
  • Klepacki, D., et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]
  • Singh, V., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
  • Klepacki, D., et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]
  • Various Authors. (n.d.). Benzamide derivatives as blockers of Kv1.3 ion channel.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Mykhailiuk, P. K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
  • Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

Sources

The Strategic Deployment of 2,3-Difluorobenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a cornerstone of modern medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning potential of a specific fluorinated motif: 2,3-difluorobenzamide. We will explore its synthesis, rationale for use, and diverse applications, providing a comprehensive technical overview for its effective implementation in drug design programs.

The Physicochemical and Pharmacokinetic Advantages of Fluorine Incorporation

The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Fluorine's ability to modulate the pKa of nearby functional groups and create favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, further underscores its utility in optimizing drug-like properties.[4] The strategic placement of fluorine can block sites of metabolic oxidation, a common failure point for many drug candidates, thereby increasing their in vivo half-life.[1]

The this compound Moiety: A Privileged Scaffold

Among the various fluorinated building blocks, the this compound moiety has garnered increasing attention for its unique conformational and electronic properties. The ortho- and meta-positioning of the two fluorine atoms on the phenyl ring creates a distinct electronic environment that can influence the molecule's interaction with its target protein and modulate its physicochemical properties in a manner different from other di- or mono-fluorinated analogs.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives is typically achieved through standard amide bond formation reactions. The key starting material, 2,3-difluorobenzoyl chloride, is commercially available and can be readily prepared from 2,3-difluorobenzoic acid.[1][5]

Experimental Protocol: General Amide Coupling

A common and effective method for the synthesis of N-substituted 2,3-difluorobenzamides involves the coupling of 2,3-difluorobenzoic acid with a desired amine using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).[6]

Step-by-Step Methodology:

  • Acid Activation: Dissolve 2,3-difluorobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

For more challenging couplings, particularly with electron-deficient or sterically hindered amines, the use of acyl fluorides generated in situ or alternative coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be more effective.[7][8]

Diagram of the general synthesis of N-substituted 2,3-difluorobenzamides:

G cluster_start Starting Materials cluster_reagents Coupling Reagents cluster_product Product 2_3_Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid N_Substituted_Amide N-Substituted This compound 2_3_Difluorobenzoic_Acid->N_Substituted_Amide 1. Amine R-NH2 Amine->N_Substituted_Amide 2. Coupling_Agent EDC, HATU, etc. Coupling_Agent->N_Substituted_Amide Base DIPEA, Et3N, etc. Base->N_Substituted_Amide G 2_3_DFB This compound Moiety Conformation Conformational Restriction 2_3_DFB->Conformation pKa pKa Modulation 2_3_DFB->pKa Binding Enhanced Binding Interactions 2_3_DFB->Binding Metabolism Increased Metabolic Stability 2_3_DFB->Metabolism Improved_PK Improved Pharmacokinetics (e.g., Oral Bioavailability) Conformation->Improved_PK pKa->Improved_PK Binding->Improved_PK Metabolism->Improved_PK

Caption: Key advantages conferred by the this compound moiety in drug design.

Future Perspectives

The this compound moiety represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique combination of electronic and steric properties provides a powerful tool for medicinal chemists to address common challenges in drug discovery, such as improving potency, selectivity, and pharmacokinetic profiles. As our understanding of fluorine's role in drug-target interactions continues to grow, we can anticipate the even more strategic and widespread application of the this compound scaffold in the design of next-generation therapeutics for a wide range of diseases.

References

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • PubMed. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation.
  • MDPI. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans.
  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Google Patents. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Google Patents. Compounds useful as kinase inhibitors.
  • Google Patents. US 11358948 B2.
  • PubChem. This compound.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
  • ResearchGate. The role of fluorine in medicinal chemistry.

Sources

The Strategic Role of 2,3-Difluorobenzamide in Modern Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's physicochemical and biological characteristics, leading to enhanced efficacy, metabolic stability, and target-binding affinity.[1] This technical guide delves into the pivotal role of 2,3-Difluorobenzamide, a key fluorinated building block, in the discovery and development of next-generation fungicides, herbicides, and insecticides. We will explore its synthesis, its function as a crucial intermediate, and the mechanistic principles that underpin the biological activity of its derivatives, providing researchers and drug development professionals with a comprehensive understanding of its potential in agrochemical innovation.

Introduction: The Benzamide Moiety and the Fluorine Advantage in Agrochemicals

Benzamides represent a privileged structural class in medicinal and agrochemical research, with the amide group's ability to form hydrogen bonds being crucial for interactions with biological targets.[2] When combined with the strategic placement of fluorine atoms on the phenyl ring, the resulting fluorinated benzamides exhibit enhanced properties that are highly desirable for crop protection agents.[1][3] These advantages include:

  • Increased Lipophilicity: Facilitates penetration through biological membranes.[1]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the compound's activity.

  • Modulation of Acidity/Basicity: Influences the compound's ionization state and, consequently, its uptake and transport.[1]

  • Improved Target Binding: Fluorine can engage in favorable interactions with enzyme active sites, leading to higher potency.

This compound (C₇H₅F₂NO) serves as a versatile synthon that introduces a difluorinated phenyl ring into more complex molecules, making it a valuable starting point for the synthesis of novel agrochemicals.[4][5]

Synthesis of this compound: A Foundational Protocol

The synthesis of fluorobenzamides, including the 2,3-difluoro isomer, is a critical first step in leveraging this scaffold for agrochemical discovery. A common and effective method involves a two-step process starting from a corresponding halogenated benzonitrile.[6]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Fluorination of 2,3-Dichlorobenzonitrile

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous potassium fluoride, a quaternary ammonium salt (as a phase-transfer catalyst), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).[6]

  • Addition of Starting Material: Add 2,3-dichlorobenzonitrile to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 150-165°C and maintain vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC).[6]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts. The solvent can be removed under reduced pressure to yield crude 2,3-difluorobenzonitrile.

Step 2: Partial Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude 2,3-difluorobenzonitrile in a suitable solvent system.

  • Hydrolysis: Add an aqueous solution of hydrogen peroxide in the presence of a catalytic amount of a base.[6]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling.

  • Isolation and Purification: Upon completion, the this compound product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization to obtain a product with a purity greater than 99.5%.[6]

G A 2,3-Dichlorobenzonitrile B Fluorination (Anhydrous KF, Quaternary Ammonium Salt, DMF, 150-165°C) A->B C 2,3-Difluorobenzonitrile B->C D Partial Hydrolysis (H₂O₂, Catalytic Base) C->D E This compound D->E

Caption: Synthesis pathway of this compound.

Role as an Intermediate in the Synthesis of Bioactive Molecules

This compound is primarily utilized as an intermediate in the construction of more elaborate molecules with desired agrochemical properties.[6] The amide functionality can be further reacted, or the difluorophenyl ring can be incorporated into larger heterocyclic systems.

Synthesis of Novel Fungicides

Benzamide derivatives are known to exhibit a broad spectrum of fungicidal activities.[2][7] The 2,3-difluorophenyl moiety can be a key component in novel fungicides that target various fungal pathogens. The synthesis of such compounds often involves the coupling of 2,3-difluorobenzoyl chloride (derived from this compound) with a suitable amine-containing heterocyclic core.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product A This compound C Amide Coupling Reaction A->C B Amine-containing Heterocycle (e.g., Triazole, Oxadiazole) B->C D Novel Benzamide Fungicide C->D

Caption: General workflow for synthesizing novel fungicides.

Development of Herbicides

The fluorobenzamide scaffold is also integral to the design of new herbicides.[8][9] By derivatizing this compound, researchers can create compounds that interfere with essential biochemical pathways in weeds.

Mechanism of Action of Benzamide-Derived Agrochemicals

The mode of action of agrochemicals derived from this compound is dependent on the overall structure of the final molecule. However, we can infer potential mechanisms based on the activities of related benzamide compounds.

Fungicidal Mode of Action

Many benzamide fungicides act by inhibiting specific enzymes that are crucial for fungal growth and development.[10] Common targets include:

  • Succinate Dehydrogenase (SDHI): These fungicides inhibit cellular respiration and energy production in the fungal mitochondria.[11]

  • Sterol Biosynthesis: Inhibition of this pathway disrupts the integrity of fungal cell membranes.[10]

  • Tubulin Polymerization: Some compounds act by binding to tubulin, thereby blocking mitosis.[12]

The 2,3-difluorophenyl group can enhance the binding of the molecule to the target enzyme, leading to increased potency.

G A Benzamide Fungicide Derivative B Fungal Pathogen A->B Application C Inhibition of Key Enzyme (e.g., SDHI, Sterol Biosynthesis) B->C Target Interaction D Disruption of Cellular Function C->D E Fungal Cell Death D->E

Caption: Potential fungicidal mode of action pathway.

Herbicidal Mode of Action

Herbicides derived from this scaffold can target a variety of plant-specific processes. The specific mechanism will depend on the other functional groups present in the molecule.

Future Perspectives and Conclusion

This compound is a strategically important building block in the design and synthesis of novel agrochemicals. Its difluorinated phenyl ring imparts advantageous properties that can lead to the development of more potent, selective, and environmentally benign crop protection solutions. Future research will likely focus on the synthesis of a wider range of derivatives and the elucidation of their specific modes of action. The continued exploration of the chemical space around the this compound core holds significant promise for addressing the ongoing challenges in global agriculture.

References

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (URL: )
  • Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innov
  • Fungicide Modes of Action and Spectrum - CABI Digital Library. (URL: )
  • This compound | C7H5F2NO | CID 140373 - PubChem. (URL: )
  • CN101503372A - A kind of preparation method of fluorobenzamide compound - Google P
  • Fungicide Modes of Action - Bayer Crop Science. (URL: )
  • Fungicide Theory of Use and Mode of Action. (URL: )
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (URL: )
  • This compound 97 18355-75-4 - Sigma-Aldrich. (URL: )
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: )
  • EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google P
  • Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)
  • 3,5-difluorobenzamide research chemical - Sigma-Aldrich. (URL: )
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - MDPI. (URL: )
  • EP0305529A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same - Google P
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. (URL: )
  • 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function - PubMed. (URL: )
  • Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety - PMC - PubMed Central. (URL: )

Sources

2,3-Difluorobenzamide: A Core Synthon in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. 2,3-Difluorobenzamide has emerged not as a standalone therapeutic, but as a pivotal structural motif and versatile synthetic intermediate. Its history is intrinsically linked to its application in scaffold-hopping and lead optimization campaigns, most notably in the development of modulators for challenging neurological targets. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, core synthesis methodologies, and its historical context through its application in drug discovery, with a focus on the causal relationships behind its utility and synthesis.

The Strategic Value of Fluorine in Drug Design

Before delving into the specifics of this compound, it is crucial to understand the rationale behind the use of fluorine in medicinal chemistry. The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a parent molecule.[1]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots," prolonging a drug's half-life.[1]

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a critical factor for central nervous system (CNS) therapeutics.[2][3]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, influencing pKa and creating favorable dipole or hydrogen-bonding interactions with target proteins, thereby enhancing binding affinity and potency.[4][5]

  • Conformational Control: Due to steric and electronic effects, fluorine atoms can restrict the rotation of bonds and lock a molecule into a specific, bioactive conformation, which is beneficial for target selectivity.[2]

The 2,3-difluoro substitution pattern on the benzamide scaffold leverages these principles, creating a building block with inherent properties that are highly desirable for drug development.

Physicochemical and Structural Profile

This compound is a solid at room temperature with well-defined chemical properties that make it a reliable synthon in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18355-75-4PubChem[6]
Molecular Formula C₇H₅F₂NOPubChem[6]
Molecular Weight 157.12 g/mol PubChem[6]
Melting Point 163-165 °CCheméo[7]
IUPAC Name This compoundNIST[8]
InChIKey DDAINDMVKSETGF-UHFFFAOYSA-NNIST[8]

Core Synthesis Methodologies

The synthesis of this compound is accessible through several reliable routes, primarily starting from either the corresponding carboxylic acid or nitrile. The choice of pathway often depends on the availability and cost of the starting materials.

Route A: Amidation of 2,3-Difluorobenzoic Acid

This is the most direct and common laboratory-scale approach. It involves the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source.

Causality of Experimental Choices: Directly reacting a carboxylic acid with ammonia is unfavorable as it primarily forms a stable ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved by converting it to an acyl chloride or by using a peptide coupling agent.

Experimental Protocol: Acyl Chloride Method

  • Activation: In a fume hood, suspend 2,3-difluorobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq) or oxalyl chloride ((COCl)₂, ~1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution (SO₂ or CO/CO₂) ceases. The completion of the acyl chloride formation can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to see the formation of the methyl ester.

  • Amidation: Cool the reaction mixture containing the newly formed 2,3-difluorobenzoyl chloride back to 0 °C. Slowly add a concentrated aqueous solution of ammonium hydroxide (~3.0 eq) or bubble ammonia gas through the solution. This step is highly exothermic and must be done with caution.

  • Work-up and Purification: Stir the reaction for 1-2 hours. If a precipitate (the desired amide) forms, it can be collected by filtration. Otherwise, dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Route A cluster_1 Amidation Step start 2,3-Difluorobenzoic Acid intermediate 2,3-Difluorobenzoyl Chloride (in situ) start->intermediate reagent1 SOCl₂ or (COCl)₂ (cat. DMF) product This compound intermediate->product reagent2 Conc. NH₄OH

Caption: Workflow for the synthesis of this compound from its carboxylic acid precursor.
Route B: Hydrolysis of 2,3-Difluorobenzonitrile

Hydrolysis of a nitrile offers an alternative pathway and is often used in industrial settings. The reaction can be catalyzed by acid or base, or even performed enzymatically.

Causality of Experimental Choices: The nitrile group is relatively stable, but its carbon atom is electrophilic. Under harsh acidic or basic conditions, it can be attacked by water or hydroxide ions. The key challenge is to stop the reaction at the amide stage, as over-hydrolysis will lead to the formation of the corresponding carboxylic acid (2,3-difluorobenzoic acid).[13] Controlled conditions are therefore paramount. Enzymatic hydrolysis, using a nitrilase, can be highly selective and avoids harsh conditions and byproducts.[14]

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve 2,3-difluorobenzonitrile (1.0 eq) in a solvent like ethanol or DMSO. Add a controlled amount of aqueous sodium hydroxide (e.g., 1-2 eq) containing hydrogen peroxide (a common modification that facilitates partial hydrolysis).

  • Temperature Control: Gently heat the mixture (e.g., 40-60 °C). The temperature must be carefully controlled to prevent the secondary hydrolysis of the amide product to the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC, watching for the disappearance of the starting nitrile and the appearance of the amide product, while minimizing the formation of the carboxylic acid byproduct.

  • Work-up and Purification: Once the reaction is deemed complete, cool the mixture to room temperature and neutralize it carefully with dilute acid. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization.

Discovery and Application in Drug Development

The history of this compound is not one of a singular discovery, but of its emergence as a valuable scaffold in the iterative process of drug design. Its significance is best illustrated through its application in the development of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu₅).

Emergence as a "Competent Core Replacement" for mGlu₅ NAMs

The mGlu₅ receptor is a key target for treating various CNS disorders, including pain and Levodopa-Induced Dyskinesia in Parkinson's disease.[15] Early mGlu₅ NAMs often contained potentially reactive or metabolically liable functional groups.[16] In a landmark study aimed at discovering novel, more stable mGlu₅ NAMs, researchers performed a "scaffold-hopping" exercise.[15][17] Starting from a known picolinamide-based compound, they systematically replaced the core structure with various isosteres.

Through this structure-activity relationship (SAR) study, the This compound moiety was identified as a "competent core replacement."[15][18] This means that when substituted into the lead molecule, it maintained or even improved the desired biological activity (potency as an mGlu₅ NAM) while offering a better pharmacokinetic profile. This work represents the key "discovery" of this compound's utility as a privileged scaffold for this important target class.[16]

Scaffold Hopping cluster_props Improved Properties OriginalScaffold Original Lead Compound Picolinamide Core Other Groups SAR Structure-Activity Relationship Study (Scaffold Hopping) OriginalScaffold:f1->SAR Replace Core NewScaffold Optimized Compound This compound Core Other Groups Prop1 • Maintained Potency SAR->NewScaffold:f1 Identify 'Competent Replacement' Prop2 • Improved Oral Bioavailability Prop3 • Brain Penetrant

Caption: Logical workflow of scaffold hopping leading to the discovery of the this compound core.
Mechanism of Action: Allosteric Modulation of mGlu₅

The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. Over-activation of this receptor is implicated in several pathologies. Instead of competing with glutamate at its binding site (the orthosteric site), NAMs bind to a different location on the receptor known as an allosteric site. This binding event changes the receptor's conformation, reducing its response to glutamate. The this compound-containing compounds were shown to bind to the MPEP allosteric binding site, demonstrating their mechanism of action.[19]

mGlu5 NAM Mechanism Receptor mGlu₅ Receptor Gq Gq Protein Receptor->Gq Activates Glutamate Glutamate Glutamate->Receptor Binds to Orthosteric Site NAM NAM (2,3-DFBA Scaffold) NAM->Receptor Binds to Allosteric Site NAM->Gq Reduces Activation PLC Phospholipase C Gq->PLC Activates Signal Downstream Signaling (Ca²⁺ Release) PLC->Signal Activates

Caption: Simplified signaling pathway of mGlu₅ and its negative allosteric modulation.

Conclusion

The story of this compound is a compelling example of how a seemingly simple chemical intermediate can become a high-value tool in the hands of medicinal chemists. Its "discovery" was not a singular event but an outcome of a rational, systematic search for better drug candidates. Its synthetically accessible nature, combined with the advantageous properties conferred by its vicinal fluorine atoms, has established it as a privileged scaffold for targeting complex biological systems like the mGlu₅ receptor. For researchers in drug development, this compound represents a validated starting point for building novel therapeutics, embodying the principles of modern, fluorine-guided molecular design.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Online]. Available: [Link]
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis. [Online]. Available: [Link]
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Online]. Available: [Link]
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. [Online]. Available: [Link]
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Online]. Available: [Link]
  • Giri, P. et al. (2016). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.
  • Tan, M. et al. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Online]. Available: [Link]
  • Maurer, M.A. et al. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
  • ACS Publications. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
  • ACS Publications. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
  • Office of Scientific and Technical Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Online]. Available: [Link]
  • ResearchGate. (2025). Discovery of Thieno[3,2- b ]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Online]. Available: [Link]
  • MDPI. (2024). molbank. DORAS | DCU Research Repository. [Online]. Available: [Link]
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Online]. Available: [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Online]. Available: [Link]
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4). [Online]. Available: [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Online]. Available: [Link]
  • Healy, J. et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molecules. [Online]. Available: [Link]
  • Barbier, T. et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules. [Online]. Available: [Link]
  • European Patent Office. (1988). Process for the preparation of difluorobenzamide. EP 0252564 A2. [Online]. Available: [Link]
  • Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives. EP1114809A1. [Online].
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Online]. Available: [Link]
  • Reed, C.W. et al. (2021). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. Journal of Medicinal Chemistry. [Online]. Available: [Link]
  • Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. US5478963A. [Online].
  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzamide, N-(3-methylphenyl)-. [Online]. Available: [Link]
  • Google Patents. (n.d.). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. CN1861575A. [Online].
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Online]. Available: [Link]
  • Google Patents. (n.d.). Method for producing 3,5-difluoroaniline. JPH06239810A. [Online].

Sources

A Theoretical and-Spectroscopic Investigation of 2,3-Difluorobenzamide: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the analysis of 2,3-Difluorobenzamide, a molecule of significant interest in medicinal chemistry and materials science. Given the limited specific theoretical literature on this compound, this document outlines a robust computational and spectroscopic workflow. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore its structural, electronic, and reactive properties. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]

Molecular Structure and Conformational Stability: A Computational Approach

The initial and most critical step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that calculates the lowest energy conformation of the molecule.

1.1. Proposed Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules.[3][4] The B3LYP functional combined with a 6-311++G(d,p) basis set is a reliable choice for this type of analysis, offering a good balance between accuracy and computational cost for organic molecules.[3][5]

Experimental Protocol: Geometry Optimization

  • Input Structure: Construct the initial 3D structure of this compound using molecular modeling software.

  • Computational Method: Select the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5]

  • Optimization: Perform a full geometry optimization without any symmetry constraints.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

1.2. Key Structural Parameters

graph TD; A[Initial Structure of this compound] --> B{DFT Calculation (B3LYP/6-311++G(d,p))}; B --> C[Geometry Optimization]; C --> D{Frequency Analysis}; D -- No Imaginary Frequencies --> E[Optimized Ground State Structure]; D -- Imaginary Frequencies --> C; E --> F[Analysis of Structural Parameters];
Workflow for Geometry Optimization.
Spectroscopic Characterization: Bridging Theory and Experiment

Spectroscopic techniques are indispensable for elucidating the structure and bonding of molecules. Theoretical calculations can predict vibrational and electronic spectra, which can then be compared with experimental data for validation.

2.1. Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[8] A theoretical vibrational analysis can aid in the assignment of the observed spectral bands.

Theoretical Protocol: Vibrational Frequency Calculation

  • Input: Use the optimized geometry of this compound.

  • Calculation: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Scaling: It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96) to account for anharmonicity and the approximate nature of the theoretical method.

  • Visualization: The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400 - 3200
C=O (Amide)Stretching1680 - 1630
C-N (Amide)Stretching1420 - 1380
C-F (Aromatic)Stretching1300 - 1100
Aromatic C=CStretching1600 - 1450

Note: These are general ranges and the precise values for this compound will be influenced by its specific electronic and structural environment.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. While experimental ¹H and ¹³C NMR data for this compound is not explicitly detailed in the provided search results, data for similar compounds like 2,5-Difluorobenzamide is available and can offer insights.[9][10] Theoretical prediction of NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method.[11]

Theoretical Protocol: NMR Chemical Shift Calculation

  • Input: Use the optimized geometry of this compound.

  • Calculation: Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

Electronic Properties and Reactivity: Unveiling the Pharmacophore Potential

The electronic properties of a molecule are paramount to its reactivity and its ability to interact with biological targets. Fluorinated benzamides are known to exhibit a range of biological activities, including acting as inhibitors of enzymes like Cholesteryl Ester Transfer Protein (CETP).[12][13]

3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[5]

3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[14] The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

graph TD; subgraph "Electronic Property Analysis" A[Optimized Structure] --> B{HOMO-LUMO Analysis}; A --> C{MEP Calculation}; end subgraph "Reactivity Insights" B --> D[Chemical Reactivity & Stability]; C --> E[Electrophilic & Nucleophilic Sites]; end subgraph "Pharmacophore Modeling" D --> F[Interaction Propensity]; E --> F; end
Analysis of Electronic Properties.
Potential Applications in Drug Design and Development

The insights gained from theoretical studies of this compound can be directly applied to drug design. For instance, understanding the molecule's shape, charge distribution, and hydrogen bonding capabilities is crucial for predicting its binding affinity to a target protein. Molecular docking simulations can be employed to predict the binding mode and energy of this compound within the active site of a receptor.[12][15] The substitution pattern of fluorine atoms on the benzamide scaffold has been shown to significantly influence biological activity.[12] For example, some studies have indicated that meta-fluorinated derivatives can exhibit higher activity against certain targets compared to ortho- or para-substituted analogues.[12] Furthermore, benzamide derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial agents and for the treatment of neurological diseases.[3][16][17]

Conclusion

This technical guide has outlined a comprehensive theoretical and spectroscopic workflow for the in-depth characterization of this compound. By combining the power of computational chemistry with experimental data, researchers can gain a deep understanding of its structural, electronic, and reactive properties. This knowledge is invaluable for its rational application in drug discovery, materials science, and other areas of chemical research. The methodologies presented here provide a solid foundation for future investigations into this and other promising fluorinated molecules.

References

  • Al-Rawashdeh, S., et al. (2017). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. PubMed.
  • Blake, A. J., et al. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Kovalevsky, A. Y., et al. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society.
  • Khalaf, R. A., et al. (2017). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. ResearchGate.
  • Musa, A. Y., et al. (2020). Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines. National Institutes of Health.
  • Sathish, M., et al. (2018). Computational Approach of 2-Chloro Benzamide using Density Functional Theory. International Journal of Pure and Applied Mathematics.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Amin, H. I. M., et al. (2023). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate.
  • Kumar, A., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. SciSpace.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed.
  • Blake, A. J., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository.
  • Fu, W. Q., et al. (2024). The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Khalaf, R. A., et al. (2017). Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Semantic Scholar.
  • Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed.
  • Younus, H. A., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega.
  • Amin, H. I. M., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDO) BENZAMIDE. Semantic Scholar.
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • Blake, A. J., et al. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • SpectraBase. (n.d.). 2,5-Difluorobenzamide. SpectraBase.
  • Appenroth, D., et al. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE.
  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. National Institutes of Health.
  • Mahalakshmi, C. M. (2018). Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development.

Sources

A Senior Application Scientist's Guide to the Melting Point of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fundamental Property

In the landscape of pharmaceutical and materials science, 2,3-Difluorobenzamide (CAS No. 18355-75-4) represents a class of fluorinated organic compounds whose utility is deeply rooted in their specific physicochemical properties.[1] As a building block in medicinal chemistry, its structural integrity and purity are paramount.[1][2] The melting point is arguably the most fundamental and accessible indicator of these attributes. It is the temperature at which a substance transitions from a solid to a liquid state, a point of thermodynamic equilibrium.[3]

This guide provides an in-depth examination of the melting point of this compound. We will move beyond a simple statement of the value to explore the underlying principles, the causal factors that influence this property, and the rigorous experimental protocols required for its accurate determination. For the researcher, a precise melting point is not just a number; it is a validation of purity and identity, critical for the reproducibility and success of subsequent applications.[3]

Core Physicochemical & Thermal Properties of this compound

Understanding the melting point begins with a clear profile of the compound . The key identifiers and reported thermal data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅F₂NO[4][5]
Molecular Weight 157.12 g/mol [4][6]
CAS Number 18355-75-4[4][5]
Appearance Solid[7]
Literature Melting Point 114-119 °C[7]

Note: The literature value is presented as a range, which is common for commercial-grade reagents and reflects acceptable purity levels.

Causality: Why the Melting Point Varies

The precise melting temperature of a crystalline solid is dictated by the strength of its crystal lattice—the ordered, repeating arrangement of molecules.[8] Energy, in the form of heat, is required to overcome the intermolecular forces holding this lattice together.[9] For this compound, several factors are at play.

The Pillar of Purity

The most significant factor influencing the observed melting point is purity. A pure crystalline solid exhibits a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C.

Mechanism of Melting Point Depression: When impurities are present, they disrupt the uniform crystal lattice structure.[9][10] This disruption weakens the intermolecular forces, meaning less energy is required to break the lattice apart.[11][12] This leads to two observable phenomena:

  • Depression: The melting process begins at a lower temperature than for the pure substance.[8]

  • Broadening: The melting occurs over a wider temperature range because the disruptions are not uniform, causing different parts of the solid to melt at different temperatures.[10]

The Role of Intermolecular Forces

The molecular structure of this compound, featuring a primary amide group and two electronegative fluorine atoms, facilitates strong intermolecular interactions. These include:

  • Hydrogen Bonding: The amide (-CONH₂) group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, directional interactions between molecules.

  • Dipole-Dipole Interactions: The C-F bonds are highly polar, creating significant dipole moments that contribute to the overall intermolecular attraction.

The collective strength of these forces dictates the high energy input required to transition the compound from a solid to a liquid, resulting in its relatively high melting point.

Polymorphism: A Note on Crystalline Structure

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can have distinct melting points and other physical properties. While specific polymorphs of this compound are not widely reported, it is a critical consideration in pharmaceutical development. Studies on related benzamide structures have shown that factors like fluorination can suppress disorder and influence crystalline packing.[13][14][15] Any synthetic or purification process must be designed to consistently produce the desired polymorph to ensure reproducible behavior.

Experimental Protocol: Rigorous Melting Point Determination

Accurate melting point determination is a cornerstone of laboratory practice. The capillary method is the most common and reliable technique.

Workflow for Melting Point Analysis

The following diagram outlines the logical flow for a precise melting point determination.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Data Recording A Ensure Sample is Dry & Homogeneous B Grind to a Fine Powder A->B C Load Capillary Tube (2-3 mm height) B->C D Perform Rapid Scan (~10°C/min) to find approximate range C->D E Cool Apparatus (15-20°C below approx. MP) D->E F Perform Slow, Precise Scan (1-2°C/min) E->F G Record T1: Temperature of first liquid drop F->G H Record T2: Temperature of complete liquefaction G->H I Report Melting Range: T1 - T2 H->I G Decision Logic for Mixed Melting Point Technique Start Measure MP of Unknown (U) Measure MP of Known Standard (K) Mix Prepare 1:1 Mixture of U + K Start->Mix MeasureMix Determine Melting Point of the Mixture (MP_mix) Mix->MeasureMix Decision Compare MP_mix to MP_k MeasureMix->Decision Result1 Conclusion: Unknown (U) is IDENTICAL to Standard (K) Decision->Result1 MP_mix is sharp & UNCHANGED Result2 Conclusion: Unknown (U) is DIFFERENT from Standard (K) Decision->Result2 MP_mix is broad & DEPRESSED

Caption: Logical flow for identifying a compound using the mixed melting point technique.

Protocol for Mixed Melting Point
  • Select a Standard: Choose a pure, known sample of what you suspect your unknown to be (e.g., a reference standard of this compound).

  • Prepare the Mixture: On a watch glass, thoroughly mix approximately equal amounts (a 1:1 ratio) of your unknown compound and the known standard. [16]3. Measure: Determine the melting point of this mixture using the precise protocol described in Section 4.2.

  • Analyze:

    • No Change: If the mixture's melting point is sharp and matches that of the pure standard, you have strong evidence that your unknown is the same compound. [17] * Depression & Broadening: If the mixture melts at a lower temperature and over a wider range, your unknown is a different compound from the standard. [18][17]

Conclusion

The melting point of this compound, with a literature value of 114-119°C, is a critical parameter for its identification and quality control. [7]This guide has established that an accurate determination is not merely a procedural task but an analytical investigation grounded in the principles of thermodynamics and crystal lattice theory. The purity of the sample is the most dominant factor influencing the observed melting range, with impurities causing a characteristic depression and broadening. By employing a meticulous experimental protocol, including controlled heating rates and proper sample preparation, researchers can obtain reliable and reproducible data. Furthermore, the strategic use of the mixed melting point technique provides a definitive method for confirming the identity of a synthesized or isolated sample. For professionals in drug development and materials science, mastering this fundamental technique is essential for ensuring the integrity and validity of their scientific work.

References

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance?
  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
  • Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point?
  • Chemistry Stack Exchange. (2016). Effect of impurities on melting point.
  • Mettler Toledo. (n.d.). How Does Mixed Melting Point Work?
  • University of Calgary. (n.d.). Melting point determination.
  • MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Angelo State University. (n.d.). Experiment 1 - Melting Points.
  • Biocyclopedia. (n.d.). Mixed melting point determination.
  • YouTube. (2020). Mixed Melting Point.
  • IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide.
  • Quora. (2016). What is the mixed melting point technique?
  • University of the West Indies. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds.
  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • PubChem. (n.d.). This compound.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
  • UQ eSpace. (n.d.). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers.
  • NIST. (n.d.). This compound.
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • NIH National Library of Medicine. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

Sources

A Comprehensive Technical Guide to the Solubility of 2,3-Difluorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2,3-Difluorobenzamide, a compound of significant interest in contemporary drug discovery. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this fluorinated benzamide. Herein, we synthesize theoretical principles with actionable experimental protocols, empowering you to confidently assess and leverage the solubility profile of this compound in your research and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a fluorinated aromatic amide that has garnered attention in the field of medicinal chemistry. Notably, it has been identified as a core structural component in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅).[1] These modulators are of therapeutic interest for a range of neurological and psychiatric disorders. The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being a critical determinant of its bioavailability and developability.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key aspects of drug development:

  • Synthetic Chemistry: Facilitating reaction work-ups, purification via crystallization, and the preparation of stock solutions for screening assays.

  • Formulation Science: Developing suitable dosage forms, whether for preclinical studies or final drug products.

  • Analytical Chemistry: Preparing standards for quantification and characterization.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and equip you with the methodologies to determine its solubility in solvents relevant to your work.

Theoretical Framework: Understanding the Solubility of Fluorinated Benzamides

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.

2.1. The Benzamide Core:

The parent compound, benzamide, provides a foundational understanding of the solubility behavior. The amide functional group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen). This allows for strong intermolecular hydrogen bonding in the solid state, contributing to a relatively high melting point and influencing its solubility. Benzamide exhibits moderate solubility in polar protic solvents like alcohols and is less soluble in nonpolar solvents.[2]

2.2. The Impact of Fluorine Substitution:

The introduction of fluorine atoms onto the phenyl ring, as in this compound, significantly modulates the molecule's physicochemical properties:

  • Inductive Effect: Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect. This can alter the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby influencing hydrogen bonding capabilities.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule.[3][4] This can lead to enhanced solubility in nonpolar organic solvents. However, the relationship is not always linear and is dependent on the overall molecular context.

  • Crystal Packing: The introduction of fluorine can alter the crystal lattice energy of the solid. The impact of fluorine on crystal packing can be complex, sometimes leading to more stable crystal forms that are less soluble.[5][6][7]

Based on these principles, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be moderate, influenced by the interplay of the polar amide group and the fluorinated phenyl ring.

Experimental Determination of Solubility: A Practical Guide

3.1. The "Gold Standard": The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure the system reaches equilibrium. It is advisable to perform a time-to-equilibrium study for new compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility values.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow excess solid to settle equil->sep1 sep2 Filter supernatant through 0.22 µm PTFE filter sep1->sep2 quant1 Dilute filtered saturated solution sep2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility using a calibration curve quant2->quant3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

3.2. High-Throughput Screening: Kinetic Solubility Assays

For early-stage drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative. These methods measure the concentration at which a compound precipitates from a solution, typically starting from a high-concentration stock in DMSO. It is important to note that kinetic solubility values are often higher than thermodynamic solubility as they can reflect the formation of supersaturated solutions or amorphous precipitates.

Predicted Solubility Profile and Solvent Selection

While quantitative data is pending experimental determination, a qualitative solubility profile for this compound can be predicted based on its structure and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGoodCapable of hydrogen bonding with the amide group.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateDipole-dipole interactions with the polar amide and fluorinated ring.
Nonpolar Hexane, ToluenePoor to ModerateLimited interaction with the polar amide group, but some affinity for the aromatic ring.
Chlorinated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions.
Ethers Diethyl ether, THFPoor to ModerateLimited hydrogen bonding capability.

Note: This table provides a predicted profile. Experimental verification is essential for accurate solubility data.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While a lack of extensive published quantitative data necessitates experimental determination, the principles of amide chemistry and the influence of fluorine substitution provide a strong predictive framework. The detailed experimental protocols included herein offer a clear path for researchers to generate the high-quality solubility data required for the advancement of their research and development programs.

As the importance of fluorinated motifs in medicinal chemistry continues to grow, a deeper understanding of their impact on fundamental physicochemical properties like solubility will be increasingly critical. The methodologies and principles outlined in this guide are broadly applicable to other novel fluorinated compounds, providing a valuable resource for the broader scientific community.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Crocker, K. E., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
  • Ouyang, J., et al. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 301, 112435. [Link]
  • Zapadka, M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276–5284. [Link]
  • PubChem. (n.d.). This compound.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]
  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
  • Al-Blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
  • Artus de la Villarmois, A., et al. (2019).
  • Del Gatto, E., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1334–1343. [Link]
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
  • Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. [Link]
  • Studylib.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Vula, C. V., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2,3-Difluorobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of fluorinated building blocks, 2,3-difluorobenzamide has emerged as a particularly valuable reagent, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: Physicochemical Properties and Synthetic Potential

This compound is a white to off-white solid with a melting point of 114-119 °C.[1] Its chemical structure, featuring a benzamide moiety flanked by two fluorine atoms in the ortho and meta positions, bestows upon it a unique combination of reactivity and stability. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations while also influencing the acidity and coordinating ability of the amide proton. These characteristics make this compound a compelling substrate for a range of synthetic methodologies, most notably in the synthesis of bioactive heterocycles and as a directing group in C-H functionalization reactions.

PropertyValueSource
Molecular FormulaC₇H₅F₂NOPubChem
Molecular Weight157.12 g/mol PubChem[2]
Melting Point114-119 °CSigma-Aldrich[1]
CAS Number18355-75-4PubChem[2]

Application I: A Core Building Block in Medicinal Chemistry - Synthesis of mGlu5 Negative Allosteric Modulators

A significant application of this compound is its use as a key building block in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3][4][5][6] These modulators are of great interest for the treatment of various neurological and psychiatric disorders. The this compound core has been identified as a competent isostere for other aromatic systems in potent mGlu5 NAMs, demonstrating its value in scaffold hopping and lead optimization efforts.[3][4][5][6]

Protocol: Synthesis of a this compound-based mGlu5 NAM Precursor

This protocol is adapted from the synthesis of precursors for thieno[3,2-b]pyridine-5-carboxamide and this compound based mGlu5 NAMs.[3][4]

Reaction Scheme:

Synthesis_of_mGlu5_NAM_Precursor cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Product_Structure N-alkylated This compound This compound->Product_Structure Alkyl_Halide R-X (e.g., 4-(bromomethyl)thiazole) Alkyl_Halide->Product_Structure Base KHMDS Base:s->Product_Structure:n Solvent DMF Solvent:s->Product_Structure:n Temperature 0 °C to rt Temperature:s->Product_Structure:n

Figure 1: General scheme for the N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 4-(bromomethyl)thiazole hydrobromide)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the benzamide in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of KHMDS (1.1 eq) in THF or as a solid portion-wise, maintaining the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the alkyl halide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated this compound derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like KHMDS necessitates the exclusion of water to prevent quenching of the base and hydrolysis of the amide.

  • Inert Atmosphere: Prevents reaction of the strong base with atmospheric oxygen and moisture.

  • Low Temperature Addition: The deprotonation of the amide is an exothermic process. Adding the base at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • KHMDS as a Base: KHMDS is a strong, non-nucleophilic base that efficiently deprotonates the amide without competing in the subsequent alkylation step.

Application II: A Directing Group for C-H Functionalization

The amide functionality of this compound can act as a directing group in transition metal-catalyzed C-H activation, enabling the functionalization of the ortho C-H bond of the benzoyl group. This strategy provides a powerful and atom-economical approach to the synthesis of substituted aromatic compounds. While many studies utilize N-alkoxy or N-pivaloyloxy benzamides to enhance reactivity, the parent amide can also direct these transformations.

Conceptual Framework: Rhodium-Catalyzed C-H Olefination

Rhodium(III) catalysts are particularly effective in promoting the coupling of benzamides with alkenes. The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the amide directs the rhodium catalyst to the ortho C-H bond.

Rhodium_Catalyzed_CH_Activation Start This compound + [Rh(III)] Catalyst Coordination Amide Coordination to Rh(III) Start->Coordination CMD Concerted Metalation-Deprotonation (C-H Activation) Coordination->CMD Rhodacycle Five-membered Rhodacycle Intermediate CMD->Rhodacycle Alkene_Coordination Alkene Coordination Rhodacycle->Alkene_Coordination Insertion Migratory Insertion of Alkene Alkene_Coordination->Insertion Seven_membered_Rhodacycle Seven-membered Rhodacycle Insertion->Seven_membered_Rhodacycle Beta_Hydride_Elimination β-Hydride Elimination Seven_membered_Rhodacycle->Beta_Hydride_Elimination Product_Release Product Release & Catalyst Regeneration Beta_Hydride_Elimination->Product_Release Product_Release->Start Catalytic Cycle Final_Product ortho-Olefinated This compound Product_Release->Final_Product

Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed C-H olefination.

Protocol: Rhodium-Catalyzed ortho-Olefination of this compound (General Procedure)

This protocol is a generalized procedure based on established methods for the rhodium-catalyzed C-H olefination of benzamides.[2][7][8]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • Solvent (e.g., 1,2-dichloroethane or t-AmylOH)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the anhydrous solvent, followed by the alkene (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-olefinated this compound.

Catalyst SystemAlkene ExampleTypical ConditionsProduct Type
[RhCpCl₂]₂ / AgSbF₆StyreneDCE, 100 °C, 24 hortho-Styrenyl-2,3-difluorobenzamide
[RhCpCl₂]₂ / AgSbF₆Butyl acrylatet-AmylOH, 120 °C, 12 hortho-Acryloyl-2,3-difluorobenzamide

Trustworthiness of the Protocol:

This protocol is based on well-established rhodium-catalyzed C-H activation methodologies. The use of a silver salt as a halide scavenger is crucial for generating the active cationic rhodium species. The choice of solvent and temperature may require optimization depending on the specific alkene substrate. It is recommended to perform a small-scale test reaction to determine the optimal conditions.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its utility is demonstrated in the synthesis of complex, biologically active molecules and as a directing group for powerful C-H functionalization reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this fluorinated reagent. Future research will likely expand the scope of its applications in other transition metal-catalyzed reactions and in the development of novel pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms will continue to offer unique opportunities for fine-tuning molecular properties and reactivity.

References

  • Crocker, K. E., Henderson, S. H., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 6(8), 912-916. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Maurer, M. A., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.
  • Li, X., et al. (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Journal of the American Chemical Society.
  • Crocker, K. E., Henderson, S. H., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
  • Wang, D.-H., et al. (2012).
  • Huang, Y., et al. (2018). Mechanisms of Rhodium(III)-Catalyzed C-H Functionalizations of Benzamides with α,α-Difluoromethylene Alkynes. The Journal of Organic Chemistry. [Link]
  • Dong, G., et al. (2018). sp3 C-H activation via exo-type directing groups. Chemical Science. [Link]
  • Locuson, C. W., et al. (2011). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2015).
  • Hu, F., & Xia, Y. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society. [Link]
  • Stuart, D. R., et al. (2008). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Journal of the American Chemical Society. [Link]
  • Rovis, T., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions.

Sources

Application Note: Synthesis of N-Aryl Benzamides via Palladium-Catalyzed Cross-Coupling of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated N-Aryl Benzamides

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluorobenzamide is a valuable synthetic building block, offering a scaffold to introduce a difluorinated phenyl moiety into more complex molecular architectures. The synthesis of N-aryl benzamides from this precursor is a critical transformation, leading to structures with potential applications as pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed experimental protocol for the synthesis of N-aryl-2,3-difluorobenzamides via a robust and versatile palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

Underlying Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners, including amides.[2] The reaction's synthetic utility is particularly pronounced for constructing C-N bonds that are challenging to form using traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.

The catalytic cycle, a key aspect of this transformation, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[3]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,3-difluorobenzamide

This protocol details the synthesis of a representative N-aryl-2,3-difluorobenzamide via the Buchwald-Hartwig amination of this compound with 4-bromoanisole.

Materials and Reagents:
ReagentFormulaMW ( g/mol )CAS No.Supplier
This compoundC₇H₅F₂NO157.1218355-75-4e.g., Sigma-Aldrich
4-BromoanisoleC₇H₇BrO187.03104-92-7e.g., Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3e.g., Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P560.81564483-18-7e.g., Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5e.g., Acros Organics
Anhydrous TolueneC₇H₈92.14108-88-3e.g., Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1260-29-7e.g., VWR
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9N/A
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9e.g., Sigma-Aldrich
Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions:
  • This compound: May cause skin, eye, and respiratory irritation.[4]

  • Palladium catalysts and phosphine ligands: Can be air-sensitive and toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.

  • Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 157 mg), 4-bromoanisole (1.2 mmol, 224 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 22.4 mg).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxyphenyl)-2,3-difluorobenzamide.

Data and Expected Results:

The following table provides expected results for the coupling of this compound with various aryl halides, based on the general scope of the Buchwald-Hartwig amination. Yields are estimates and will vary depending on the specific substrate and purification efficiency.

EntryAryl HalideProductExpected Yield (%)
14-BromoanisoleN-(4-methoxyphenyl)-2,3-difluorobenzamide75-90
24-ChlorotolueneN-(4-methylphenyl)-2,3-difluorobenzamide70-85
31-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-2,3-difluorobenzamide65-80
42-BromopyridineN-(pyridin-2-yl)-2,3-difluorobenzamide60-75

Visualization of the Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, aryl halide, and NaOtBu to Schlenk flask prep2 Add Pd₂(dba)₃ and XPhos prep1->prep2 prep3 Evacuate and backfill with inert gas prep2->prep3 react1 Add anhydrous toluene prep3->react1 Under inert atmosphere react2 Heat at 100 °C with stirring react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 Upon completion workup2 Extract with diethyl ether workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by flash chromatography workup3->purify final_product N-Aryl-2,3-difluorobenzamide purify->final_product Yields pure product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X amide_coordination Amide Coordination pd_amido_intermediate [L₂Pd(II)(Ar)(NHR')]+X⁻ pd2_complex->pd_amido_intermediate R'-NH₂ deprotonation Deprotonation (Base) pd_amido_complex L₂Pd(II)(Ar)(NR') pd_amido_intermediate->pd_amido_complex -HX pd_amido_complex->pd0 Product (Ar-NR') reductive_elimination Reductive Elimination product Ar-NR' starting_materials Ar-X + R'-NH₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Discussion and Mechanistic Insights

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Catalyst System: The combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides and bromides.[5] The ligand facilitates the oxidative addition of the aryl halide to the palladium center and promotes the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amide, facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide is a common choice for this purpose.[5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[6]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the base. It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Substrate Scope: The protocol is generally applicable to a wide range of aryl and heteroaryl halides. Electron-deficient aryl halides tend to undergo oxidative addition more readily, while electron-rich aryl halides may require more forcing conditions. The reaction is also tolerant of a variety of functional groups, although highly acidic or electrophilic groups may require protection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use fresh catalyst and ligand.
Insufficiently strong baseFor less reactive aryl halides, consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Steric hindranceFor highly hindered substrates, a different ligand (e.g., a biarylphosphine with different substitution patterns) may be required.
Side product formation (e.g., hydrodehalogenation) Reaction of the palladium-hydride intermediate with the aryl halideUsing a weaker base like potassium phenoxide (KOPh) can sometimes suppress this side reaction.[7]
Difficulty in purification Co-elution of product and starting materialsOptimize the eluent system for flash chromatography. If necessary, consider recrystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-aryl-2,3-difluorobenzamides using the Buchwald-Hartwig amination. The detailed protocol, coupled with an understanding of the underlying reaction principles and potential challenges, will enable researchers in drug discovery and materials science to efficiently access this important class of fluorinated compounds. The versatility of this palladium-catalyzed cross-coupling reaction opens up a vast chemical space for the development of novel molecules with tailored properties.

References

  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. J. Am. Chem. Soc., 132(40), 14066–14068.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hartwig, J. F. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc., 140(35), 11054–11061.
  • Buchwald, S. L., & Hartwig, J. F. (2016). Buchwald–Hartwig amination. In Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • RSC Publishing. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Chem. Sci., 11, 1756-1762.
  • ResearchGate. (2025). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chem. Soc. Rev., 36(7), 1095-1108.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed. Engl., 47(34), 6338-6361.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angew. Chem. Int. Ed. Engl., 48(18), 3180-3203.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl bromides with ureas. Org. Lett., 2(8), 1101-1104. (Note: This is a specific example of amide coupling).
  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.

Sources

The Strategic Application of 2,3-Difluorobenzamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry. Among these, 2,3-difluorobenzamide emerges as a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a direct route to a diverse array of N-aryl and N-heteroaryl benzamides. This guide provides an in-depth exploration of the utility of this compound, detailing the underlying principles of its reactivity and offering comprehensive protocols for its successful application in the synthesis of pharmacologically relevant scaffolds.

The presence of fluorine atoms on the benzamide ring significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of novel chemical entities. The ortho- and meta-positioning of the fluorine atoms in this compound creates a unique electronic environment that can impact reaction kinetics and selectivity in cross-coupling reactions. This guide will delve into the practical application of this reagent, with a focus on the widely employed Buchwald-Hartwig amination.

Mechanistic Insights: The Role of this compound in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. In the context of this guide, this compound serves as the amine component, or more accurately, the amide nucleophile.

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The fluorine substituents on the benzamide ring can influence the nucleophilicity of the amide nitrogen and the stability of the intermediate palladium complexes, thereby affecting the overall efficiency of the reaction. The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the N-H bond, potentially facilitating its deprotonation by the base in the catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Coordination_Deprotonation Coordination & Deprotonation Pd(II)_Complex->Coordination_Deprotonation Amide This compound Amide->Coordination_Deprotonation Base Base Base->Coordination_Deprotonation Amido_Complex L-Pd(II)(Ar)(Amide) Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Aryl-2,3-difluorobenzamide Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Application Notes: Strategic Considerations for Successful Cross-Coupling

The success of a Buchwald-Hartwig amination reaction hinges on the judicious selection of the catalyst system and reaction conditions. When employing this compound as the nucleophile, several factors must be considered to achieve optimal results.

1. Palladium Precatalyst and Ligand Selection: The choice of the palladium source and the supporting phosphine ligand is critical. While various palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern precatalysts often offer superior activity and stability. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to facilitate the coupling of amides.[3]

2. The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amide and generate the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for a given substrate combination.

3. Solvent Effects: Anhydrous, aprotic solvents are typically used for Buchwald-Hartwig aminations to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and THF are common choices. The solubility of the reagents and intermediates in the chosen solvent can influence the reaction's efficiency.

Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination of an Aryl Bromide with this compound

The following protocol provides a general framework for the palladium-catalyzed N-arylation of this compound with an aryl bromide. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Reagent Addition: Add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Base Addition: Carefully add NaOtBu (1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-difluorobenzamide.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of various aryl halides with this compound. These are based on established protocols for similar amide couplings and serve as a starting point for optimization.[4]

Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2475-90
4-ChlorotoluenePd₂(dba)₃ (1.5)SPhos (3)KOtBu (2.0)Dioxane1102460-80
3-Bromopyridine[Pd(cinnamyl)Cl]₂ (1)RuPhos (2)Cs₂CO₃ (2.0)Toluene1001870-85

The Significance of N-Aryl-2,3-difluorobenzamides in Drug Discovery

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. For instance, N-aryl-2-aminobenzimidazoles, which share a similar structural motif, have been identified as potent antimalarial agents.[5][6] The synthesis of N-aryl-2,3-difluorobenzamides via cross-coupling reactions provides a valuable tool for generating novel compounds for screening in various therapeutic areas.

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Development Reagent This compound Coupling Buchwald-Hartwig Cross-Coupling Reagent->Coupling Product N-Aryl-2,3-difluorobenzamide Library Coupling->Product Screening Biological Screening Product->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Figure 2: Workflow illustrating the role of this compound in drug discovery.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of N-aryl benzamides through palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the discovery and development of new chemical entities with potential therapeutic applications. The continued exploration of the reactivity of fluorinated reagents like this compound will undoubtedly lead to further advancements in organic synthesis and medicinal chemistry.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Bosiak, M., Zielinska, A., & Kędziera, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
  • Ur-Rehman, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 19055-19082. [Link]
  • MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
  • Penna-Coutinho, J., et al. (2014). N-aryl-2-aminobenzimidazoles: novel, efficacious, antimalarial lead compounds. Journal of Medicinal Chemistry, 57(17), 7266–7275. [Link]
  • ChemRxiv. (2021).
  • ResearchGate. (2025). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. [Link]

Sources

Application of 2,3-Difluorobenzamide in Enzyme Inhibitor Studies: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Benzamide-Based Enzyme Inhibitors

Benzamides represent a versatile and highly valuable scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine atoms onto the benzamide nucleus is a well-established strategy in modern drug design to modulate key physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and critically, alter binding affinity and selectivity for target proteins.[2] The 2,3-difluoro substitution pattern, in particular, creates a unique electronic and conformational profile that has proven effective in the development of targeted enzyme and receptor inhibitors.

This technical guide provides an in-depth exploration of the application of 2,3-Difluorobenzamide in enzyme inhibitor studies. We will dissect its role as a key pharmacophore, detail its mechanism of action against specific targets, and provide comprehensive, field-proven protocols for its evaluation. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their own discovery pipelines.

Part 1: this compound as a Negative Allosteric Modulator of mGlu₅

A primary and well-documented application of the this compound core is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu₅).[3][4] mGlu₅ is a G-protein coupled receptor crucial for modulating synaptic plasticity and neuronal excitability, making it a key target for treating various central nervous system (CNS) disorders.[4]

Mechanism of Action: Allosteric Inhibition

Unlike orthosteric inhibitors that compete directly with the endogenous ligand (glutamate) at the active binding site, allosteric modulators bind to a distinct, topographically separate site on the enzyme or receptor.[5] This binding event induces a conformational change that alters the protein's function.

In the case of this compound-based mGlu₅ NAMs, binding to the allosteric site within the seven-transmembrane (7TM) domain reduces the receptor's response to glutamate.[4][6] This non-competitive mechanism offers several advantages, including higher selectivity against other glutamate receptor subtypes and a "ceiling" effect that can prevent complete receptor blockade, potentially leading to a better safety profile.[4]

Workflow for Evaluating this compound Derivatives as mGlu₅ NAMs

The following diagram outlines the typical workflow for identifying and characterizing novel mGlu₅ NAMs based on the this compound scaffold.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Efficacy cluster_2 Phase 3: Selectivity & Mechanism A Synthesize this compound Analogs B High-Throughput Screening (HTS) Calcium Mobilization Assay A->B C IC₅₀ Determination (Dose-Response Curves) B->C Identify 'Hits' D Measurement of NAM Efficacy (% GluMin) C->D E Selectivity Profiling (Against other mGluRs) D->E Select Potent Candidates F Kinetic Assays (Confirm Allosteric Mechanism) E->F G G F->G Characterized Lead Compound

Caption: Experimental workflow for mGlu₅ NAM discovery.

Protocol 1: Calcium Mobilization Assay for mGlu₅ NAM Activity

This protocol describes a cell-based functional assay to determine the inhibitory potency (IC₅₀) of this compound analogs on the mGlu₅ receptor. The assay measures changes in intracellular calcium concentration following receptor activation.[6]

1. Materials & Reagents:

  • Cell Line: HEK293A cells stably expressing human mGlu₅ (hmGlu₅).

  • Test Compounds: this compound and its synthesized derivatives, dissolved in DMSO to create 10 mM stock solutions.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: L-Glutamate.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Microplates: Black, clear-bottom 384-well plates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, EnVision).

2. Step-by-Step Methodology:

  • Cell Plating:

    • Culture hmGlu₅-HEK293A cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well into 384-well plates and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Perform serial dilutions of the 10 mM compound stocks in DMSO.

    • Further dilute these intermediate stocks into Assay Buffer to achieve the final desired concentrations for the dose-response curve (e.g., 10-point curve from 10 µM to 0.1 nM).

  • Dye Loading:

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL/well of the calcium indicator dye solution prepared in Assay Buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Transfer the compound dilution plate to the fluorescence plate reader.

    • Add 10 µL of the diluted test compounds to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the NAM to bind to the receptor.

  • Agonist Stimulation & Data Acquisition:

    • Prepare a glutamate solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined in separate agonist dose-response experiments.

    • Place the cell plate in the plate reader and begin fluorescence measurement (Excitation: 485 nm, Emission: 525 nm).

    • After establishing a stable baseline reading, inject 10 µL of the EC₈₀ glutamate solution.

    • Continue reading fluorescence for 2-3 minutes to capture the peak calcium response.

3. Data Analysis & Interpretation:

  • Normalization: The raw fluorescence data is normalized. The response in wells with no inhibitor (DMSO vehicle control) represents 100% activity, while the response in wells with a saturating concentration of a known potent NAM represents 0% activity.

  • IC₅₀ Calculation: Plot the normalized response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the agonist response by 50%.

  • Efficacy Measurement: The efficacy of the NAM (% GluMin) is its ability to reduce the EC₈₀ response of glutamate. This is calculated from the bottom plateau of the dose-response curve.[4]

Compound IDCore StructurehmGlu₅ IC₅₀ (nM)Reference
VU6024945 This compound110[3]
19dA 1-methyl-1H-pyrrolo[2,3-b]pyridine93[4]
VU0424238 PyrimidinePreclinical Candidate[3]

Table 1: Example potency data for mGlu₅ NAMs with different core structures, demonstrating the competence of the this compound scaffold.

Part 2: Difluorobenzamides as Inhibitors of Bacterial FtsZ

While most published work on this compound focuses on mGlu₅, the closely related isomer, 2,6-Difluorobenzamide , is a well-characterized inhibitor of the bacterial cell division protein FtsZ.[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, which mediates bacterial cytokinesis.[7] Its inhibition leads to filamentation and eventual cell death, making it a promising target for novel antibiotics.[9] The principles and protocols used in these studies are highly relevant for assessing any benzamide derivative as a potential enzyme inhibitor.

Mechanism of Action: Allosteric Inhibition of Polymerization

2,6-difluorobenzamide derivatives bind to an allosteric site on FtsZ, distinct from the GTP-binding site.[10] This binding event stabilizes the protein in a conformation that is incompatible with proper polymerization, thereby disrupting Z-ring formation.[10] This mechanism is a form of non-competitive inhibition with respect to the "substrate" (GTP).

Protocol 2: FtsZ GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by FtsZ, which is dependent on its polymerization. Inhibitors of polymerization will decrease the observed GTPase activity.

1. Materials & Reagents:

  • Purified Protein: Recombinant FtsZ from the target bacterial species (e.g., Staphylococcus aureus).

  • Test Compounds: this compound or its derivatives, dissolved in DMSO.

  • Polymerization Buffer: 50 mM MES, 50 mM KCl, 5 mM MgCl₂, pH 6.5.

  • Substrate: Guanosine triphosphate (GTP).

  • Detection Reagent: Malachite Green Phosphate Assay Kit (or similar, for detecting inorganic phosphate released from GTP hydrolysis).

  • Microplates: Clear, flat-bottom 96-well plates.

2. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in Polymerization Buffer in the 96-well plate. Include a DMSO vehicle control.

  • Enzyme Addition:

    • Add purified FtsZ protein to each well to a final concentration of ~5 µM.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination & Detection:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will complex with the inorganic phosphate (Pi) released during GTP hydrolysis.

    • Allow color to develop for 15-20 minutes.

  • Data Acquisition:

    • Measure the absorbance at ~620-650 nm using a microplate reader. The absorbance is directly proportional to the amount of Pi produced.

3. Data Analysis & Interpretation:

  • Standard Curve: Generate a phosphate standard curve using known concentrations of a phosphate standard to convert absorbance values to the amount of Pi released.

  • Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Compound ClassTarget EnzymeGeneral MechanismKey Assay
This compound mGlu₅ ReceptorNegative Allosteric ModulationCalcium Mobilization
2,6-Difluorobenzamide FtsZ ProteinAllosteric Inhibition of PolymerizationGTPase Activity

Table 2: Summary of this compound and its related isomer in enzyme inhibitor studies.

Conclusion and Future Directions

The this compound scaffold has been successfully employed as a core component in the discovery of potent and selective mGlu₅ negative allosteric modulators.[6] The protocols detailed herein provide a robust framework for identifying and characterizing such compounds. Furthermore, the extensive research on the related 2,6-difluorobenzamide isomer as an inhibitor of the bacterial protein FtsZ highlights the broader potential of difluorinated benzamides as a privileged class of enzyme inhibitors.[8][10] Researchers can adapt these methodologies to explore the activity of this compound and its derivatives against other enzyme targets, leveraging its unique structural and electronic properties to develop novel chemical probes and therapeutic leads.

References

  • Crocker, K. E., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • Sankaran, K., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1228.
  • Maurer, M. A., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 2,3-Difluorobenzaldehyde in Modern Pharmaceutical Development.
  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 60(17), 7443-7457.
  • Supuran, C. T., et al. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Google Patents, EP2914583B1.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 993-997.
  • Straniero, V., et al. (2021). Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate.
  • Casiraghi, A., et al. (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 25(21), 5163.
  • Crocker, K. E., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central.
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

Sources

Application Note & Protocol: Synthesis of N-Substituted 2,3-Difluorobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted 2,3-difluorobenzamides are a significant class of compounds in medicinal chemistry, frequently appearing as key structural motifs in pharmacologically active molecules. The presence of the difluorophenyl group can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive guide to the synthesis of N-substituted 2,3-difluorobenzamides, detailing two primary and reliable synthetic routes: the direct amide coupling of 2,3-difluorobenzoic acid with amines and the reaction of 2,3-difluorobenzoyl chloride with amines. This guide explains the underlying chemistry, offers step-by-step experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of the 2,3-Difluorobenzamide Moiety

The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 2,3-difluoro substitution pattern on a benzamide scaffold offers a unique combination of electronic and steric effects. These fluorine atoms can modulate the acidity of the amide N-H bond, influence intramolecular hydrogen bonding, and participate in favorable interactions with protein targets. Consequently, N-substituted 2,3-difluorobenzamides are prevalent in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2] The reliable and efficient synthesis of these compounds is therefore of paramount importance for researchers in drug discovery and development.

Overview of Synthetic Strategies

The construction of the amide bond in N-substituted 2,3-difluorobenzamides can be approached through several established synthetic methodologies. The choice of method often depends on the nature of the amine (aliphatic vs. aromatic, sterically hindered vs. unhindered), the desired scale of the reaction, and the functional group tolerance required. The two most common and versatile approaches are:

  • Amide Coupling Reactions: Direct condensation of 2,3-difluorobenzoic acid with a primary or secondary amine using a coupling reagent. This is often the preferred method due to its operational simplicity and the wide availability of coupling reagents.[3]

  • Acyl Chloride Intermediates: Conversion of 2,3-difluorobenzoic acid to the more reactive 2,3-difluorobenzoyl chloride, followed by reaction with an amine. This is a robust and often higher-yielding method, particularly for less reactive amines.[4][5][6]

For the synthesis of N-aryl 2,3-difluorobenzamides, cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination provide powerful alternatives.[7][8][9][10][11][12][13][14]

Experimental Protocols

Method 1: Direct Amide Coupling using HATU

This protocol details the synthesis of an N-substituted this compound via a direct amide coupling reaction utilizing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent. HATU is known for its high efficiency and rapid reaction times, even with sterically demanding substrates.[15]

Workflow for HATU-mediated Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve 2,3-difluorobenzoic acid and DIPEA in anhydrous DMF b Add HATU to the solution and stir for 10-15 minutes a->b Pre-activation c Add amine to the activated acid b->c Nucleophilic attack d Stir at room temperature for 2-12 hours Monitor by TLC or LC-MS c->d e Quench with water and extract with an organic solvent (e.g., EtOAc) d->e f Wash organic layer, dry, concentrate, and purify by column chromatography e->f

Caption: Workflow for HATU-mediated amide synthesis.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzoic acid (1.0 eq.). Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Activation: Add HATU (1.2 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Method 2: Synthesis via 2,3-Difluorobenzoyl Chloride

This two-step protocol involves the initial formation of 2,3-difluorobenzoyl chloride, which is then reacted with the amine without intermediate purification. This method is highly effective and often provides excellent yields. 2,3-Difluorobenzoyl chloride is also commercially available.[16][17]

Workflow for Acyl Chloride-based Amide Synthesis

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification a React 2,3-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride b Remove excess reagent under reduced pressure a->b c Dissolve crude acyl chloride in anhydrous DCM b->c Intermediate d Add amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C c->d e Stir and warm to room temperature d->e f Quench with water, separate layers e->f g Wash organic layer, dry, concentrate, and purify by column chromatography f->g

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a fume hood, add 2,3-difluorobenzoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser. Add thionyl chloride (SOCl₂) (3.0 eq.) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Reagent Removal: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2,3-difluorobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude 2,3-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedure outlined in Method 1.

Data Presentation: Reagent Comparison

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison of common coupling reagents for the synthesis of N-substituted 2,3-difluorobenzamides.

Coupling ReagentClassTypical Yield RangeKey ObservationsPotential Side Reactions
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.Guanidinylation of the primary amine if used in excess.
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[18]Formation of N-acylurea byproduct, which can be difficult to remove.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates. Byproducts are water-soluble, simplifying purification.Requires a stoichiometric amount of base.
SOCl₂/Oxalyl Chloride Acyl Halide FormationHighRobust and generally high-yielding. Ideal for large-scale synthesis.Generates corrosive HCl gas. The acyl chloride intermediate can be moisture-sensitive.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All amide coupling reactions are sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate or the acyl chloride. Ensure that all glassware is oven-dried and that anhydrous solvents are used.

  • Order of Addition: For HATU and other uronium-based coupling reagents, pre-activating the carboxylic acid with the reagent and base for a short period before adding the amine can improve yields.[15]

  • Base Selection: A non-nucleophilic organic base like DIPEA or triethylamine is crucial to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.

  • Purification: The N-acylurea byproduct from carbodiimide reactions can sometimes co-elute with the desired product during chromatography. Careful selection of the solvent system is necessary.

References

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry. 2017 Oct 4;23(55):13676-13683.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water | Request PDF.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Ullmann condens
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • 2,3-Difluorobenzyl chloride. Unknown Source.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • 2,3-Difluorobenzoyl chloride 97 18355-73-2. Sigma-Aldrich.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Process optimization for acid-amine coupling: a c
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Unknown Source.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • 2,3-Difluorobenzoyl chloride 97 18355-73-2. Sigma-Aldrich.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • optimizing reaction conditions for 3-fluorobenzoic acid, morpholide form
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.
  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

Sources

Topic: Laboratory Preparation of 2,3-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 2,3-difluorobenzamide scaffold is a privileged motif in modern medicinal chemistry, notably found in antibacterial agents that target the FtsZ protein.[1][2] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a comprehensive overview of robust and versatile laboratory-scale synthetic strategies for preparing this compound and its N-substituted derivatives. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind protocol choices, offers detailed, step-by-step methodologies, and presents troubleshooting insights gleaned from practical application. We will explore classic activation methods, modern catalytic amidations, and advanced cross-coupling techniques, equipping researchers with the necessary tools to efficiently synthesize this important class of molecules.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives invariably centers on the formation of the amide bond. The choice of strategy depends on the desired substitution at the nitrogen atom (R¹), the availability and reactivity of starting materials, and the overall functional group tolerance required. The primary retrosynthetic disconnection is at the C-N amide bond, leading to two general precursor types: an activated 2,3-difluorobenzoic acid derivative and an amine.

The following diagram illustrates the principal synthetic routes detailed in this guide.

G Start 2,3-Difluorobenzoic Acid AcylChloride 2,3-Difluorobenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Derivative N-Substituted This compound Derivative Start->Derivative Direct Catalytic Amidation Start->Derivative Coupling Reagents ParentAmide This compound (R¹ = H) AcylChloride->ParentAmide + NH₄OH AcylChloride->Derivative + R¹-NH₂ / Base Amine Amine (R¹-NH₂) Amine->Derivative         ParentAmide->Derivative Ullmann or Buchwald-Hartwig (for N-Aryl) ArylHalide Aryl Halide (Ar-X) ArylHalide->Derivative        

Caption: Key Synthetic Pathways to this compound Derivatives.

Part I: Synthesis via Acyl Chloride Intermediate

This classic and highly reliable two-step method involves the activation of 2,3-difluorobenzoic acid to its corresponding acyl chloride, which is a highly reactive electrophile for subsequent amination.[4] This pathway is often preferred for its high yields and the relative low cost of the activating agents.

Protocol 1: Preparation of 2,3-Difluorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation. Thionyl chloride (SOCl₂) is a common and effective reagent, though oxalyl chloride can also be used, often with a catalytic amount of DMF, to produce gaseous byproducts that are easily removed.

Principle: The hydroxyl group of the carboxylic acid is converted into a superior leaving group by the chlorinating agent. For thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, SO₂, and HCl.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorobenzoic acid (1.0 eq.). The flask should be under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 0.5 M concentration).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq.) to the stirred suspension at room temperature. Caution: The reaction evolves HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Workup: After cooling to room temperature, carefully remove the excess SOCl₂ and solvent under reduced pressure. The crude 2,3-difluorobenzoyl chloride is often a pale yellow liquid and can be used in the next step without further purification. For higher purity, distillation under reduced pressure can be performed.

ParameterValueNotes
Starting Material 2,3-Difluorobenzoic AcidEnsure it is dry.
Reagent Thionyl Chloride (SOCl₂)Use in excess (1.5-2.0 eq.).
Solvent Anhydrous Toluene or DCMToluene allows for higher reflux temp.
Temperature Reflux40-110 °C depending on solvent.
Time 2-4 hoursMonitor for completion.
Product CAS 18355-73-2[5]2,3-Difluorobenzoyl chloride
Protocol 2: Amination of 2,3-Difluorobenzoyl Chloride to Synthesize N-Substituted Derivatives

The highly electrophilic acyl chloride readily reacts with primary or secondary amines to form the desired amide. The reaction, often referred to as the Schotten-Baumann reaction, requires a base to neutralize the HCl byproduct.[4]

Principle: The nucleophilic amine attacks the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, scavenges the generated HCl, preventing the protonation of the reactant amine.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Prepare a solution of the crude 2,3-difluorobenzoyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

To synthesize the parent This compound , a similar procedure is followed using concentrated ammonium hydroxide as the amine source.

Part II: Direct Amidation via Coupling Reagents

While efficient, the acyl chloride method is not always suitable for complex molecules with sensitive functional groups. Direct amidation methods that avoid harsh conditions have become indispensable in medicinal chemistry.[6] These methods utilize "coupling reagents" to activate the carboxylic acid in situ.

Protocol 3: EDC/HOBt Mediated Synthesis of this compound Derivatives

This is a widely used and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) traps the active intermediate as an HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine.[7]

Principle & Workflow:

G Acid R-COOH (2,3-Difluorobenzoic Acid) O_acyl O-Acylisourea (Active Intermediate) Acid->O_acyl + EDC EDC EDC->O_acyl HOBt_ester HOBt-Ester O_acyl->HOBt_ester + Byproduct N-Acylurea (Side Product) O_acyl->Byproduct Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine R¹-NH₂ Amine->Amide

Caption: EDC/HOBt Coupling Mechanism Workflow.

Step-by-Step Methodology:

  • Setup: To a solution of 2,3-difluorobenzoic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (0.1-1.0 eq.) in an anhydrous polar aprotic solvent like DMF or DCM, add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[7]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Coupling ReagentAcronymAdvantagesDisadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCWater-soluble urea byproduct; cost-effective.Can cause racemization; requires additive (HOBt).
Dicyclohexylcarbodiimide DCCInexpensive and effective.Insoluble DCU byproduct can be hard to remove; potent allergen.
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATUVery fast reaction times, high yields, low racemization.Expensive; generates potentially explosive byproducts.[8]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPEffective for hindered couplings.Stoichiometric carcinogenic HMPA byproduct.

Part III: Advanced Methods for N-Aryl Derivatives

Synthesizing N-aryl amides, particularly with electron-poor or sterically hindered anilines, can be challenging using standard coupling methods. In these cases, transition metal-catalyzed cross-coupling reactions provide a powerful alternative.

Protocol 4: Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed reaction to form C-N bonds.[9] The modern, ligand-assisted versions operate under much milder conditions than the classical high-temperature protocols.[10] This protocol describes the coupling of the parent this compound with an aryl halide.

Principle: A Cu(I) catalyst is believed to form a copper(I)-amidate complex with the deprotonated benzamide. This complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which then reductively eliminates to yield the N-arylated product and regenerate the Cu(I) catalyst.[10]

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube or sealed vial, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a copper(I) source like CuI (5-10 mol%), a suitable ligand such as L-proline or a phenanthroline derivative (10-20 mol%), and a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent & Degassing: Add an anhydrous, high-boiling polar solvent such as DMSO or DMF. The reaction mixture must be thoroughly degassed by bubbling argon through it or by several freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the mixture to 100-130°C for 12-24 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst and base.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile methods for C-N bond formation.[11] It typically involves coupling an aryl halide or triflate with an amine.

Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst.[12]

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (e.g., 2,3-difluorobromobenzene) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried Schlenk tube.

  • Solvent & Degassing: Add a degassed anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat in an oil bath at 80-110°C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with an organic solvent and filter through Celite. Concentrate the filtrate and purify the crude product via flash column chromatography.

Troubleshooting and Experimental Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents (wet starting materials/solvents).- Insufficient activation (for coupling reactions).- Catalyst poisoning (for cross-coupling).- Steric hindrance.- Ensure all reagents and solvents are anhydrous.- Use a more powerful coupling reagent (e.g., HATU).- Use a different ligand/catalyst system; ensure inert atmosphere.- Switch to a cross-coupling method; increase temperature/reaction time.
Formation of N-Acylurea Byproduct - O-acylisourea rearrangement in carbodiimide reactions.- Add HOBt or HOAt as an additive to trap the active intermediate.- Ensure the amine is added shortly after the coupling reagent.
Incomplete Reaction - Insufficient reaction time or temperature.- Poorly soluble starting materials.- Reversible reaction (for direct catalytic amidation).- Increase reaction time and/or temperature.- Use a co-solvent like DMF or DMSO to improve solubility.- For catalytic amidations, ensure efficient water removal (e.g., use activated molecular sieves).[13]
Difficulty in Purification - Product co-elutes with byproducts.- Product is highly polar.- Try a different solvent system for chromatography.- Consider a different synthetic route that may produce cleaner crude material.- For polar products, consider reverse-phase chromatography or recrystallization.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Akther, T., et al. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
  • Wikipedia. (n.d.).
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. [Link]
  • Alpha Chemistry. (n.d.). 2,3-Difluorobenzoyl chloride. [Link]
  • Catalytic Amid
  • Wikipedia. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Ramachandran, P.V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Sheppard, T. (n.d.).
  • European Patent Office. (1988). Process for the preparation of difluorobenzamide. EP 0252564 A2. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • Marti, C., & Carreira, E. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(15), 5789. [Link]
  • Li, G., et al. (2015). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. Angewandte Chemie International Edition, 54(44), 13173-13177. [Link]
  • Ye, N., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(33), 5751-5755. [Link]
  • Gelbrich, T., & Hursthouse, M. B. (2005). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o2330-o2332. [Link]
  • Hiebel, M. A., et al. (2020).
  • Google Patents. (n.d.). Method for preparing 2,3-difluorobenzaldehyde. CN102659544A.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. [Link]
  • Shang, R., & Buchwald, S. L. (2017). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Chemistry—An Asian Journal, 12(1), 14-30. [Link]
  • Organic Chemistry Portal. (n.d.). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. [Link]
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Zhang, W., et al. (2005).
  • Google Patents. (n.d.). Process for making certain benzoic acid compounds. EP1045823B1.
  • Steinebach, C., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 63(3), 1103-1117. [Link]
  • Alpha Chemistry. (n.d.). 2,3-Difluorobenzoic acid. [Link]
  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1783. [Link]
  • Rolando, J., et al. (2022). Synthesis of the 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]

Sources

Application Notes and Protocols for the Optimal Synthesis of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Difluorobenzamide

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the difluoro-substituted phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient and high-yield synthesis of this intermediate is of paramount importance in both academic research and industrial drug development.

This comprehensive guide provides detailed protocols and in-depth scientific rationale for the synthesis of this compound, focusing on reaction conditions that ensure optimal yield and purity. We will explore the two most prevalent and effective synthetic strategies: the controlled hydrolysis of 2,3-difluorobenzonitrile and the amidation of 2,3-difluorobenzoic acid.

Strategic Approaches to the Synthesis of this compound

The selection of a synthetic route to this compound is contingent on several factors, including the availability of starting materials, scalability, and desired purity of the final product. Below, we dissect two robust and widely adopted methodologies.

Method 1: Controlled Hydrolysis of 2,3-Difluorobenzonitrile

The partial hydrolysis of a nitrile to a primary amide is a delicate transformation, as the reaction can readily proceed to the corresponding carboxylic acid.[1] Therefore, precise control over reaction conditions is crucial to isolate the desired benzamide in high yield. The use of a peroxide-assisted basic hydrolysis offers a highly efficient and selective method for this conversion.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide: Acts as the source of the nucleophilic hydroperoxide anion in the presence of a base. This species is a more potent nucleophile towards the nitrile carbon than the hydroxide ion, facilitating the initial addition step.

  • Catalytic Base (e.g., NaOH): Deprotonates hydrogen peroxide to form the reactive hydroperoxide anion. A catalytic amount is sufficient to initiate and sustain the reaction, minimizing the risk of base-catalyzed hydrolysis of the product amide.

  • Temperature Control: Maintaining a moderate temperature is critical. Elevated temperatures can accelerate the hydrolysis of the newly formed this compound to the less desirable 2,3-difluorobenzoic acid.[2]

Experimental Workflow: Hydrolysis of 2,3-Difluorobenzonitrile

start Start: 2,3-Difluorobenzonitrile reagents Add H2O2 and catalytic NaOH in a suitable solvent (e.g., Ethanol/Water) start->reagents reaction Heat to a controlled temperature (e.g., 50-60 °C) and monitor by TLC/HPLC reagents->reaction workup Quench reaction, adjust pH, and extract with an organic solvent reaction->workup purification Wash organic layer, dry, and concentrate under reduced pressure workup->purification product Recrystallize to obtain pure this compound purification->product

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Detailed Protocol: High-Yield Synthesis of this compound from 2,3-Difluorobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: To the stirred solution, add a catalytic amount of 10-30% aqueous sodium hydroxide solution (0.01-0.2 eq). Subsequently, add 25-30% aqueous hydrogen peroxide solution (2.0-3.0 eq by weight relative to the nitrile) dropwise, maintaining the internal temperature below 40 °C.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours). Avoid prolonged reaction times to minimize the formation of 2,3-difluorobenzoic acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield a crystalline solid.

ParameterRecommended ConditionRationale
Starting Material 2,3-DifluorobenzonitrileReadily available commercial starting material.
Solvent Ethanol/WaterGood solubility for both the nitrile and reagents.
Base NaOH (catalytic)Generates the active nucleophile without promoting significant product hydrolysis.
Oxidant H₂O₂ (25-30% aq.)Provides a selective route to the amide.
Temperature 50-60 °CBalances reaction rate with minimizing side product formation.[2]
Reaction Time 2-4 hours (monitored)Prevents over-reaction and formation of the carboxylic acid.
Method 2: Amidation of 2,3-Difluorobenzoic Acid via the Acyl Chloride

This classic and robust two-step, one-pot approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amination. This method is particularly useful when 2,3-difluorobenzoic acid is the more readily available starting material.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): A highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[3]

  • Triethylamine (Et₃N): Acts as a base to neutralize the HCl generated during the amination step, thereby preventing the protonation of the ammonia/amine nucleophile and facilitating the reaction.[4]

  • Anhydrous Conditions: The intermediate acyl chloride is highly reactive towards water. Therefore, maintaining anhydrous conditions is crucial to prevent its hydrolysis back to the carboxylic acid.

Experimental Workflow: Amidation of 2,3-Difluorobenzoic Acid

start Start: 2,3-Difluorobenzoic Acid activation Add SOCl2 in an anhydrous aprotic solvent (e.g., DCM) start->activation intermediate Formation of 2,3-Difluorobenzoyl Chloride activation->intermediate amination Add aqueous ammonia and Et3N at 0 °C intermediate->amination reaction Stir at room temperature and monitor by TLC/HPLC amination->reaction workup Wash with dilute acid and base, then brine reaction->workup purification Dry organic layer and concentrate workup->purification product Recrystallize to obtain pure this compound purification->product

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Detailed Protocol: One-Pot Synthesis of this compound from 2,3-Difluorobenzoic Acid

  • Acyl Chloride Formation: In a dry, inert atmosphere (e.g., under nitrogen), suspend 2,3-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). To this suspension, add thionyl chloride (1.1-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[5] Heat the mixture to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of concentrated aqueous ammonia (2-3 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the acyl chloride.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent to afford pure this compound.

ParameterRecommended ConditionRationale
Starting Material 2,3-Difluorobenzoic AcidA common starting material for fluorinated compounds.
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficiently forms the reactive acyl chloride with gaseous byproducts.[3]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and allows for easy work-up.
Amine Source Concentrated Aqueous AmmoniaReadily available and effective nucleophile.
Base Triethylamine (Et₃N)Scavenges HCl produced during the reaction.[4]
Temperature 0 °C to Room TemperatureControls the exothermicity of the amidation reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; side reactions; loss during work-up.Ensure anhydrous conditions for the acyl chloride route. Monitor reaction closely to avoid over-hydrolysis in the nitrile route. Optimize extraction and purification steps.
Formation of 2,3-Difluorobenzoic Acid Over-hydrolysis of the nitrile or amide; hydrolysis of the acyl chloride intermediate.Reduce reaction time and/or temperature in the hydrolysis method. Ensure strictly anhydrous conditions when preparing and using the acyl chloride.[1]
Impure Product Presence of starting materials or side products.Monitor reaction to completion. Optimize purification by recrystallization, trying different solvent systems. Column chromatography can be employed if necessary.

Conclusion

The synthesis of this compound can be achieved with high yield and purity through either the controlled hydrolysis of 2,3-difluorobenzonitrile or the amidation of 2,3-difluorobenzoic acid. The choice of method will depend on the specific needs and resources of the laboratory. By carefully controlling the reaction parameters as detailed in these protocols, researchers can reliably produce this valuable intermediate for their ongoing scientific endeavors.

References

  • Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives. (US6452056B1).
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives. (US4851160A).
  • Royal Society of Chemistry. (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N.
  • European Patent Office. (1988). Process for the preparation of difluorobenzamide. (EP 0252564 A2).
  • Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (US5478963A).
  • OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus.
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). 3, 4-difluorobenzonitrile preparation method. (CN103709071A).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (CN1861575A).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides.
  • (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
  • PubMed. (2004). High-load, Soluble Oligomeric Carbodiimide: Synthesis and Application in Coupling Reactions.
  • Google Patents. (n.d.). Process for the synthesis of substituted carbodiimides. (US5648537A).
  • PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.
  • PubMed. (2017). Dissipative Assembly of Aqueous Carboxylic Acid Anhydrides Fueled by Carbodiimides.

Sources

Characterization of 2,3-Difluorobenzamide: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluorobenzamide is a fluorinated aromatic amide of significant interest in pharmaceutical and agrochemical research. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the precise and comprehensive characterization of this compound is paramount for quality control, regulatory compliance, and understanding its behavior in various matrices.

This technical guide provides a detailed overview of the key analytical techniques for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound. The methodologies described herein are grounded in established principles and can be adapted for various research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [2]
CAS Number 18355-75-4[1]
Melting Point 163-165 °C[3]
Boiling Point 197 °C at 760 mmHg[3]
Appearance White to off-white solid[Generic Supplier Data]
Solubility Soluble in ethanol.[4]

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method using a C18 column is a suitable starting point for method development.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Provides good separation for many aromatic amides. The ratio can be optimized for desired retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nmA common wavelength for the detection of aromatic compounds. A full UV scan of the analyte can determine the optimal wavelength for maximum absorbance.

4. Sample Preparation:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for quantification.

  • For unknown samples, dissolve a known amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While benzamides can be analyzed directly, derivatization may be necessary to improve their volatility and chromatographic peak shape.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents:

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
Carrier Gas HeliumAn inert carrier gas commonly used in GC-MS.
Flow Rate 1.0 mL/minA typical flow rate for a 0.25 mm ID column.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode SplitlessRecommended for trace analysis to maximize the amount of sample entering the column.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A general temperature program that can be optimized to achieve good separation of the analyte from any impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that provides reproducible fragmentation patterns.
Mass Range 50-300 amuA suitable mass range to detect the molecular ion and key fragments of this compound.

4. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable organic solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

5. Data Analysis:

  • The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 157.

  • Characteristic fragment ions can be used for structural confirmation. Based on data from PubChem, major fragments are expected at m/z 141 and 113.[5]

  • The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a complete characterization.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

2. Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

4. NMR Acquisition Parameters:

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and provide information on the number of attached protons.

5. Expected Spectral Features:

  • ¹H NMR: The spectrum will show signals for the aromatic protons and the amide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amide protons will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

1. Instrumentation:

  • FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

3. Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum before running the sample.

4. Expected Spectral Features: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amide)
~1660C=O stretching (amide I)
~1600N-H bending (amide II)
1400-1000C-F stretching
Aromatic C-H and C=CMultiple bands in the 3100-3000 and 1600-1450 cm⁻¹ regions

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase transitions of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and purity of a crystalline solid.

1. Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

2. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • Crimp the lid onto the pan.

3. DSC Parameters:

ParameterRecommended SettingRationale
Temperature Range 25 °C to 200 °CTo observe the melting transition.
Heating Rate 10 °C/minA standard heating rate for pharmaceutical analysis.[6]
Purge Gas NitrogenProvides an inert atmosphere to prevent oxidative degradation.
Flow Rate 50 mL/minA typical purge gas flow rate.

4. Data Analysis:

  • The DSC thermogram will show an endothermic peak corresponding to the melting of this compound.

  • The onset temperature of this peak is taken as the melting point. The peak temperature should be around 163-165 °C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of a substance.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

3. TGA Parameters:

ParameterRecommended SettingRationale
Temperature Range 25 °C to 500 °CTo observe the complete decomposition of the sample.
Heating Rate 10 °C/minA standard heating rate for thermal stability studies.
Purge Gas NitrogenProvides an inert atmosphere.
Flow Rate 50 mL/minA typical purge gas flow rate.

4. Data Analysis:

  • The TGA thermogram will show the temperature at which this compound begins to decompose, indicated by a significant loss of mass.

  • The data can be used to determine the onset of decomposition and the temperature at which the maximum rate of decomposition occurs.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Stability Physicochemical Properties Physicochemical Properties NMR NMR Physicochemical Properties->NMR Structure Confirmation HPLC HPLC NMR->HPLC Purity Assessment FTIR FTIR FTIR->HPLC Functional Group ID MS MS GC GC MS->GC Impurity ID DSC DSC HPLC->DSC Purity Confirmation TGA TGA GC->TGA Thermal Stability

Sources

Application Notes & Protocols: 2,3-Difluorobenzamide as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzamides

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence molecular properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] 2,3-Difluorobenzamide has emerged as a particularly valuable and versatile building block in this context. The potent electron-withdrawing nature of the two fluorine atoms modifies the electronic landscape of the aromatic ring and the reactivity of the amide moiety, opening unique synthetic pathways to novel heterocyclic entities.

This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, focusing on quinazolinones and benzimidazoles. We move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into reaction mechanisms and protocol optimization.

Synthesis of Quinazolinone Scaffolds via Catalytic C-N Coupling

Quinazolinones are a privileged class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[3][4] The construction of the quinazolinone core from this compound can be elegantly achieved through transition-metal catalyzed cyclization reactions. Copper-catalyzed methods are particularly effective, facilitating the formation of key C-N bonds under relatively mild conditions.[5][6]

Mechanistic Rationale: Copper-Catalyzed Tandem Annulation

The synthesis of a 2-substituted-5,6-difluoroquinazolin-4(3H)-one from this compound and an amine typically proceeds through a domino or tandem reaction sequence catalyzed by a copper(I) or copper(II) species.[7] The generally accepted mechanism involves several key steps:

  • Oxidative Addition/Coordination: The copper catalyst coordinates to the amine and the benzamide.

  • Amine Dehydrogenation: The amine is oxidized to form an imine intermediate.

  • Nucleophilic Attack: The amide nitrogen of the this compound attacks the in-situ generated imine.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes cyclization.

  • Oxidative Aromatization: A final oxidation step, often aided by atmospheric oxygen or another oxidant, yields the aromatic quinazolinone ring system.

The fluorine atoms at the C2 and C3 positions of the benzamide starting material enhance the electrophilicity of the aromatic ring and can influence the regioselectivity of the cyclization process.

Visualization: Quinazolinone Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Key Steps cluster_end Product & Workup A This compound P1 Catalyst Activation & Amine Oxidation A->P1 B Primary Amine (e.g., Benzylamine) B->P1 C Cu(OAc)2 (Catalyst) C->P1 D Oxidant (e.g., Air/O2) P4 Aromatization D->P4 E Solvent (e.g., DMSO) E->P1 F Heat (e.g., 110-120 °C) F->P1 P2 Intermediate Formation P1->P2 P3 Intramolecular Cyclization P2->P3 P3->P4 G 5,6-Difluoroquinazolinone Derivative P4->G H Purification (Column Chromatography) G->H

Caption: Workflow for copper-catalyzed synthesis of quinazolinones.

Experimental Protocol: Synthesis of 2-Benzyl-5,6-difluoroquinazolin-4(3H)-one

This protocol describes a representative copper-catalyzed aerobic oxidative coupling to synthesize a quinazolinone derivative.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierPurpose
This compound≥98%CommercialStarting Material
Benzylamine≥99%CommercialC2-substituent source
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%CommercialCatalyst
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%CommercialSolvent
Ethyl AcetateACS GradeCommercialExtraction Solvent
BrineSaturated Aq.Lab-preparedAqueous Wash
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Silica Gel230-400 meshCommercialStationary Phase (Chromatography)
Round-bottom flask, condenser, stir bar--Reaction Apparatus

Procedure:

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 157.1 mg) and copper(II) acetate (0.1 mmol, 18.2 mg).

  • Reagent Addition: Evacuate and backfill the flask with air. Add anhydrous DMSO (5 mL) via syringe, followed by benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously. The reaction is open to the air via the condenser. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-benzyl-5,6-difluoroquinazolin-4(3H)-one.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another cornerstone of heterocyclic chemistry, with applications ranging from anthelmintics to anticancer agents.[8][9] The classical synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[9] this compound can serve as a robust partner in this condensation, particularly under microwave-assisted conditions which can dramatically accelerate the reaction.[10]

Mechanistic Rationale: Phillips Condensation

The reaction between this compound and an o-phenylenediamine proceeds via a condensation-cyclization mechanism, often acid-catalyzed.

  • Amide Activation: The carbonyl oxygen of the benzamide is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a Schiff base-like intermediate (an amidine).

  • Intramolecular Cyclization: The second amino group of the diamine attacks the imine carbon in an intramolecular fashion.

  • Deamination/Aromatization: The resulting intermediate eliminates a molecule of ammonia, leading to the formation of the aromatic benzimidazole ring.

Microwave irradiation provides efficient and uniform heating, significantly reducing reaction times and often improving yields by minimizing side product formation.[10]

Visualization: Benzimidazole Synthesis Scheme

cluster_input Reactants cluster_cond Conditions cluster_output Product A This compound C Catalyst (e.g., Er(OTf)3 or Acid) Microwave Irradiation Solvent-free or High-boiling solvent A->C B o-Phenylenediamine B->C D 2-(2,3-Difluorophenyl) -1H-benzo[d]imidazole C->D

Caption: Microwave-assisted synthesis of benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(2,3-Difluorophenyl)-1H-benzo[d]imidazole

This protocol is adapted from general microwave-assisted procedures for benzimidazole synthesis.[10]

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplierPurpose
This compound≥98%CommercialStarting Material
o-Phenylenediamine≥99.5%CommercialBenzene-diamine source
Erbium(III) triflate (Er(OTf)₃)≥98%CommercialLewis Acid Catalyst (optional)
Polyphosphoric Acid (PPA)-CommercialCatalyst/Solvent
Microwave Synthesis Vial10 mL-Reaction Vessel
Sodium Bicarbonate (NaHCO₃)Saturated Aq.Lab-preparedNeutralization
EthanolACS GradeCommercialRecrystallization Solvent

Procedure:

  • Reactant Charging: In a 10 mL microwave synthesis vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol, 157.1 mg) and o-phenylenediamine (1.0 mmol, 108.1 mg).

  • Catalyst/Medium Addition: Add Polyphosphoric Acid (PPA) (~1 g) to the vial to act as both a catalyst and a reaction medium. Alternative: For a milder, catalyst-driven reaction, a Lewis acid like Er(OTf)₃ (1-5 mol%) can be used, often under solvent-free conditions.[10]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150-180 °C for 10-30 minutes. Monitor the internal pressure and temperature to ensure they remain within the instrument's safe operating limits.

  • Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Carefully uncap the vial in a fume hood.

  • Neutralization and Precipitation: Pour the reaction mixture onto crushed ice (~20 g) in a beaker. Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 2-(2,3-difluorophenyl)-1H-benzo[d]imidazole.

References

  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2016). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions.
  • Alves, D., et al. (n.d.). Recent examples of the copper-catalyzed synthesis of quinazolinones and this work. ResearchGate.
  • ResearchGate. (n.d.). Methods for quinazolinone synthesis.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
  • NIH. (n.d.). Copper and electrocatalytic synergy for the construction of fused quinazolinones with 2-aminobenzaldehydes and cyclic amines.
  • NIH. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Maurer, M. A. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu.
  • NIH. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
  • Università degli Studi di Cagliari. (2022). An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave-Assisted Copper-Catalyzed Aerobic Oxidation of Amines.
  • Unknown Source. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • ACS Publications. (2020). Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene- Fused 2,2-Difluoro-2,3-dihydrothiophenes.
  • RSC Publishing. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
  • PubMed. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.
  • PubMed. (2023). Divergent Protocol for the Synthesis of Isoquinolino[1,2- b]quinazolinone and Isoquinolino[2,1- a]quinazolinone Derivatives.
  • NIH. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones.
  • The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry.
  • NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
  • NIH. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile.
  • PubMed. (2021). Palladium-Catalyzed Fluoroalkylation via C(sp 3)-S Bond Cleavage of Vinylsulfonium Salts.
  • ResearchGate. (2025). Regiocontrolled palladium-catalyzed direct C2-arylation of a difluorobenzo[d]imidazole.
  • JOCPR. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones.
  • Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst.
  • Indian Academy of Sciences. (n.d.). Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety.
  • SciSpace. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds.
  • Google Patents. (n.d.). JP2007502311A - Synthesis of heterocyclic compounds.
  • Scilit. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions.
  • Heterocyclic Letters. (2023). Heterocyclic Letters Vol. 13.
  • PubMed. (n.d.). Catalyst-Free Synthesis of 2,3-Dihydrobenzofurans via a Formal [4+1] Annulation of Propargylamines with Sulfur Ylides.
  • ResearchGate. (n.d.). Representative named reactions for heterocycle synthesis.
  • PubMed. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation.
  • ResearchGate. (n.d.). Intramolecular Cyclization of N -Aryl Amides for the Synthesis of 3-Amino Oxindoles.
  • NIH. (n.d.). Heterocycles in Medicinal Chemistry.
  • ResearchGate. (2024). Divergent Synthesis of (CF3)‐Indazolo[3,2‐a]Isoquinolines with Potent Photophysical Property and Anticancer Activity from 3‐Aryl‐1H‐Indazoles and Sulfoxonium Ylides.
  • NIH. (n.d.). Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes.
  • PubMed. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams.
  • PubMed. (2016). Modern advances in heterocyclic chemistry in drug discovery.
  • RSC Publishing. (n.d.). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates.

Sources

safe handling and storage of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 2,3-Difluorobenzamide for Research and Development

Introduction and Scientific Context

This compound (C₇H₅F₂NO) is an aromatic amide compound increasingly utilized as a key building block in medicinal chemistry and materials science. Its structural motifs are present in various pharmacologically active molecules, making it a compound of interest in drug discovery pipelines. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as an irritant.[1]

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate stringent handling protocols to prevent inadvertent exposure. The primary routes of exposure are dermal contact, ocular contact, and inhalation of the powdered compound.[2]

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
CAS Number 18355-75-4[1][3]
Appearance Solid (form may vary)
IUPAC Name This compound[1]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. PPE acts as a direct barrier between the user and the chemical.[4][5] The selection of PPE should be based on a thorough risk assessment of the planned experimental procedure.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), chemical safety goggles are mandatory.[1][6][7] In procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is recommended for enhanced protection.[5][6][8]

  • Skin Protection: Chemical-resistant gloves are essential to prevent skin irritation (H315).[1][6] Nitrile or chloroprene gloves are suitable for handling solid this compound.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after glove removal.[8][10] A standard laboratory coat must be worn to protect street clothing and skin from contamination.[4][11]

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation (H335) from inhaling the powder, a dust mask (e.g., N95) or a respirator may be necessary, particularly when handling larger quantities or when engineering controls are insufficient.[1][11] All operations involving the handling of powdered this compound should ideally be conducted within a certified chemical fume hood.[8][12]

PPE Selection Workflow

PPE_Selection cluster_procedure Experimental Procedure Assessment cluster_ppe Required PPE Start Start: Handling This compound Check_Aerosol Potential for Aerosol/Dust Generation? Start->Check_Aerosol Check_Splash Risk of Splashing? Check_Aerosol->Check_Splash No Respiratory Add: - N95 Respirator (or higher) Check_Aerosol->Respiratory Yes Base_PPE Standard: - Safety Goggles - Nitrile Gloves - Lab Coat Check_Splash->Base_PPE No Enhanced_Face Add: - Face Shield Check_Splash->Enhanced_Face Yes Enhanced_Face->Base_PPE Respiratory->Check_Splash

Caption: PPE selection workflow for handling this compound.

Safe Handling Protocols

Adherence to meticulous handling protocols is critical for minimizing exposure and ensuring experimental reproducibility.

Weighing and Dispensing

The primary risk during weighing is the generation of airborne dust particles, which can be inhaled.[2]

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.[12] Cover the work surface with disposable bench paper to contain any minor spills.[2]

  • PPE: Don the appropriate PPE as determined by your risk assessment (see Section 3).

  • Dispensing: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or receiving vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Cleaning: After weighing, carefully clean the spatula with a dry wipe or a wipe lightly dampened with a suitable solvent (e.g., ethanol or isopropanol). Dispose of the wipe and any contaminated bench paper as hazardous waste.

  • Closure: Tightly close the stock container immediately after use to prevent contamination and absorption of atmospheric moisture.

Dissolution and Reaction Setup
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Ventilation: All operations involving the dissolution of this compound in volatile solvents must be performed in a chemical fume hood.[10][12]

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Storage Requirements

Proper storage is essential for maintaining the chemical integrity of this compound and for preventing accidental release.

  • Container: Store this compound in its original, tightly sealed container.[13][14]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[13][14][15]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[15] While specific reactivity data for this compound is not detailed in the provided search results, this is a general prudent practice for benzamide derivatives.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Spill and Exposure Management

Preparedness for accidents is a key component of a robust safety culture.[12]

Spill Response

The response to a spill should be dictated by its size and location.

  • Minor Spill (Contained, e.g., within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit absorbent).[16]

    • Carefully sweep the absorbent mixture into a designated hazardous waste container.[9][13] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.[16][17]

  • Major Spill (Outside of a contained area):

    • Evacuate the immediate area and alert others.[17][18]

    • If the spill is substantial or involves volatile substances, evacuate the laboratory and activate the emergency alarm.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[16][17]

    • Provide details of the spilled chemical to the emergency responders.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[19]

Emergency Spill Response Logic

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Contained) Assess->Minor Minor Major Major Spill (Uncontained) Assess->Major Major Alert Alert Nearby Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate Cleanup Use Spill Kit to Contain and Clean Up Alert->Cleanup Dispose Dispose of Waste Cleanup->Dispose Call_EHS Call Emergency Response / EHS Evacuate->Call_EHS

Caption: Decision-making workflow for a chemical spill.

First Aid and Exposure Response

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[19][20] Remove any contaminated clothing while flushing.[17][19] Seek medical attention if irritation persists.[20]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[19][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[20][21] If breathing is difficult or they feel unwell, seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][21]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13][20][22] Collect waste in clearly labeled, sealed, and appropriate containers.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Sodium Amide.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • PubChem. (n.d.). 2,6-Difluorobenzamide. National Center for Biotechnology Information.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: BENZAMIDE 98%.
  • Wikipedia. (n.d.). Personal protective equipment.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • University of Colorado Boulder. (n.d.). General Rules for Working with Chemicals.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,3-Difluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details a reliable two-step process starting from 2,3-Difluorobenzoic acid, proceeding through an acyl chloride intermediate. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, analytical characterization, and troubleshooting guidance to ensure a successful and scalable synthesis.

Introduction and Strategic Rationale

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of the difluorinated phenyl ring is a common motif in bioactive molecules, enhancing properties such as metabolic stability and binding affinity. A reproducible and scalable synthesis is therefore critical for advancing research and development programs that rely on this intermediate.

Several synthetic routes exist for the preparation of benzamides. The two most common industrial approaches are the controlled hydrolysis of the corresponding benzonitrile and the amidation of a carboxylic acid derivative.[3][4]

  • Nitrile Hydrolysis: While methods like enzymatic hydrolysis or alkaline peroxide treatment of 2,3-difluorobenzonitrile can offer high yields, they often require careful control to prevent over-hydrolysis to the carboxylic acid.[3][5][6]

  • Carboxylic Acid Amidation: This classic route, involving the activation of a carboxylic acid followed by reaction with an amine source, is highly robust and generally applicable.[7][8] Activation via an acyl chloride using thionyl chloride (SOCl₂) is a cost-effective and high-yielding method well-suited for scale-up, as the reaction is driven to completion by the formation of gaseous byproducts.[7]

This guide will focus on the two-step amidation of 2,3-Difluorobenzoic acid via the acyl chloride intermediate, a strategy prized for its reliability and scalability.

Overall Synthetic Workflow

The synthesis is performed in two distinct chemical steps: (1) The conversion of 2,3-Difluorobenzoic acid to its highly reactive acyl chloride derivative, 2,3-Difluorobenzoyl chloride. (2) The subsequent reaction of the acyl chloride with aqueous ammonia to yield the final product, this compound.

G A 2,3-Difluorobenzoic Acid C 2,3-Difluorobenzoyl Chloride (Crude Intermediate) A->C Reflux, 2-4h B Thionyl Chloride (SOCl₂) Toluene, cat. DMF B->C E This compound (Final Product) C->E 0-10 °C, 1-2h D Aqueous Ammonia (NH₄OH) D->E

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a 100 g scale of the starting material, 2,3-Difluorobenzoic acid. All operations involving thionyl chloride must be conducted in a certified, well-ventilated fume hood or an appropriate enclosed reactor system.

Step 1: Preparation of 2,3-Difluorobenzoyl Chloride

Core Principle: The hydroxyl group of the carboxylic acid is substituted with a chloride using thionyl chloride. The reaction is catalyzed by N,N-Dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent. Anhydrous conditions are crucial to prevent the hydrolysis of both thionyl chloride and the product.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mol) Equivalents
2,3-Difluorobenzoic Acid 158.11 100.0 g 0.632 1.0
Thionyl Chloride (SOCl₂) 118.97 113.0 g (67.3 mL) 0.950 1.5
Toluene - 500 mL - -

| DMF (catalyst) | 73.09 | 1.0 mL | - | cat. |

Procedure:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet. Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Charging: Charge the reactor with 2,3-Difluorobenzoic acid (100.0 g) and toluene (500 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Add the catalytic amount of DMF (1.0 mL) to the slurry.

  • Reagent Addition: Slowly add thionyl chloride (67.3 mL) to the reactor via an addition funnel over 20-30 minutes at ambient temperature. Gas evolution will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) using a circulating oil bath. Maintain the reflux for 2-4 hours. The reaction is typically complete when the gas evolution ceases and the mixture becomes a clear solution.

  • Monitoring (Optional): Reaction completion can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up: Cool the reactor to 40-50 °C. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation). This step should be performed with care to avoid product loss. The resulting crude 2,3-Difluorobenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Core Principle: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic ammonia in an exothermic reaction to form the stable amide product. The primary challenge in this step is controlling the reaction temperature.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mol) Equivalents
2,3-Difluorobenzoyl Chloride (crude) 176.55 ~111.6 g 0.632 1.0
Aqueous Ammonia (28-30%) 17.03 (NH₃) 225 mL ~3.16 ~5.0
Tetrahydrofuran (THF) - 200 mL - -

| Deionized Water | - | For washing | - | - |

Procedure:

  • Reactor Setup: Use a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer and a temperature probe. Ensure the cooling system is operational.

  • Ammonia Solution: Charge the reactor with concentrated aqueous ammonia (225 mL) and cool the solution to 0-5 °C using a circulating chiller.

  • Intermediate Preparation: Dissolve the crude 2,3-Difluorobenzoyl chloride from Step 1 in THF (200 mL).

  • Amidation Reaction: Slowly add the solution of 2,3-Difluorobenzoyl chloride to the cold, vigorously stirred ammonia solution over 45-60 minutes. CRITICAL: Maintain the internal temperature of the reactor below 10 °C throughout the addition to minimize side reactions. A white precipitate of the product will form immediately.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional hour.

  • Product Isolation: Isolate the solid product by filtration (a Buchner funnel for lab scale or a Nutsche filter for pilot scale).

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the pH of the filtrate is neutral (pH ~7). This removes ammonium chloride salts and any excess ammonia.

  • Drying: Dry the purified white solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield & Characterization: The expected yield is 85-95% based on the starting 2,3-Difluorobenzoic acid. The product should be characterized to confirm its identity and purity.

Safety and Hazard Management

Safe handling of all chemicals is paramount. Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[9]

ChemicalKey HazardsMitigation & Handling Precautions
Thionyl Chloride Highly corrosive, causes severe burns, toxic if inhaled, reacts violently with water to release toxic gases (HCl, SO₂).[10][11][12][13]Handle only in a chemical fume hood or closed system. Use a scrubber with NaOH base to neutralize off-gases.[10] Ensure all glassware is dry. Have emergency showers and eyewash stations readily available.[10]
Aqueous Ammonia Corrosive, causes severe skin burns and eye damage, respiratory irritant.[14][15][16]Work in a well-ventilated area.[14][17] Avoid inhaling vapors. Store away from acids and heat sources.[14][16]
Toluene Flammable liquid and vapor, skin and respiratory irritant, potential reproductive toxin.Keep away from ignition sources. Use in a well-ventilated area. Ground equipment to prevent static discharge.
Hydrochloric Acid (HCl) Byproduct of Step 1. Highly corrosive gas, causes severe respiratory and skin burns.Contained and neutralized via a gas scrubber.

Analytical Characterization

Confirm the identity and purity of the final this compound product using standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: 114-119 °C.[18]

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~ 8.05 (s, 1H, NH), 7.85 (s, 1H, NH), 7.60 (m, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.25 (m, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Chemical shifts corresponding to the fluorine atoms on the aromatic ring.

  • HPLC/LC-MS: Purity should be ≥97%. Mass spectrometry should confirm the molecular weight (m/z = 158.04 [M+H]⁺).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 - Incomplete reaction. - Moisture in the reactor or reagents.- Extend reflux time; monitor by TLC/LC-MS. - Ensure all glassware is oven-dried and reagents are anhydrous.
Low Yield in Step 2 - Hydrolysis of the acyl chloride intermediate. - Poor temperature control during amidation.- Use the crude acyl chloride immediately after preparation. - Ensure efficient cooling and slow addition to keep the temperature below 10 °C.
Product is Impure (contains starting acid) - Incomplete conversion in Step 1. - Hydrolysis of acyl chloride before amidation.- Confirm completion of Step 1 before work-up. - Minimize the time between Step 1 work-up and Step 2 reaction. Wash the final product thoroughly with a dilute bicarbonate solution followed by water to remove acidic impurities.
Product is Clumpy / Difficult to Filter - "Oiling out" due to poor temperature control. - Insufficient stirring.- Improve cooling efficiency. - Ensure vigorous overhead stirring to maintain a fine slurry.

References

  • State of New Jersey. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
  • Carl ROTH. (n.d.).
  • GDS Corp. (2015, April 14). Safety Precautions For Workers Who Handle Ammonia. [Link]
  • Carl ROTH. (n.d.).
  • Chemical Suppliers. (2017, July 10).
  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
  • Chemistry For Everyone. (2025, May 1). What Are The Safety Precautions For Handling Ammonia?[Link]
  • CDC/NIOSH. (n.d.). Ammonia Solution, Ammonia, Anhydrous. [Link]
  • Pattabiraman, M., & Bode, J. W. (2011). Rethinking Amide Bond Formation.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
  • Furuya, T., et al. (2007). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂. RSC Advances.
  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • LibreTexts. (2023, January 22).
  • Dakternieks, D., et al. (2019). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
  • Firouzabadi, H., et al. (1998). Efficient Transformation of Nitrile into Amide under Mild Condition. Chemical Journal of Chinese Universities.
  • Lynch, D. E., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
  • European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide. EP 0252564 A2.
  • LibreTexts. (2023, January 22). Conversion of nitriles to amides. [Link]
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile.
  • PubChem. (n.d.). This compound. [Link]
  • OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides. [Link]
  • Arkivoc. (2022, October 12).
  • AHH Chemical. (n.d.). 2,3-Difluorobenzoic acid. [Link]
  • CCDC. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

Sources

The Strategic Incorporation of 2,3-Difluorobenzamide in Modern Pharmaceutical Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—high electronegativity, a small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—are strategically leveraged to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3] Among the repertoire of fluorinated building blocks, 2,3-difluorobenzamide has emerged as a particularly valuable synthon, offering a unique substitution pattern that imparts desirable electronic and conformational properties. This guide provides an in-depth exploration of this compound as a key building block in pharmaceutical research and development, with a focus on its synthesis and application in the generation of potent and selective therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a building block is critical for its effective application in multi-step syntheses. The key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅F₂NOPubChem[4]
Molecular Weight 157.12 g/mol PubChem[4]
CAS Number 18355-75-4PubChem[4]
Appearance White to off-white crystalline powder(General knowledge)
Melting Point 163-165 °CSigma-Aldrich
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.(General knowledge)

Synthesis of this compound: A Standard Laboratory Protocol

The most direct and reliable laboratory-scale synthesis of this compound involves the conversion of the commercially available 2,3-difluorobenzoic acid. This two-step, one-pot procedure first activates the carboxylic acid, typically by forming an acyl chloride, which is then reacted with an ammonia source to yield the desired primary amide.

Rationale for Method Selection:

The conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate is a robust and high-yielding transformation. Thionyl chloride (SOCl₂) is an excellent choice for the activation step as it reacts with the carboxylic acid to form the acyl chloride and volatile byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion. The subsequent in-situ reaction of the crude acyl chloride with aqueous ammonia is a rapid and efficient method for amide bond formation.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 2,3-Difluorobenzoic Acid C Reaction Vessel (Anhydrous Conditions) A->C B Thionyl Chloride (SOCl₂) B->C D 2,3-Difluorobenzoyl Chloride (Intermediate) C->D Reflux, 2-3h F Reaction Vessel (Ice Bath) D->F E Aqueous Ammonia (NH₄OH) E->F G Crude this compound F->G Stir, 1h H Filtration & Washing G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

Materials:

  • 2,3-Difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Concentrated Aqueous Ammonia (NH₄OH, 28-30%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzoic acid (1.0 eq).

    • Add anhydrous toluene or DCM as the solvent (approx. 5-10 mL per gram of carboxylic acid).

    • Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 2,3-difluorobenzoyl chloride as an oil or low-melting solid.

  • Amidation:

    • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice-water bath.

    • Slowly add the crude 2,3-difluorobenzoyl chloride (dissolved in a minimal amount of anhydrous DCM or THF, if necessary) to the cold, stirred ammonia solution. A white precipitate will form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour.

  • Work-up and Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove any remaining impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dry the purified this compound in a vacuum oven to a constant weight.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm the structure and absence of starting material or byproducts. The melting point should be sharp and consistent with the literature value.

Application Note: this compound as a Core Scaffold for mGlu₅ Negative Allosteric Modulators (NAMs)

Background and Rationale:

The metabotropic glutamate receptor 5 (mGlu₅) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5] As such, it is a high-priority target for the treatment of various central nervous system (CNS) disorders. Negative allosteric modulators (NAMs) of mGlu₅ have shown therapeutic promise. In the quest for novel, potent, and brain-penetrant mGlu₅ NAMs, a structure-activity relationship (SAR) study identified this compound as a highly effective core replacement for other heterocyclic scaffolds.[5][6][7]

The selection of the this compound moiety is not arbitrary. The fluorine atoms at the 2- and 3-positions of the phenyl ring exert a profound electronic and conformational influence on the molecule:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can fine-tune the pKa of the amide nitrogen and other proximal basic centers, which can be critical for optimizing binding interactions with the target receptor.

  • Conformational Restriction: The ortho-fluorine atom can induce a specific torsional angle between the phenyl ring and the amide group, locking the molecule into a bioactive conformation that enhances binding affinity.

  • Metabolic Stability: The strong C-F bonds can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[1][3]

Synthetic Application and Workflow:

In the synthesis of novel mGlu₅ NAMs, this compound serves as a key intermediate that is coupled with other functionalized fragments. A representative synthetic strategy is outlined below, based on the work of Maurer et al.[5][6]

G A This compound (Core Building Block) D Reaction Vessel (Coupling Conditions) A->D B Functionalized Heterocycle (e.g., with a leaving group) B->D C Palladium Catalyst & Ligand C->D E Advanced Intermediate D->E Cross-Coupling Reaction F Further Functionalization (e.g., Amide Coupling) E->F G Final mGlu₅ NAM Candidate F->G

Caption: Incorporation of this compound into a mGlu₅ NAM.

Protocol: Amide Coupling to a Precursor

This protocol describes a typical amide coupling reaction to append the this compound moiety to a carboxylic acid-functionalized intermediate, a common strategy in the final steps of synthesizing complex drug molecules.

Materials:

  • Carboxylic acid-containing intermediate (1.0 eq)

  • 2,3-Difluoroaniline (formed from this compound via Hofmann rearrangement or other methods) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add 2,3-difluoroaniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final this compound-containing compound.

This strategic use of this compound as a core building block has led to the discovery of highly potent and brain-penetrant mGlu₅ NAMs with improved oral bioavailability, underscoring its importance in modern drug discovery.[5][6][7]

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex pharmaceutical agents. Its unique fluorine substitution pattern provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The reliable synthetic protocols and clear applications, particularly in the development of mGlu₅ NAMs, highlight its value in addressing challenging therapeutic targets. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of well-characterized, fluorinated building blocks like this compound will undoubtedly become even more prominent.

References

  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 16(5), 865-874. [Link]
  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
  • Groom, C. R., et al. (2021). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Bio & Med Chem Au. [Link]
  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2- b ]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
  • Trotter, J., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Clifford, K. H., et al. (1988). Process for the preparation of difluorobenzamide.
  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405. [Link]
  • Müller, K., et al. (2007). Fluorine in Medicinal Chemistry.
  • Barbier, T., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. PharmaChem. [Link]
  • Chai, W., et al. (2020). Design strategy of the novel 2,6-difluorobenzamide derivatives...
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Knapik, A. A., et al. (2008). 2,3-Difluorobenzoic acid. PubMed Central. [Link]
  • Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu(5) Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(11), 745-757. [Link]
  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,3-Difluorobenzoic acid. Xieshi Chem. [Link]
  • MySkinRecipes. (n.d.). 2,3-DIFLUOROBENZOIC ACID. MySkinRecipes. [Link]
  • Knapik, A. A., et al. (2008). 2,3-Difluorobenzoic acid. ScienceOpen. [Link]
  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]
  • Lin, Y.-C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry, 243, 114782. [Link]
  • Various Authors. (n.d.). Other drugs containing R2NSO3-aryl sulfonamides.
  • de la Torre, A., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]
  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1333-1346. [Link]
  • Hansen, K. B., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

Sources

Synthetic Routes to Novel 2,3-Difluorobenzamide Analogs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of established and novel synthetic strategies for the preparation of 2,3-difluorobenzamide analogs, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique electronic properties conferred by the vicinal fluorine atoms on the aromatic ring make these analogs attractive scaffolds for modulating biological activity and pharmacokinetic profiles. This document details traditional amidation methods, including the use of coupling reagents and acyl chlorides, alongside modern catalytic approaches such as C-H activation, and innovative process technologies like flow chemistry and microwave-assisted synthesis. Detailed, step-by-step protocols for key synthetic transformations are provided to enable researchers to readily apply these methodologies in their own laboratories.

Introduction: The Significance of the this compound Scaffold

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro substitution pattern on a benzamide core creates a unique electronic environment due to the strong electron-withdrawing nature of the fluorine atoms, influencing the acidity of the amide N-H, the rotational barrier of the amide bond, and the overall molecular conformation. These subtle yet significant modifications can lead to profound effects on a compound's pharmacological properties. As such, this compound analogs have emerged as key pharmacophores in the development of novel therapeutics, including inhibitors of various enzymes and modulators of receptors. For instance, certain this compound derivatives have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), highlighting their potential in treating neurological disorders.[1][2]

This guide will explore various synthetic avenues to access this important class of molecules, providing both the theoretical underpinnings and practical, actionable protocols.

Classical Synthetic Approaches to this compound Analogs

Traditional methods for amide bond formation remain highly relevant and are often the first choice for the synthesis of this compound analogs due to their reliability and broad substrate scope. These methods typically involve the coupling of a 2,3-difluorobenzoic acid derivative with a primary or secondary amine.

Acyl Chloride Route: A Robust and High-Yielding Method

The reaction of a 2,3-difluorobenzoyl chloride with an amine is a classic and highly efficient method for forming the corresponding amide. The acyl chloride is typically prepared from 2,3-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with the amine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, proceeds rapidly and often in high yield.

A specific example is the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, where a similar strategy of reacting an acyl chloride with a substituted aniline is employed, resulting in an 88% yield.[3]

Diagram 1: General Scheme for Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 2,3-Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoyl_Chloride 2,3-Difluorobenzoyl Chloride 2,3-Difluorobenzoic_Acid->2,3-Difluorobenzoyl_Chloride Reagent_1 SOCl₂ or (COCl)₂ Reagent_1->2,3-Difluorobenzoyl_Chloride 2,3-Difluorobenzoyl_Chloride->2,3-Difluorobenzoyl_Chloride_2 Amine R¹R²NH 2,3-Difluorobenzamide_Analog This compound Analog Amine->2,3-Difluorobenzamide_Analog Base e.g., Et₃N, Pyridine Base->2,3-Difluorobenzamide_Analog Start Dissolve 2,3-Difluorobenzoic Acid and Amine in Anhydrous Solvent Add_Reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Analog Purification->Product

Caption: A typical workflow for amide coupling reactions.

Novel and Emergent Synthetic Methodologies

Recent advances in organic synthesis have introduced more efficient and sustainable methods for the preparation of benzamides, which can be readily applied to the synthesis of this compound analogs.

Transition-Metal-Catalyzed C-H Activation

Direct C-H bond activation has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Transition metals like palladium, rhodium, and cobalt can catalyze the direct amidation of C-H bonds. For instance, cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes provides a route to fluoroalkylated isoquinolinones. [4][5]While this example leads to a different heterocyclic system, the underlying principle of directed C-H functionalization of a benzamide can be adapted for the synthesis of other complex analogs.

Flow Chemistry: A Modern Approach to Amide Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. [6][7]The synthesis of amides in a flow regime can be achieved through various methods, such as the catalytic hydration of nitriles or the reaction of acyl chlorides with amines in a continuous stream. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique to accelerate organic reactions. [8][9][10][11][12]In the context of this compound synthesis, microwave heating can significantly reduce reaction times for both coupling reactions and the formation of the benzamide bond from acyl chlorides. The rapid and efficient heating can lead to cleaner reactions with fewer byproducts.

Enzymatic Synthesis: A Green and Selective Alternative

Biocatalysis offers a highly selective and environmentally friendly approach to amide synthesis. Enzymes such as lipases can catalyze the amidation of carboxylic acids or their esters under mild conditions. [13][14][15][16][17]While the application of enzymatic methods to the synthesis of highly fluorinated benzamides is still an emerging area, the potential for high chemo-, regio-, and stereoselectivity makes it an attractive avenue for future research.

Detailed Experimental Protocols

The following protocols are provided as a guide and can be adapted for the synthesis of a variety of this compound analogs.

Protocol 1: Synthesis of N-Benzyl-2,3-difluorobenzamide via the Acyl Chloride Route

Step A: Synthesis of 2,3-Difluorobenzoyl Chloride

  • To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,3-difluorobenzoyl chloride, which is typically used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude 2,3-difluorobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL per 1 g of acid chloride).

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-benzyl-2,3-difluorobenzamide.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-2,3-difluorobenzamide using HATU Coupling
  • To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) and p-anisidine (1.1 eq) in anhydrous DMF (10 mL per 1 g of acid) at room temperature, add HATU (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-(4-methoxyphenyl)-2,3-difluorobenzamide.

Table 2: Representative Examples of this compound Analog Synthesis

AmineMethodCoupling Reagent/ConditionsYield (%)Reference
2,3-DifluoroanilineAcyl Chloride2-Fluorobenzoyl chloride, standard conditions88[3]
5-Fluoropyridin-2-amineAmide CouplingPOCl₃, pyridineLow to modest[1]
4-Methylthiazol-2-amineAmide CouplingPOCl₃, pyridineLow to modest[1]

Conclusion

The synthesis of this compound analogs can be achieved through a variety of robust and adaptable methods. While traditional approaches involving acyl chlorides and amide coupling reagents remain the workhorses for many applications, novel methodologies such as C-H activation and flow chemistry are poised to offer more efficient and sustainable alternatives. The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, and the functional group tolerance required. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of molecules, paving the way for the discovery of new and improved therapeutic agents.

References

  • Besset, T., et al. (2014).
  • Daugulis, O., et al. (2012). Copper-promoted trifluoromethylthiolation of benzamide derivatives. Beilstein Journal of Organic Chemistry.
  • Gandeepan, P., & Ackermann, L. (2021). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry.
  • Fu, W., & Jamison, T. F. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Gedye, R., et al. (1986).
  • Huang, C., et al. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter.
  • Jiang, L., et al. (2024).
  • Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology.
  • Markakis, K., et al. (2021).
  • Maurer, M. A., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • O'Hagan, D. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter.
  • O'Hagan, D., et al. (2021).
  • Procter, R., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Physical Chemistry Chemical Physics.
  • Ryan, L. A., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Sharpless, K. B. (2018). Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
  • Weaver, C. D., et al. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glu. ACS Medicinal Chemistry Letters.
  • Whiting, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Physical Chemistry Chemical Physics.
  • Kharas, G., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. Ningbo Inno Pharmchem Co., Ltd.
  • Parag, A. L., et al. (2021). Microwave Assisted Synthesis of Benzimidazole and its Characterization. World Journal of Pharmaceutical Research.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
  • Samanta, S., et al. (2023). Recent developments in the synthesis of N-aryl sulfonamides.
  • Sbardella, G., et al. (2004).
  • Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry.
  • Song, H., et al. (2022). Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Organic Letters.
  • Spallarossa, A., et al. (2018).
  • Wang, G.-W., et al. (2009). Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. Journal of the American Chemical Society.
  • Wang, Y., et al. (2024). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
  • Yang, L., et al. (2020). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions.
  • Yeole, M. P., & Bhongade, M. A. (2021). Microwave Assisted Synthesis of Benzimidazole and its Characterization. World Journal of Pharmaceutical Research.
  • Zang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Zhang, F.-L., et al. (2023).
  • Zhao, Y., et al. (2022). Synthesis of trifluoromethyl-functionalized benzo[de]n[6][18]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry.
  • Saeed, A., et al. (2008). 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. Acta Crystallographica Section E: Structure Reports Online.

Sources

Application Notes and Protocols for the Crystallization of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Crystalline Form in Drug Development

For the accomplished researcher, scientist, or drug development professional, the journey of a new chemical entity from discovery to a viable pharmaceutical product is fraught with challenges. Among the most critical of these is the control of the solid-state properties of the active pharmaceutical ingredient (API). The crystalline form of an API dictates its solubility, dissolution rate, stability, and bioavailability—attributes that are paramount to therapeutic efficacy and safety. 2,3-Difluorobenzamide, a key structural motif in medicinal chemistry, is no exception. This guide provides a comprehensive framework for developing robust crystallization protocols for this compound, moving beyond rote procedures to instill a deep, mechanistic understanding of the crystallization process. Our objective is to empower you with the scientific rationale to not only replicate but also innovate and troubleshoot with confidence.

Understanding the Physicochemical Landscape of this compound

A successful crystallization strategy is built upon a thorough understanding of the molecule's intrinsic properties. For this compound, the presence of two fluorine atoms on the phenyl ring and the benzamide functionality are key determinants of its behavior.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
Melting Point 163-165 °C[1]
CAS Number 18355-75-4
Crystal Structure Unique crystal structure (Refcode: APINUK)[2]

The fluorination of the aromatic ring significantly influences the molecule's electronic and intermolecular interactions. The strong electronegativity of fluorine can lead to the formation of C-H···F and F···F interactions, which can play a crucial role in the crystal packing.[3][4] Furthermore, the benzamide moiety is capable of forming robust N-H···O hydrogen bonds, which are primary drivers in the self-assembly of these molecules into crystalline lattices.[5]

The Imperative of Polymorph Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, impacting drug performance and regulatory approval. For benzamide and its derivatives, polymorphism is a well-documented phenomenon.[2] Given that this compound possesses a unique crystal structure, the potential for other, less stable polymorphs to exist under different crystallization conditions is high.[6] A comprehensive polymorph screen is therefore not just recommended; it is an essential, early-stage activity to de-risk a development program.

Protocol: Comprehensive Polymorph Screen for this compound

This protocol is designed to explore a wide range of crystallization conditions to maximize the discovery of potential polymorphs.[7][8]

Materials:

  • This compound (high purity)

  • A diverse library of solvents (see solvent selection section)

  • Crystallization vials

  • Temperature-controlled shakers/stirrers

  • Microscope with polarizing filters

  • X-Ray Powder Diffraction (XRPD) instrument

Procedure:

  • Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested starting list is provided in the solvent selection section of this guide.

  • Equilibrium Solubility Determination:

    • Prepare saturated solutions of this compound in a selection of solvents at both ambient and elevated temperatures.

    • Equilibrate for 24-48 hours with agitation.

    • Filter the saturated solutions and analyze the concentration of the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine solubility.

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents. Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature. Cool the solutions at different rates (e.g., slow cooling at 5°C/hour, crash cooling in an ice bath).

    • Anti-Solvent Addition: Prepare a solution of this compound in a "good" solvent. Add a "poor" solvent (an anti-solvent) dropwise until turbidity is observed, then allow the solution to equilibrate.

    • Slurry Conversion: Suspend an excess of this compound in a solvent or solvent mixture. Agitate the slurry at different temperatures for an extended period (e.g., 1-2 weeks), allowing for conversion to the most stable form at that condition.

  • Solid Form Characterization:

    • Visually inspect all solid samples under a polarized light microscope for any differences in crystal habit.

    • Analyze each distinct solid form by XRPD. Unique XRPD patterns indicate the presence of different polymorphs.

    • Further characterize promising polymorphs using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and single-crystal X-ray diffraction if suitable crystals can be obtained.

Caption: Workflow for a comprehensive polymorph screen.

Strategic Solvent Selection: The Key to Controlled Crystallization

The choice of solvent is the most critical variable in a crystallization process. A suitable solvent system should exhibit moderate solubility for this compound, with a significant temperature-dependent solubility gradient for cooling crystallization.

Solvent Classes for Consideration:

  • Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) - Capable of hydrogen bonding, which can compete with the self-assembly of benzamide molecules.

  • Aprotic Polar Solvents: (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Can solvate the molecule through dipole-dipole interactions.

  • Aprotic Nonpolar Solvents: (e.g., Toluene, Heptane, Dichloromethane) - Generally poor solvents for polar molecules like benzamides, often used as anti-solvents.

Rationale for Solvent Choice:

The difluorinated phenyl ring introduces some lipophilicity, while the amide group provides polarity and hydrogen bonding capability. Therefore, a solvent that can balance these characteristics is likely to be a good starting point. Alcohols, such as ethanol and isopropanol, are often effective for benzamide derivatives as they can engage in hydrogen bonding and solvate the aromatic portion of the molecule.[9] For anti-solvent crystallization, a combination of a polar aprotic solvent like acetone or ethyl acetate with a nonpolar solvent like heptane or toluene would be a logical choice.

Detailed Crystallization Protocols

The following protocols provide a starting point for the crystallization of this compound. These should be optimized based on the results of solubility and polymorph screening studies.

Protocol 1: Cooling Crystallization from a Single Solvent

This is a widely used and effective method for obtaining high-quality crystals.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol, Isopropanol, Acetone)

  • Crystallization vessel with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: In the crystallization vessel, add a known amount of this compound to a calculated volume of the selected solvent to create a solution that will be saturated at a temperature just below the solvent's boiling point.

  • Heating: Gently heat the mixture with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of large, well-defined crystals. A programmable cooling bath is ideal for precise control.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Caption: Step-by-step workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another.

Materials:

  • This compound

  • "Good" solvent (e.g., Acetone, Ethyl Acetate)

  • "Anti-solvent" (e.g., Heptane, Toluene, Water)

  • Crystallization vessel with a stirrer

  • Addition funnel or syringe pump

  • Filtration and drying apparatus

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of the "good" solvent at a controlled temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally leads to larger and more well-formed crystals. Use a syringe pump for precise control.

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation. At this point, you can either continue the slow addition or stop and allow the crystals to grow.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow the same procedures as described in the cooling crystallization protocol, using the solvent/anti-solvent mixture for washing.

Conclusion: A Pathway to Crystalline Purity and Control

The crystallization of this compound, while presenting challenges common to many pharmaceutical compounds, is a manageable and optimizable process. By adopting a systematic and scientifically-driven approach that begins with a thorough understanding of the molecule's physicochemical properties and a comprehensive polymorph screen, researchers can develop robust and reproducible crystallization protocols. The methodologies detailed in this guide provide a solid foundation for achieving high purity, controlling the crystalline form, and ultimately, ensuring the quality and performance of this important pharmaceutical building block.

References

  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]
  • Crysforma. (n.d.). Polymorph screening.
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • Hehir, N., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1704. [Link]
  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(11), 9473-9485. [Link]
  • Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(3), 1837-1848. [Link]
  • Frąckowiak, A., et al. (2015). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 15(10), 4848-4855. [Link]
  • Tan, M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • Chen, J., et al. (2017).

Sources

Application Note: Leveraging 2,3-Difluorobenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful strategy for identifying high-quality lead compounds, even for the most challenging biological targets.[1] This approach relies on screening libraries of low molecular weight fragments to identify weak but highly efficient binders, which then serve as starting points for rational chemical optimization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,3-difluorobenzamide as a strategic starting fragment in FBDD campaigns. We detail its inclusion in fragment libraries, outline a robust biophysical screening and validation cascade, provide detailed protocols for hit characterization, and discuss structure-guided strategies for its evolution into a potent lead compound.

Introduction: The Strategic Value of this compound in FBDD

Fragment-based approaches offer distinct advantages over traditional high-throughput screening (HTS). By starting with smaller, less complex molecules (fragments), a greater volume of chemical space can be sampled with a smaller library.[2] These fragments, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), must form high-quality, energetically favorable interactions to be detected.[2][3][4] This results in higher "ligand efficiency" and provides a more atom-efficient foundation for developing leads with superior physicochemical properties.

This compound is an exemplary fragment candidate that aligns perfectly with the core principles of FBDD, particularly the widely accepted "Rule of Three."[5]

PropertyValue"Rule of Three" Guideline
Molecular Weight 157.12 g/mol [6]< 300 Da
cLogP ~1.4-1.7< 3
Hydrogen Bond Donors 1 (from -NH₂)≤ 3
Hydrogen Bond Acceptors 1 (from C=O)≤ 3
Rotatable Bonds 1≤ 3

Beyond its compliance with these guidelines, this compound offers several strategic advantages:

  • Privileged Scaffold: The benzamide moiety is a well-established pharmacophore capable of forming critical hydrogen bond interactions with a wide range of protein targets.[7]

  • ¹⁹F NMR Amenability: The presence of two fluorine atoms provides a powerful and unique handle for ¹⁹F NMR-based screening. This technique offers high sensitivity, a low background signal, and the ability to rapidly screen fragment mixtures, making it a highly efficient primary screening method.[4][8]

  • Physicochemical Modulation: Fluorine substitution can favorably influence key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering local electronic environments and pKa.[9]

  • Vector for Optimization: The difluorophenyl ring serves as a well-defined anchor point with clear vectors for synthetic elaboration, guiding the "fragment growing" phase of lead optimization.

Part I: Fragment Library Integration and Quality Control

The success of any FBDD campaign begins with a high-quality, well-characterized fragment library. This compound and its analogs should be integrated following rigorous quality control to ensure data integrity.

Protocol 1: Quality Control of this compound Stock Solution

Principle: This protocol ensures the identity, purity, and solubility of the fragment before its inclusion in screening assays. Inaccurate concentration or the presence of impurities can lead to false positives or negatives.

Materials:

  • This compound powder

  • DMSO (anhydrous, ≥99.9%)

  • Target assay buffer (e.g., PBS, pH 7.4)

  • LC-MS system with a C18 column

  • Nephelometer or visual inspection setup

Procedure:

  • Stock Solution Preparation: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Vortex thoroughly until fully dissolved.

  • Purity and Identity Verification (LC-MS):

    • Dilute a small aliquot of the DMSO stock in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject onto the LC-MS system.

    • Analyze the chromatogram for a single major peak at the expected retention time. The purity should ideally be >95%.

    • Confirm the mass spectrum shows the expected molecular ion peak for C₇H₅F₂NO ([M+H]⁺ ≈ 158.04).

  • Solubility Assessment:

    • Prepare a serial dilution of the DMSO stock into the primary screening buffer to concentrations relevant for the assay (e.g., from 1 mM down to ~15 µM). Ensure the final DMSO concentration is consistent across all samples and matches the planned assay conditions (typically ≤1%).

    • Incubate for 1-2 hours at the assay temperature.

    • Assess solubility by nephelometry or visually against a dark background. There should be no visible precipitation or turbidity at the screening concentration. The concentration at which precipitation occurs is the limit of solubility.

Interpretation: Only fragments that pass purity (>95%) and solubility checks at the required screening concentrations should be included in the library plates.

Part II: A Biophysical Screening Cascade for Hit Identification

Due to the weak affinities of fragments, a single screening assay is insufficient. A robust cascade of orthogonal biophysical techniques is essential to confidently identify true binders and eliminate artifacts.[10][11]

FBDD_Cascade cluster_0 Primary Screening (High Throughput) cluster_1 Hit Validation (Orthogonal) cluster_2 Hit Characterization cluster_3 Lead Optimization Primary_Screen Fragment Library Screen (e.g., DSF or ¹⁹F NMR) Validation Ligand-Observed NMR (e.g., STD, WaterLOGSY) Primary_Screen->Validation Initial Hits Thermo Thermodynamics & Affinity (ITC) Validation->Thermo Confirmed Hits Structure Structural Biology (X-ray Crystallography) Thermo->Structure K_D, ΔH, ΔS Lead_Opt Structure-Guided Medicinal Chemistry Structure->Lead_Opt 3D Binding Mode

Caption: FBDD Screening and Validation Workflow.

A. Primary Screening: Detecting Weak Binders

The goal of the primary screen is to rapidly and efficiently identify potential binders from the entire fragment library.

Protocol 2: Primary Screening using Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). It is a high-throughput, low-cost method ideal for initial screening.[3][10]

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (protein-dependent, must be optimized)

  • Fragment library plates (containing this compound)

  • Quantitative PCR (qPCR) instrument capable of fluorescence monitoring during a thermal melt.

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume, this might be 18 µL of protein/dye mix per well.

  • Fragment Addition: Dispense 2 µL of each fragment stock solution from the library plate into the wells of a 96- or 384-well PCR plate. This includes this compound, positive controls (known binders), and negative controls (DMSO).

  • Reaction Setup: Add 18 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly to mix and remove bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tₘ for each well by fitting the data to a Boltzmann equation (this is often automated by the instrument software).

    • Calculate the thermal shift (ΔTₘ) for each fragment: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).

Interpretation: A significant positive ΔTₘ (e.g., > 2-3 standard deviations above the mean of the library, or a fixed cutoff like >1.5 °C) indicates a potential binding event. Fragments meeting this criterion are considered primary hits.

Protocol 3: Primary Screening using ¹⁹F NMR Spectroscopy

Principle: This technique directly observes the fluorine atoms on the fragment. Binding to a large protein molecule alters the chemical environment of the ¹⁹F nucleus, causing a chemical shift perturbation or line broadening in the NMR spectrum.[8]

Materials:

  • Purified target protein

  • NMR buffer (e.g., PBS in 90% H₂O/10% D₂O)

  • ¹⁹F-containing fragment library (including this compound)

  • NMR spectrometer with a ¹⁹F-capable probe.

Procedure:

  • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of this compound (e.g., at 200 µM) in NMR buffer. Note the chemical shifts of the two distinct fluorine signals.

  • Protein Spectrum: Add the target protein (e.g., to a final concentration of 10-20 µM) to the fragment solution.

  • Acquire Binding Spectrum: Re-acquire the ¹⁹F NMR spectrum under the same conditions.

  • Data Analysis: Compare the spectra with and without the protein. A change in the chemical shift (Δδ) or significant broadening of the fluorine peaks indicates binding.

Interpretation: Fragments that show reproducible spectral changes are considered primary hits. The advantage of ¹⁹F NMR is its extremely low rate of false positives.

B. Hit Validation: Confirming True Interactions

Hits from the primary screen must be confirmed using an orthogonal method to ensure they are not artifacts of the initial assay. Ligand-observed NMR techniques are excellent for this purpose.

Protocol 4: Hit Validation using Saturation Transfer Difference (STD) NMR

Principle: In STD NMR, the protein is selectively irradiated with radiofrequency pulses. This saturation (loss of signal) is transferred via spin diffusion to any bound ligands. By subtracting a spectrum where the protein was not irradiated, only the signals of the binding fragment will remain, confirming a direct interaction.[12]

Materials:

  • Confirmed primary hits (e.g., this compound)

  • Purified target protein (10-50 µM)

  • NMR buffer (fully deuterated, e.g., D₂O-based PBS)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a sample containing the protein and the fragment hit (e.g., 500 µM) in deuterated buffer.

  • Acquire STD Spectra:

    • Run an STD NMR experiment, which involves acquiring two spectra interleaved.

    • On-resonance spectrum: The protein signals are saturated with a train of selective pulses.

    • Off-resonance spectrum: The irradiation is applied to a region of the spectrum where no protein or ligand signals are present (control).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will show signals only for the protons of the fragment that are in close contact with the protein.

Interpretation: The presence of clear signals in the STD difference spectrum provides strong evidence of a direct binding interaction between this compound and the target protein.

Screening Stage Technique Hypothetical Result for this compound Interpretation
Primary Screen DSFΔTₘ = +2.1 °CPotential Hit
Primary Screen ¹⁹F NMRΔδ₁ = 0.05 ppm, Δδ₂ = 0.08 ppmPotential Hit
Hit Validation STD NMRClear signals observed in difference spectrumConfirmed Hit

Part III: Hit Characterization: Quantifying and Visualizing the Interaction

Once a fragment hit is validated, the next crucial steps are to quantify its binding affinity and determine its precise binding mode. This information is paramount for guiding medicinal chemistry efforts.

Protocol 5: Measuring Binding Affinity with Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] By titrating the fragment into a solution of the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[10][11]

Materials:

  • ITC instrument

  • Purified target protein (e.g., 20-50 µM in the cell)

  • Concentrated fragment solution (e.g., 1-2 mM in the syringe)

  • Dialysis buffer (the final buffer for both protein and ligand must be identical).

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the final ITC buffer. Dissolve the fragment in the exact same buffer from the final dialysis step to minimize heat of dilution effects.

  • Instrument Setup: Load the protein into the sample cell and the fragment into the titration syringe. Allow the system to equilibrate thermally.

  • Titration: Perform a series of small injections (e.g., 2-3 µL) of the fragment into the protein solution. Each injection produces a heat signal that is measured by the instrument.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm (heat change vs. molar ratio).

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the K_D, n, ΔH, and calculate ΔS.

Interpretation: A successful ITC experiment provides the definitive K_D value for the fragment-protein interaction. For this compound, a typical fragment K_D would be in the 100 µM - 5 mM range.

Protocol 6: Structural Characterization by X-ray Crystallography

Principle: Determining the high-resolution 3D structure of the protein-fragment complex is the ultimate goal of the characterization phase.[14] It reveals the precise binding site, orientation, and key interactions, providing an invaluable blueprint for rational drug design.[11]

Procedure (High-Level):

  • Crystallization Screening: Screen for conditions that produce high-quality crystals of the target protein alone (apo form).

  • Co-crystallization or Soaking:

    • Soaking: Transfer apo crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization screens with the protein already pre-mixed with the fragment.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement. Carefully inspect the resulting electron density maps to unambiguously confirm the presence and orientation of the bound this compound.

Interpretation: The final refined structure will show the exact binding pocket and highlight key interactions (e.g., hydrogen bonds from the amide, hydrophobic contacts from the ring) that can be exploited for optimization.

Part IV: From Fragment to Lead - Structure-Guided Optimization

With thermodynamic and structural data in hand, the fragment hit can be evolved into a potent lead. The goal is to add new, favorable interactions to increase affinity while maintaining good physicochemical properties.

Optimization cluster_0 cluster_1 Start This compound (Anchor Fragment) Grow Fragment Growing (Add functionality to explore adjacent pockets) Start->Grow Guided by X-ray Structure Link Fragment Linking (Connect to a second, proximally bound fragment) Start->Link Requires a second hit Merge Fragment Merging (Combine structural features from different hits) Start->Merge Requires multiple overlapping hits

Caption: Fragment-to-Lead Optimization Strategies.

Fragment Growing: This is the most common strategy. The X-ray structure of the this compound complex might reveal an adjacent hydrophobic pocket. Medicinal chemistry would then focus on synthesizing analogs where substituents are added to the phenyl ring to occupy that pocket, forming new, favorable interactions.

Hypothetical SAR Table for Fragment Growth
Compound Structure Modification K_D (µM) from ITC Ligand Efficiency (LE)
Hit 1 This compoundParent Fragment8500.32
Analog 1a 4-methyl derivativeAdd small hydrophobic group3200.33
Analog 1b 4-chloro derivativeExplore electronics/size2500.34
Analog 1c 4-methoxy derivativeAdd H-bond acceptor1100.35

Ligand Efficiency (LE) is calculated as -1.4 * (log K_D) / (Number of Heavy Atoms). A higher LE is generally better.

This iterative cycle of design, synthesis, and testing—guided by structural biology and biophysical data—is the engine of FBDD that transforms a millimolar fragment like this compound into a nanomolar lead compound.

Conclusion

This compound represents a highly valuable tool in the fragment-based drug discovery arsenal. Its ideal fragment properties, coupled with the unique advantage of enabling ¹⁹F NMR screening, make it an excellent starting point for FBDD campaigns. By employing a rigorous and multi-faceted workflow encompassing library quality control, a cascade of orthogonal biophysical screens, and high-resolution structural analysis, researchers can effectively leverage this fragment to uncover novel binding modes and develop high-quality lead molecules for a diverse range of therapeutic targets.

References

  • Akondi, S. M., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(4), M1093.
  • Seetoh, W. G., et al. (2018). Mass Spectrometry for Fragment Screening. Biophysical Techniques in Drug Discovery, 9, 1-17.
  • Maurer, M. A., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 13(6), 957-963.
  • Mashalidis, E. H., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2309-2324.
  • Mashalidis, E. H., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate.
  • Coyne, A. G., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Medicinal Chemistry, 53(11), 4420-4428.
  • Design strategy of the novel 2,6-difluorobenzamide derivatives... (n.d.). ResearchGate.
  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342.
  • Akondi, S. M., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(1), M1108.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • National Cancer Institute. (2021). Lead Selection and Optimization by Medicinal Chemistry. YouTube.
  • Koovits, P. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(11), 1267-1274.
  • Koovits, P. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry.
  • Reaction Biology. (2022). Introduction into Fragment Based Drug Discovery. YouTube.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Jubilant Biosys. (n.d.). Fragment-based Drug Discovery.
  • de Souza, N. B., et al. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Frontiers in Chemistry, 9, 710565.
  • Sun, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 289(20), 6175-6197.
  • Ukmar-Godec, T., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10459-10473.
  • Isaksen, T. J., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(48), 21516-21522.
  • Maplanka, C. (2023). Breaking free from the crystal lattice: Structural biology in solution to study protein degraders. Current Opinion in Structural Biology, 79, 102534.
  • Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1431.
  • Yang, P., et al. (2012). Lead discovery, chemistry optimization, and biological evaluation studies of novel biamide derivatives as CB2 receptor inverse agonists and osteoclast inhibitors. Journal of Medicinal Chemistry, 55(22), 9973-9987.
  • Storey, K. M., et al. (2024). The discovery and structural basis of two distinct state-dependent inhibitors of BamA. Nature Communications, 15(1), 1-14.
  • BMG LABTECH. (n.d.). Binding Assays.
  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube.
  • Agnew, C., et al. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. Essays in Biochemistry, 67(4), 543-556.
  • BindingDB. (n.d.). The Binding Database.
  • Brehm, M., et al. (2019). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of Medicinal Chemistry, 62(17), 8186-8195.
  • Distinct binding affinity of perfluoroalkyl acids to plant and animal proteins... (n.d.). ResearchGate.
  • Wilder, P. T., et al. (2016). Novel protein–inhibitor interactions in site 3 of Ca2+-bound S100B as discovered by X-ray crystallography. Acta Crystallographica Section F: Structural Biology Communications, 72(11), 834-839.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols. Our focus is on enhancing yield, improving purity, and understanding the chemical principles behind each step.

Overview of Synthetic Strategy

The most reliable and commonly employed route for synthesizing this compound begins with 2,3-Difluorobenzoic acid. The strategy involves a two-step process: first, the activation of the carboxylic acid by converting it into a more reactive acyl chloride, followed by amidation with ammonia.

G cluster_0 Synthetic Workflow A 2,3-Difluorobenzoic Acid (Starting Material) B 2,3-Difluorobenzoyl Chloride (Activated Intermediate) A->B Activation (e.g., SOCl₂) C This compound (Final Product) B->C Amidation (aq. NH₃)

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format, focusing on root causes and actionable solutions.

Issue 1: Consistently Low or No Yield

Q: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in this synthesis typically stem from one of several critical areas: inefficient activation of the starting material, hydrolysis of the reactive intermediate, or incomplete amidation. A systematic approach is key to diagnosis.[1]

  • Potential Cause 1: Incomplete Conversion to Acyl Chloride The conversion of 2,3-Difluorobenzoic acid to 2,3-Difluorobenzoyl chloride is the crucial activation step. If this step is incomplete, the unreacted carboxylic acid will not proceed to the amide.

    • Validation: Check the conversion by carefully quenching a small aliquot of the reaction mixture and analyzing it (e.g., by LC-MS or ¹H NMR) to see if any starting carboxylic acid remains.

    • Solution: Ensure the chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) is fresh and used in excess (typically 1.5-2.0 equivalents). If using oxalyl chloride, a catalytic amount of DMF is often required to facilitate the reaction.[2][3] The reaction may also require heating (reflux) to go to completion.

  • Potential Cause 2: Hydrolysis of 2,3-Difluorobenzoyl Chloride Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[4][5] Any moisture present in the reaction will convert the 2,3-Difluorobenzoyl chloride intermediate back into the unreactive carboxylic acid, directly reducing your potential yield.

    • Validation: The presence of 2,3-Difluorobenzoic acid in your crude product is a strong indicator of hydrolysis.

    • Solution: Rigorously maintain anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and ensure all reagents are free from moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Inefficient Amidation or Nucleophile Protonation The reaction between the acyl chloride and ammonia is a nucleophilic acyl substitution.[6][7] This reaction generates hydrochloric acid (HCl) as a byproduct. The HCl will react with the ammonia (your nucleophile) to form ammonium chloride (NH₄Cl), which is not nucleophilic and cannot react with the acyl chloride.[8]

    • Validation: If the reaction stalls and a strong smell of the acyl chloride persists after the addition of ammonia, it is likely that the nucleophile has been quenched.

    • Solution: Use a significant excess of ammonia (typically a concentrated aqueous solution). This ensures that enough free ammonia is available to act as the nucleophile while the rest serves to neutralize the HCl byproduct.[9] The reaction is highly exothermic; therefore, the addition of the acyl chloride to the cold ammonia solution must be slow and controlled, preferably in an ice bath, to prevent side reactions.[8]

G cluster_0 Troubleshooting: Low Yield Start Low Yield Observed CheckActivation Is starting acid consumed? Start->CheckActivation CheckHydrolysis Is starting acid present in crude product? CheckActivation->CheckHydrolysis No Sol_Activation Solution: - Use fresh SOCl₂/Oxalyl Chloride - Increase equivalents or temperature CheckActivation->Sol_Activation Yes CheckAmidation Does acyl chloride smell persist? CheckHydrolysis->CheckAmidation No Sol_Hydrolysis Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere CheckHydrolysis->Sol_Hydrolysis Yes Sol_Amidation Solution: - Use large excess of NH₃ - Control temperature (ice bath) CheckAmidation->Sol_Amidation Yes

Caption: Troubleshooting workflow for diagnosing low yield issues.

Issue 2: Product Purity Concerns

Q: My final this compound product is impure after isolation. What are the likely contaminants and what is the best purification strategy?

A: Impurities typically arise from unreacted starting materials or reaction byproducts. Identifying the impurity is the first step toward effective removal.

  • Contaminant 1: Unreacted 2,3-Difluorobenzoic Acid This is the most common impurity, resulting from incomplete chlorination or hydrolysis of the acyl chloride intermediate.[10]

    • Identification: Benzoic acid is acidic, while the benzamide product is neutral. The presence of this impurity will often result in a broad melting point range that is lower than the literature value for pure this compound.[10]

    • Purification Protocol: An acid-base extraction is highly effective.

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

      • The acidic 2,3-Difluorobenzoic acid will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous layer.

      • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified benzamide.[1][8]

  • Contaminant 2: Ammonium Chloride (NH₄Cl) This salt is formed from the neutralization of the HCl byproduct by the excess ammonia used in the reaction.[6][9]

    • Identification: Ammonium chloride is an inorganic salt with high water solubility and is generally insoluble in common organic solvents used for extraction.

    • Purification Protocol: Simple washing and recrystallization are sufficient.

      • After collecting the crude solid product by vacuum filtration, wash it thoroughly with several portions of cold deionized water.[8] This will dissolve and remove the ammonium chloride.

      • Further purify the product by recrystallization from hot water or an ethanol/water mixture.[8]

Contaminant Source Identification Removal Method
2,3-Difluorobenzoic AcidIncomplete activation; HydrolysisAcidic nature; Lower/broad MPWash with aq. NaHCO₃ solution[8][10]
Ammonium ChlorideNeutralization of HCl byproductWater-soluble inorganic saltWash crude solid with cold water[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the amidation reaction? A1: The reaction of 2,3-Difluorobenzoyl chloride with ammonia proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. Finally, another ammonia molecule removes a proton from the nitrogen to yield the neutral this compound and ammonium chloride.[4][6][7]

G cluster_0 Nucleophilic Addition-Elimination Mechanism Reactants 2,3-Difluorobenzoyl Chloride + NH₃ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products This compound + HCl Intermediate->Products Elimination of Cl⁻

Caption: Simplified mechanism for amide formation.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting material (2,3-Difluorobenzoic acid). The product, this compound, is less polar than the carboxylic acid. Therefore, in a suitable solvent system (e.g., 30% ethyl acetate in hexanes), the product spot will have a higher Rf value than the starting material spot. The reaction is complete when the starting material spot is no longer visible on the TLC plate.[1]

Q3: Is the Schotten-Baumann reaction a viable alternative? A3: Yes, the Schotten-Baumann reaction is an excellent method for synthesizing amides from acyl chlorides.[2][8] It involves carrying out the reaction in a two-phase system (e.g., dichloromethane and water) with a base like aqueous sodium hydroxide (NaOH) instead of excess ammonia. The base resides in the aqueous phase and neutralizes the HCl byproduct as it forms, preventing the protonation of the nucleophile.[5][8] This can be a cleaner reaction, though it requires vigorous stirring to ensure efficient mixing between the two phases.

Experimental Protocol: Synthesis from 2,3-Difluorobenzoic Acid

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

Step 1: Synthesis of 2,3-Difluorobenzoyl Chloride

  • Place 2,3-Difluorobenzoic acid (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂) (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The solid benzoic acid should dissolve as it is converted to the liquid acyl chloride.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (this step should be performed in a well-ventilated fume hood). The resulting crude 2,3-Difluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (approx. 10 eq) in an ice-water bath.

  • Slowly add the crude 2,3-Difluorobenzoyl chloride from Step 1 dropwise to the cold, vigorously stirring ammonia solution. A white precipitate will form immediately. The reaction is highly exothermic; maintain the temperature below 10 °C during the addition.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[8]

  • Collect the white solid product by vacuum filtration.

  • Wash the solid precipitate thoroughly with several portions of cold deionized water to remove ammonium chloride.

  • Dry the crude product. For higher purity, recrystallize the solid from hot water or an ethanol/water mixture to obtain pure this compound.[8]

Parameter Step 1: Acyl Chloride Formation Step 2: Amidation
Key Reagent Thionyl Chloride (SOCl₂)Concentrated Ammonia (NH₃)
Equivalents 1.5 - 2.0 eq5 - 10 eq
Temperature Reflux (~80 °C)0 - 10 °C (during addition)
Reaction Time 2 - 4 hours0.5 - 1 hour
Key Consideration Anhydrous conditions are criticalControl of exotherm is critical

References

  • BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
  • Chemistry Student. (2023, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.
  • Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Clark, J. (2015). Nucleophilic addition/elimination in the reaction between acyl chlorides and ammonia. Chemguide.
  • Sparkl. (n.d.).
  • BenchChem. (2025). Optimizing temperature and reaction time for benzamide synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
  • N/A. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
  • American Journal of Applied Science and Technology. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.

Sources

Technical Support Center: Purification of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2,3-Difluorobenzamide. As a Senior Application Scientist, I've designed this guide to address the common and often nuanced challenges encountered during the purification of this important synthetic intermediate. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the properties and handling of this compound.

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on your synthetic route. However, two culprits are exceptionally common:

  • 2,3-Difluorobenzoic Acid: This arises from the over-hydrolysis of the amide product itself or from the hydrolysis of the nitrile starting material if the reaction is not carefully controlled.[1][2] Its acidic nature makes it relatively straightforward to remove.

  • Unreacted Starting Material: If your synthesis begins with 2,3-difluorobenzonitrile, incomplete hydrolysis can leave a significant amount of this starting material in your crude product.[1]

Q2: I've seen conflicting melting points for this compound in literature (ranging from 114°C to 165°C). Why is there such a large discrepancy?

A2: This is an excellent observation and points to two key factors in materials science: purity and polymorphism.

  • Purity: The most straightforward reason for a wide or depressed melting point range is the presence of impurities. The lower values (e.g., 114-119°C) may indicate a less pure sample.[3][4]

  • Polymorphism: It is well-documented that fluorinated benzamides can crystallize in different forms, or polymorphs, which have distinct crystal lattice arrangements.[5][6] These different packing motifs can result in significantly different physical properties, including melting point. The higher range of 163-165°C likely corresponds to a specific, stable polymorph.[7] Always verify purity with an orthogonal method like HPLC or NMR spectroscopy.

Q3: How does the presence of two ortho/meta fluorine atoms affect the purification strategy?

A3: The fluorine atoms are not merely passive substituents; they actively influence the molecule's behavior.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can impact the reactivity of the amide group and the aromatic ring.

  • Intermolecular Interactions: Fluorine can participate in hydrogen bonding (C-H···F) and other non-covalent interactions, which influences crystal packing.[8] This can sometimes make crystallization more challenging or lead to the formation of different polymorphs.[5][6] Understanding these interactions is key to selecting appropriate recrystallization solvents.

Part 2: Troubleshooting Purification Challenges

This section provides a systematic approach to resolving specific issues encountered during the purification process.

Issue 1: Crude product contains a significant acidic impurity.

Symptom: When dissolving a sample of the crude product in a neutral solvent and testing with pH paper, the solution is acidic. A streaky spot is observed on a basic TLC plate.

Cause: This strongly indicates the presence of 2,3-difluorobenzoic acid due to over-hydrolysis.[1]

Troubleshooting Workflow:

G start Acidic Impurity Detected (2,3-Difluorobenzoic Acid) wash Perform Dilute Basic Wash (e.g., 5% NaHCO₃ solution) start->wash extract Extract with Organic Solvent (e.g., EtOAc, DCM) wash->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in Vacuo dry->concentrate assess Assess Purity (TLC, HPLC, ¹H NMR) concentrate->assess pure Product is Pure assess->pure Purity >98% impure Impurities Remain assess->impure Purity <98% recrystallize Proceed to Recrystallization or Column Chromatography impure->recrystallize

Caption: Decision tree for removing acidic impurities.

Detailed Protocol: Acid Removal via Basic Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution.

    • Scientific Rationale: The basic solution deprotonates the carboxylic acid impurity (2,3-difluorobenzoic acid), forming its highly water-soluble sodium salt. The neutral this compound remains in the organic layer.

  • Separation: Allow the layers to separate and discard the aqueous (bottom) layer. Repeat the wash 1-2 times.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: "Oiling out" or poor crystal formation during recrystallization.

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (an oil).

Cause: This typically occurs when the solute's solubility in the hot solvent is too high, or the cooling process is too rapid. The presence of impurities can also disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Re-heat: Re-heat the solution until the oil redissolves completely.

  • Add a Co-solvent:

    • If the oil persists even when hot, you may have used too little solvent. Add more of the primary solvent until it dissolves.

    • If it dissolves but oils out on cooling, add a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to clarify.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Slow cooling provides the necessary time for proper crystal lattice formation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites that initiate crystallization.

  • Seeding: If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent SystemRationale & Expected Outcome
Ethanol/Water This compound has good solubility in ethanol.[9] Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Ideal for forming high-quality crystals.
Toluene A non-polar aromatic solvent. The benzamide should be soluble when hot but significantly less soluble when cold. Good for removing more polar impurities.
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent. A versatile system that often yields good results.
Isopropanol (IPA) A polar protic solvent that is a good starting point for many amide-containing compounds.

Part 3: Standard Purification Protocols

Protocol 1: Column Chromatography for High-Purity Isolation

This method is ideal for removing impurities with similar polarity to the product, such as unreacted 2,3-difluorobenzonitrile.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification prep_slurry Prepare Silica Slurry (e.g., Hexanes/EtOAc) pack_col Pack Column prep_slurry->pack_col load_sample Load Sample (Dry or Wet Loading) pack_col->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate in Vacuo pool->concentrate final_product High-Purity Product concentrate->final_product

Caption: Standard workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for this compound. A typical system might be 30-50% Ethyl Acetate in Hexanes.

  • Column Packing: Pack the column using the chosen mobile phase. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

References

  • Glidewell, C., Low, J. N., & Wardell, J. L. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), m1717. [Link]
  • Zakharov, B. A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • Zakharov, B. A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. [Link]
  • Martin, C., et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 26(11), 3348. [Link]
  • Zakharov, B. A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

Sources

Technical Support Center: Synthesis of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-Difluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges and side reactions encountered during its synthesis. The information is structured in a practical question-and-answer format to directly address issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are their primary challenges?

There are two primary, well-established routes for the synthesis of this compound. Each pathway is effective but comes with a unique set of potential side reactions.

  • Hydrolysis of 2,3-Difluorobenzonitrile: This is a widely used method where the nitrile group (-CN) is converted to a primary amide (-CONH₂). The main challenge with this route is over-hydrolysis . The desired amide product can undergo a second hydrolysis step to form the corresponding 2,3-difluorobenzoic acid, which can be difficult to separate and reduces the overall yield.[1][2][3]

  • Amidation of 2,3-Difluorobenzoic Acid: This route involves forming the amide bond by reacting 2,3-difluorobenzoic acid with an ammonia source. The carboxylic acid must first be "activated".[4][5] The challenges here depend on the activation method:

    • Via an Acid Chloride: Converting the carboxylic acid to 2,3-difluorobenzoyl chloride is highly effective but generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the ammonia source, rendering it non-nucleophilic and stalling the reaction.[1] The acid chloride is also highly sensitive to moisture and can hydrolyze back to the starting carboxylic acid.

    • Using Coupling Reagents: Direct amidation using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common. The primary side reactions involve the formation of urea byproducts (e.g., dicyclohexylurea or DCU) which can complicate purification.[1][6]

Q2: Why is over-hydrolysis to 2,3-difluorobenzoic acid so common when starting from the nitrile?

This occurs because the hydrolysis of a nitrile to a carboxylic acid is a two-step consecutive reaction, with the amide as a stable intermediate.

Nitrile → Amide → Carboxylic Acid

The reaction conditions (e.g., strong acid/base, high temperature, extended reaction time) that facilitate the first step (nitrile to amide) can also promote the second step (amide to acid).[2][7] The relative rates of these two steps are crucial. If the rate of amide hydrolysis is comparable to or faster than the rate of nitrile hydrolysis under the chosen conditions, a significant accumulation of the undesired carboxylic acid byproduct is inevitable.[2]

Q3: When using coupling reagents like DCC or EDC, what are the main byproducts and why do they form?

When using carbodiimide coupling reagents like DCC or EDC, the primary byproducts are ureas.[1][6] These reagents work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (ammonia) to form the amide. However, the O-acylisourea can also rearrange or react with another carboxylic acid molecule, ultimately leading to the formation of a stable, often insoluble, urea byproduct (e.g., dicyclohexylurea from DCC). The formation of these byproducts is a stoichiometric consequence of the coupling mechanism.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: My reaction starting from 2,3-difluorobenzonitrile shows a significant amount of 2,3-difluorobenzoic acid impurity.
  • Question: I've attempted the hydrolysis of 2,3-difluorobenzonitrile, but my final product is contaminated with the carboxylic acid, leading to low yield and purification difficulties. What is causing this and how can I prevent it?

  • Answer & Troubleshooting Workflow:

    Primary Cause: Over-hydrolysis. The reaction conditions were too harsh or the reaction was allowed to proceed for too long, causing the desired this compound product to convert into 2,3-difluorobenzoic acid.[1][3]

    Preventative Measures:

    • Optimize Reaction Time: The most critical parameter is time. You must monitor the reaction's progress closely using an appropriate technique (e.g., Thin Layer Chromatography (TLC), HPLC, or GC). The goal is to quench the reaction as soon as the starting nitrile has been consumed, before significant amounts of the carboxylic acid begin to form.

    • Control Temperature: Lowering the reaction temperature can be highly effective. The activation energy for the second hydrolysis step (amide to acid) is often different from the first (nitrile to amide). A modest reduction in temperature can slow the undesired second step more significantly than the first.[1]

    • Adjust Reagent Concentration: If using acid or base catalysis, titrate the concentration carefully. Excessively strong acidic or basic conditions will accelerate the formation of the carboxylic acid.[8]

    Purification Protocol: Acid-Base Extraction If the byproduct has already formed, it can be removed by exploiting its acidic nature.

    • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Base Wash: Transfer the solution to a separatory funnel and wash it with a dilute basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The acidic 2,3-difluorobenzoic acid will react to form its water-soluble sodium salt and move into the aqueous layer.

    • Separation: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acidic impurity.

    • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Issue 2: My amidation reaction using DCC has produced a significant amount of white precipitate that is not my product.
  • Question: After running a DCC-mediated coupling of 2,3-difluorobenzoic acid, I have a large quantity of a white solid that is insoluble in my workup solvent. How do I get rid of it?

  • Answer & Troubleshooting Workflow:

    Primary Cause: The insoluble white solid is almost certainly dicyclohexylurea (DCU), the stoichiometric byproduct of the DCC coupling agent.[1][6]

    Preventative Measures & Alternative Reagents:

    • While DCU formation is unavoidable with DCC, using a water-soluble carbodiimide like EDC can simplify purification, as the corresponding urea byproduct can be removed with an aqueous workup.

    • Phosphonium-based coupling reagents like PyBOP or HATU are also highly efficient and their byproducts are typically more soluble, though they can be more expensive.

    Purification Protocol: Removal of DCU by Filtration

    • Solvent Selection: At the end of the reaction, if your product is soluble in a non-polar solvent like dichloromethane (DCM) or diethyl ether, while DCU is poorly soluble, you can proceed with filtration.

    • Dilution (Optional): Dilute the reaction mixture with additional DCM to ensure the product remains in solution and to minimize co-precipitation.

    • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel. The insoluble DCU will be retained on the filter.

    • Washing: Wash the filter cake with a small amount of cold DCM to recover any product that may have been trapped.

    • Product Isolation: The filtrate now contains your desired product. Proceed with a standard aqueous workup and solvent evaporation to isolate the this compound.

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic routes to this compound and the key side reactions that can divert the process.

SynthesisPathways cluster_start Starting Materials cluster_product Desired Product cluster_side Common Side Products Nitrile 2,3-Difluorobenzonitrile Product This compound Nitrile->Product Hydrolysis (H₂O, H⁺ or OH⁻) Acid 2,3-Difluorobenzoic Acid Acid->Product Amidation (Coupling Agent + NH₃) Urea Urea Byproduct (e.g., DCU) Acid->Urea DCC / EDC Mechanism AmmoniumSalt Ammonium Salt (Unreactive) Acid->AmmoniumSalt Acid-Base Reaction (with Amine) CarboxylicAcid 2,3-Difluorobenzoic Acid (Over-hydrolysis) Product->CarboxylicAcid Excess Time/Heat Strong Acid/Base

Caption: Synthetic pathways to this compound and competing side reactions.

Summary of Key Parameters and Side Reactions

This table provides a quick reference for how common experimental variables can influence the formation of undesired byproducts.

ParameterImpact on Main ReactionAssociated Side Reaction & CausePrevention Strategy
Reaction Time Essential for completion.2,3-Difluorobenzoic Acid: Over-hydrolysis of the amide product.[1][3]Monitor reaction progress (TLC/HPLC) and quench promptly upon consumption of starting material.
Temperature Increases reaction rate.2,3-Difluorobenzoic Acid: High temperatures can accelerate amide hydrolysis more than nitrile hydrolysis.[2]Operate at the lowest effective temperature; consider modest cooling.
Presence of Water A necessary reagent in hydrolysis.Hydrolysis of Acid Chloride/Coupling Intermediates: Moisture degrades reactive intermediates.Use anhydrous solvents and reagents, especially when working with acid chlorides or coupling agents.[1]
pH / Catalyst Conc. Drives hydrolysis and neutralizes byproducts.Over-hydrolysis / Amine Protonation: Excess acid/base promotes acid formation. HCl byproduct protonates the amine source.[1][7]Use stoichiometric amounts of base to neutralize HCl; avoid excessively harsh pH conditions.
Choice of Reagent Determines reaction pathway and byproducts.Urea Byproducts: Inherent to carbodiimide (DCC, EDC) mechanisms.[6]Choose a reagent whose byproduct is easily removed (e.g., EDC for aqueous removal) or switch to a different class of coupling agent.

References

  • Chemistry LibreTexts. (2023). 17.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
  • MDPI. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
  • YouTube. (2022). Reactions of Amines with Carboxylic Acids to Yield Amides. [Link]
  • PubMed Central (PMC). (2017).
  • ResearchGate. (n.d.).
  • ResearchGate. (2006).

Sources

Technical Support Center: Optimizing Reaction Parameters for 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical laboratory-scale synthetic routes for this compound are:

  • Hydrolysis of 2,3-Difluorobenzonitrile: This method involves the conversion of the nitrile group (-CN) to a primary amide (-CONH₂) using acid or base catalysis.[1][2] This is often a preferred industrial method due to the availability of the starting nitrile.

  • Amination of a 2,3-Difluorobenzoic Acid Derivative: This route typically involves converting 2,3-difluorobenzoic acid into a more reactive species, such as an acyl chloride (2,3-difluorobenzoyl chloride), followed by a reaction with an ammonia source.[3][4]

Q2: I'm planning a synthesis. Which route is better?

A2: The "better" route depends on your specific experimental constraints and available starting materials.

  • For directness and potentially milder conditions, the hydrolysis of 2,3-difluorobenzonitrile can be advantageous. However, it requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.[5][6]

  • If you are starting from 2,3-difluorobenzoic acid, conversion to the acyl chloride followed by amination is a robust and high-yielding approach.[7] This method is often very clean if anhydrous conditions are maintained.

Troubleshooting Guide: Hydrolysis of 2,3-Difluorobenzonitrile

This section addresses common issues encountered during the synthesis of this compound via the hydrolysis of 2,3-difluorobenzonitrile.

Issue 1: Low Yield of this compound and Formation of 2,3-Difluorobenzoic Acid

This is the most common problem, arising from the over-hydrolysis of the desired amide product.[6] The reaction doesn't stop cleanly at the amide stage, especially under harsh conditions.

Root Cause Analysis & Optimization Strategy

The hydrolysis of a nitrile to an amide is often faster than the subsequent hydrolysis of the amide to a carboxylic acid. However, forcing conditions to drive the initial hydrolysis can inadvertently promote the second, undesired step.

Troubleshooting Workflow:

start Low Yield & 2,3-Difluorobenzoic Acid Formation cond1 Are you using strong acid/base catalysis? start->cond1 action1 Reduce catalyst concentration. Titrate to find optimal loading. cond1->action1 Yes cond2 Is the reaction temperature high? cond1->cond2 No action1->cond2 action2 Lower the reaction temperature. Perform a temperature screen (e.g., 40-80 °C). cond2->action2 Yes cond3 Is the reaction time extended? cond2->cond3 No action2->cond3 action3 Monitor reaction progress closely by TLC/LC-MS. Quench the reaction upon disappearance of starting material. cond3->action3 Yes end Optimized Yield of this compound cond3->end No action3->end

Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.

Recommended Optimization Parameters:
ParameterRecommendationRationale
Catalyst Use a milder catalytic system. Consider enzymatic hydrolysis or base-catalyzed hydrolysis with hydrogen peroxide.[8][9]Strong acids and bases can aggressively drive the reaction to the carboxylic acid.[5] The hydroperoxide anion (OOH⁻), formed from H₂O₂ in base, is a more selective nucleophile for the nitrile group.
Temperature Maintain a moderate temperature (e.g., 50-70 °C).Higher temperatures significantly accelerate the rate of amide hydrolysis.[6]
Reaction Time Monitor the reaction progress frequently (e.g., every 30-60 minutes) using TLC or LC-MS.The optimal reaction time is a window. It's crucial to stop the reaction when the concentration of the amide is at its maximum.
pH Control For base-catalyzed reactions, maintain the pH in the range of 8-10.[6]This pH range facilitates the formation of the active nucleophile while minimizing base-catalyzed amide hydrolysis.
Experimental Protocol: Base-Catalyzed Peroxide Hydrolysis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,3-difluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or tert-butanol.

  • Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide (e.g., 0.1-0.2 eq).

  • Peroxide Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.5-3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2 to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Guide: Amination of 2,3-Difluorobenzoyl Chloride

This section focuses on issues that may arise when synthesizing this compound from 2,3-difluorobenzoyl chloride.

Issue 2: Low Yield and Presence of 2,3-Difluorobenzoic Acid in the Final Product

The primary cause of this issue is the hydrolysis of the highly reactive 2,3-difluorobenzoyl chloride starting material.[7] Acyl chlorides are sensitive to moisture.

Root Cause Analysis & Optimization Strategy

start Low Yield & 2,3-Difluorobenzoic Acid Impurity cond1 Are you using anhydrous solvents and reagents? start->cond1 action1 Dry solvents using standard procedures (e.g., molecular sieves, distillation). Ensure ammonia source is anhydrous. cond1->action1 No cond2 Is the reaction performed under an inert atmosphere? cond1->cond2 Yes action1->cond2 action2 Conduct the reaction under nitrogen or argon. cond2->action2 No cond3 Is the work-up procedure optimized? cond2->cond3 Yes action2->cond3 action3 Wash the organic layer with a mild base (e.g., sat. NaHCO₃ solution) to remove the acidic impurity. cond3->action3 No end High Purity this compound cond3->end Yes action3->end

Caption: Troubleshooting workflow for amination of acyl chloride.

Recommended Optimization Parameters:
ParameterRecommendationRationale
Solvent Purity Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[7]Protic solvents (e.g., water, alcohols) will react with the acyl chloride.
Ammonia Source Use a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or THF) or bubble ammonia gas through the reaction mixture.Aqueous ammonia will introduce water, leading to hydrolysis of the starting material.
Temperature Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C).[10]The reaction is exothermic. Low temperatures help to control the reaction rate and minimize side reactions.
Stoichiometry Use a slight excess of the ammonia source (e.g., 1.2-1.5 equivalents).This ensures complete consumption of the acyl chloride. The HCl byproduct will also react with the excess ammonia to form ammonium chloride.[4]
Experimental Protocol: Amination of 2,3-Difluorobenzoyl Chloride
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the ammonia source (e.g., ammonium chloride, 1.2 eq) in anhydrous THF.

  • Base Addition: If using an ammonium salt, add a non-nucleophilic base like triethylamine (2.5 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,3-difluorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the acyl chloride.

  • Work-up: Quench the reaction with the addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize if necessary.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents (WO2002096856A1).
  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
  • McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination.

Sources

Technical Support Center: 2,3-Difluorobenzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthesis, purification, and handling of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Issues

Question 1: My amidation reaction to synthesize this compound from 2,3-Difluorobenzoic acid and an amine is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in the amidation of 2,3-Difluorobenzoic acid are a common issue that can often be traced back to a few key factors. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, which is unreactive.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Primary Causes and Solutions:

  • Inadequate Carboxylic Acid Activation: The most critical step is the activation of the carboxylic acid. If the activating agent is old, hydrated, or used incorrectly, the reaction will not proceed efficiently.

    • Solution: Employ a reliable coupling reagent. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices.[1][3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1] For challenging couplings, peptide coupling reagents such as HATU or HOBt can be highly effective.[1][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: Run the reaction in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Ensure all glassware is oven-dried and reagents are anhydrous.[3] While many couplings proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive amines. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Base Stoichiometry: An appropriate base is often required to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.[1]

    • Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Typically, 1.1 to 1.5 equivalents of the base are sufficient. An excess of base can sometimes lead to side reactions.

Troubleshooting Workflow for Low Yield Amidation:

low_yield_amidation start Low Yield in Amidation Reaction check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Assess Reaction Conditions check_activation->check_conditions Adequate? solution_coupling Use fresh coupling reagent (EDC, HATU). Ensure anhydrous conditions. check_activation->solution_coupling Inadequate? check_reagents Check Reagent Quality & Stoichiometry check_conditions->check_reagents Optimal? solution_conditions Use anhydrous aprotic solvent (DCM/DMF). Optimize temperature (RT to 50°C). Monitor via TLC. check_conditions->solution_conditions Suboptimal? solution_reagents Use freshly distilled amine. Check stoichiometry (slight excess of amine). Use non-nucleophilic base (DIPEA). check_reagents->solution_reagents Issues Found? end_node Improved Yield check_reagents->end_node No Issues solution_coupling->end_node solution_conditions->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for low-yield amidation reactions.

Question 2: I'm synthesizing this compound from 2,3-Difluorobenzoyl chloride and ammonia/amine, but my main product seems to be 2,3-Difluorobenzoic acid. What's happening?

This is a classic issue encountered during the Schotten-Baumann reaction conditions, and the culprit is the hydrolysis of your highly reactive starting material, 2,3-Difluorobenzoyl chloride.[4][5] Acyl chlorides are extremely susceptible to hydrolysis, reacting with any available water to form the corresponding carboxylic acid.

Primary Causes and Solutions:

  • Presence of Water: Even trace amounts of water in your reaction solvent, amine, or glassware can lead to significant hydrolysis of the benzoyl chloride.[3]

    • Solution: Use anhydrous solvents. If using a biphasic system (e.g., DCM/water), the reaction's success hinges on the acyl chloride reacting with the amine faster than it hydrolyzes. Ensure vigorous stirring to maximize the interface between the two phases.[4] All glassware should be rigorously dried.

  • Slow Reaction with Amine: If the amine is not nucleophilic enough or its concentration is too low, the competing hydrolysis reaction can dominate.

    • Solution: Add the 2,3-Difluorobenzoyl chloride slowly and dropwise to a cooled (0 °C) solution of the amine.[4] This maintains a low concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis. Using a slight excess of the amine (1.1 to 1.2 equivalents) can also help to ensure the complete consumption of the acylating agent.[4]

  • Inadequate Base: A base is crucial to neutralize the HCl byproduct.[3] If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: In an aqueous biphasic system, a base like sodium hydroxide is used.[3] In a single-phase organic system, a tertiary amine like triethylamine is common. Ensure at least one equivalent of base is present.

Question 3: After my reaction, I have a significant amount of a high-melting point, poorly soluble white solid that is not my desired this compound. What is this byproduct?

The likely identity of this byproduct is the N,N-bis(2,3-difluorobenzoyl)amine. This occurs when the initially formed this compound is acylated a second time by another molecule of 2,3-Difluorobenzoyl chloride.[5]

Primary Causes and Solutions:

  • High Local Concentration of Acyl Chloride: This side reaction is most prevalent when there is a high local concentration of the acylating agent relative to the primary amine.[5]

    • Solution: The most effective way to prevent this is through slow, controlled addition of the 2,3-Difluorobenzoyl chloride to the amine solution.[5] This ensures that the acyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less nucleophilic amide product.

  • Incorrect Stoichiometry: Using a large excess of the acyl chloride will strongly favor the formation of the double-acylated byproduct.

    • Solution: Carefully control the stoichiometry. Avoid using more than a slight excess of the 2,3-Difluorobenzoyl chloride. Often, using a slight excess of the amine is a better strategy to drive the reaction to completion.[4]

Purification & Analysis Issues

Question 4: I'm struggling to purify my this compound. Column chromatography is not giving good separation from my starting material (2,3-Difluorobenzoic acid). What should I do?

Co-elution of a carboxylic acid and its corresponding amide can be challenging due to their similar polarities. The key to successful separation is to exploit the acidic nature of the carboxylic acid.

Solutions:

  • Acid-Base Extraction: This is the most effective method.

    • Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • The 2,3-Difluorobenzoic acid will be deprotonated to form the water-soluble sodium 2,3-difluorobenzoate salt, which will move into the aqueous layer.[3] The neutral this compound will remain in the organic layer.

    • Separate the layers. The organic layer now contains the purified amide. You can then wash it with brine, dry it over sodium sulfate, and concentrate it to obtain the pure product.

  • Recrystallization: If the product is sufficiently pure after extraction, recrystallization can be an excellent final purification step.[4]

    • Solvent Selection: Choose a solvent system where the this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for benzamides include ethanol/water or ethyl acetate/hexanes mixtures.

Purification Workflow Diagram:

purification_workflow start Crude Product (Amide + Acid Impurity) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Wash with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic_path Organic Layer (Contains Amide) separate->organic_path Top aqueous_path Aqueous Layer (Contains Carboxylate Salt) separate->aqueous_path Bottom wash_brine Wash with Brine organic_path->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Optional: Recrystallize concentrate->recrystallize final_product Pure this compound concentrate->final_product No recrystallize->final_product Yes

Caption: Workflow for purification of this compound from acidic impurities.

Question 5: My NMR spectrum of the final product is complex. How do I confirm the structure of this compound?

Fluorinated aromatic compounds often exhibit complex NMR spectra due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling. However, these complexities provide definitive structural information.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region: You should expect to see complex multiplets for the three aromatic protons. The fluorine atoms will cause splitting of the adjacent proton signals.

    • Amide Protons (-NH₂): Two broad singlets are typically observed for the amide protons. Their chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • Carbon signals will be split by the attached fluorine atoms (large one-bond C-F coupling) and by fluorine atoms on adjacent carbons (smaller two-bond C-F coupling). This results in doublets or doublets of doublets.

  • ¹⁹F NMR:

    • This is often the most informative spectrum. For this compound, you should expect to see two distinct signals, each likely appearing as a doublet due to coupling with the adjacent fluorine atom.

To confirm your structure, compare your obtained spectra with reference spectra from databases or literature.[6][7][8] If available, 2D NMR techniques like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) can be invaluable for assigning all signals definitively.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via EDC Coupling

This protocol describes a standard procedure for the synthesis of this compound from 2,3-Difluorobenzoic acid and aqueous ammonia using EDC as a coupling agent.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,3-Difluorobenzoic acid158.1010.01.58 g
EDC.HCl191.7012.02.30 g
HOBt135.1211.01.49 g
Dichloromethane (DCM), Anhydrous--50 mL
Ammonium Hydroxide (28% aq.)35.0520.0~1.3 mL
Diisopropylethylamine (DIPEA)129.2415.02.6 mL

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-Difluorobenzoic acid (1.58 g, 10.0 mmol), HOBt (1.49 g, 11.0 mmol), and anhydrous DCM (50 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (2.6 mL, 15.0 mmol) to the reaction mixture, followed by the portion-wise addition of EDC.HCl (2.30 g, 12.0 mmol) over 5 minutes.

  • Stir the reaction at 0 °C for 20 minutes to allow for the formation of the activated ester.

  • Slowly add aqueous ammonium hydroxide (1.3 mL, ~20.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aq. NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Li, Y., et al. (2022). A Feasible Pathway of Prebiotic Amide Synthesis in Hydrothermal Systems. ACS Earth and Space Chemistry.
  • Various Authors. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Study.com. (n.d.). Amides undergo hydrolysis to carboxylic acids on treatment with alkali.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Chemistry LibreTexts. (2025). 15.16: Chemical Properties of Amides- Hydrolysis.
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?
  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides.
  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.
  • OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • National Center for Biotechnology Information. (n.d.). 2,3-Difluorobenzoic acid. PMC.
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
  • Xiesi Chemical. (n.d.). 2,3-Difluorobenzoic acid.
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • National Center for Biotechnology Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC.
  • YouTube. (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas.
  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • National Center for Biotechnology Information. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition.... PMC.

Sources

Technical Support Center: Byproduct Formation in 2,3-Difluorobenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Difluorobenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during key synthetic transformations of this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions, minimize impurities, and achieve your desired outcomes with confidence.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a desirable synthon. However, these same properties can also influence its reactivity, sometimes leading to unexpected or undesired side products. This guide provides a structured approach to understanding and mitigating the formation of common byproducts in three primary reactions of this compound: Hofmann rearrangement, hydrolysis, and dehydration.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Hofmann Rearrangement of this compound

The Hofmann rearrangement is a classical method for converting primary amides to primary amines with one less carbon atom, a key step in the synthesis of 2,3-difluoroaniline.[1][2]

Question 1: I am attempting the Hofmann rearrangement of this compound to synthesize 2,3-difluoroaniline, but I am observing significant amounts of an unexpected byproduct. What could it be?

Answer: A common byproduct in the Hofmann rearrangement of aromatic amides is the formation of a symmetrical urea derivative. In the case of this compound, this would be N,N'-bis(2,3-difluorophenyl)urea .

Causality: The Hofmann rearrangement proceeds through an isocyanate intermediate (2,3-difluorophenyl isocyanate).[1][3] If this highly reactive intermediate encounters any unreacted 2,3-difluoroaniline (the product), it can undergo a nucleophilic addition to form the symmetrical urea. This is particularly problematic if the hydrolysis of the isocyanate to the desired amine is slow or incomplete.

Troubleshooting Protocol to Minimize Urea Formation:

  • Control of Stoichiometry: Ensure the use of a slight excess of the hypohalite reagent (e.g., bromine in sodium hydroxide) to drive the initial N-bromination of the amide to completion.

  • Temperature Management: The rearrangement step to the isocyanate is typically initiated by warming.[4] However, a rapid increase in temperature can lead to localized high concentrations of the isocyanate, favoring urea formation. A gradual and controlled temperature increase is recommended.

  • Efficient Hydrolysis: The final and critical step is the hydrolysis of the isocyanate. Ensure vigorous stirring and a sufficient amount of water to rapidly convert the isocyanate to the carbamic acid, which then decarboxylates to the amine.[1]

  • Quenching Strategy: Once the rearrangement is complete, consider quenching the reaction mixture by adding a large volume of cold water to rapidly hydrolyze any remaining isocyanate and dilute the product amine, thereby reducing the probability of the urea-forming reaction.

ParameterStandard ConditionOptimized Condition for Reduced Urea
Temperature Profile Rapid heatingGradual increase from 0°C to reflux
Stirring ModerateVigorous, especially during hydrolysis
Quenching Addition to waterRapid addition of a large volume of cold water

Question 2: Besides the symmetrical urea, are there other potential byproducts I should be aware of during the Hofmann rearrangement?

Answer: Yes, other byproducts can arise from incomplete reaction or side reactions of the intermediates. These can include:

  • Unreacted this compound: If the initial N-bromination or the rearrangement is incomplete.

  • N-bromo-2,3-difluorobenzamide: The intermediate of the reaction. Its presence indicates incomplete rearrangement.

  • Carbamate derivatives: If an alcohol is present in the reaction mixture (e.g., as a solvent), it can trap the isocyanate intermediate to form a carbamate.[3]

Logical Relationship of Byproduct Formation in Hofmann Rearrangement:

Hofmann_Byproducts A This compound B N-bromo-2,3-difluorobenzamide A->B Br2, NaOH C 2,3-Difluorophenyl Isocyanate B->C Rearrangement (Heat) D 2,3-Difluoroaniline (Product) C->D H2O (Hydrolysis) E N,N'-bis(2,3-difluorophenyl)urea (Byproduct) C->E Reaction with Product (D) F Carbamate Byproduct C->F Reaction with Alcohol (G) D->E G Alcohol (e.g., Solvent) G->F

Caption: Byproduct formation pathways in the Hofmann rearrangement of this compound.

Section 2: Hydrolysis of this compound

Hydrolysis of this compound to 2,3-difluorobenzoic acid is a fundamental transformation, typically carried out under acidic or basic conditions.[5]

Question 3: I am hydrolyzing this compound with aqueous sodium hydroxide, but my yield of 2,3-difluorobenzoic acid is lower than expected, and I see some starting material remaining even after prolonged reaction times. What could be the issue?

Answer: Incomplete hydrolysis is a common issue. While basic hydrolysis of amides is generally effective, the electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity of the amide. Additionally, the product, sodium 2,3-difluorobenzoate, is a salt, and the overall reaction is an equilibrium process.

Causality: The hydrolysis of an amide under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] The reaction is reversible, and the equilibrium may not completely favor the products, especially if the concentration of hydroxide is not sufficiently high or if the reaction temperature is too low.

Troubleshooting Protocol for Incomplete Hydrolysis:

  • Concentration of Base: Increase the concentration of the sodium hydroxide solution. A 10-20% aqueous solution is often a good starting point.

  • Reaction Temperature: Ensure the reaction is heated to reflux to provide sufficient energy to overcome the activation barrier.

  • Reaction Time: Aromatic amides can be quite stable. The reaction may require several hours at reflux for complete conversion. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up Procedure: After hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid.[6] To isolate the 2,3-difluorobenzoic acid, the mixture must be carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate and cause the less soluble carboxylic acid to precipitate.

Question 4: Can byproducts form during the acidic hydrolysis of this compound?

Answer: While acidic hydrolysis is also a viable method, prolonged exposure to strong acids at high temperatures can potentially lead to degradation of the aromatic ring, though this is generally less common for fluorinated systems. A more practical concern is the potential for incomplete reaction if the acid concentration or temperature is insufficient.

Workflow for Optimizing Amide Hydrolysis:

Hydrolysis_Workflow Start Incomplete Hydrolysis of this compound Check_Base Check NaOH Concentration Start->Check_Base Increase_Base Increase NaOH to 10-20% Check_Base->Increase_Base <10% Check_Temp Check Reaction Temperature Check_Base->Check_Temp ≥10% Increase_Base->Check_Temp Increase_Temp Heat to Reflux Check_Temp->Increase_Temp < Reflux Check_Time Monitor Reaction Time Check_Temp->Check_Time At Reflux Increase_Temp->Check_Time Increase_Time Extend Reaction Time (monitor by TLC/HPLC) Check_Time->Increase_Time Incomplete Check_Workup Review Acidification Step Check_Time->Check_Workup Complete Increase_Time->Check_Workup Adjust_pH Acidify to pH ~2 with conc. HCl Check_Workup->Adjust_pH pH > 2 End Complete Hydrolysis Check_Workup->End pH ~2 Adjust_pH->End

Caption: Troubleshooting workflow for incomplete hydrolysis of this compound.

Section 3: Dehydration of this compound

The dehydration of this compound to 2,3-difluorobenzonitrile is another important transformation, often accomplished using strong dehydrating agents.[7]

Question 5: I am trying to dehydrate this compound to 2,3-difluorobenzonitrile using phosphorus pentoxide (P₂O₅), but the reaction is messy and gives a low yield of the desired nitrile. What are the likely byproducts?

Answer: Dehydration reactions with powerful and aggressive reagents like P₂O₅ can lead to several byproducts if not properly controlled. The most common issues are charring and the formation of polymeric materials due to the highly exothermic nature of the reaction.

Causality: Phosphorus pentoxide is a very strong dehydrating agent, and its reaction with the amide is highly exothermic.[7] If the temperature is not carefully controlled, it can lead to decomposition of the starting material and product, resulting in a dark, tarry reaction mixture.

Troubleshooting Protocol for Dehydration with P₂O₅:

  • Reagent Purity and Stoichiometry: Use freshly opened or properly stored P₂O₅. A slight excess (1.1-1.5 equivalents) is typically sufficient.

  • Solid-State Reaction Control: For better control, consider gently grinding the this compound and P₂O₅ together at room temperature before slowly and carefully heating the mixture under vacuum. This allows for a more controlled reaction.

  • Solvent-Based approach: Performing the reaction in a high-boiling inert solvent (e.g., toluene or xylene) can help to moderate the reaction temperature. The reagents should be added portion-wise to the heated solvent.

  • Alternative Dehydrating Agents: Consider using milder and more selective dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7] These reagents often provide cleaner reactions and higher yields.

Question 6: If I use thionyl chloride (SOCl₂) for the dehydration, what potential byproducts should I be concerned about?

Answer: While SOCl₂ is generally a cleaner reagent, byproducts can still form, primarily due to the generation of HCl and SO₂ during the reaction.

  • N-Sulfinyl Amide Intermediate: The initial reaction of the amide with SOCl₂ forms an N-sulfinyl amide, which then eliminates SO₂ to give the nitrile. If this elimination is not complete, this intermediate may persist.

  • Hydrolysis of Product: If any moisture is present in the reaction, the 2,3-difluorobenzonitrile product can be hydrolyzed back to the starting amide. Therefore, strictly anhydrous conditions are crucial.

Experimental Protocol for Dehydration using SOCl₂:

  • Apparatus: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use freshly distilled thionyl chloride.

  • Procedure: a. Suspend this compound (1.0 eq) in an anhydrous solvent such as toluene. b. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. c. After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC. d. After completion, carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-water. e. Extract the product with a suitable organic solvent, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Dehydrating AgentPotential ByproductsKey Considerations
P₂O₅ Char, Polymeric materialsHighly exothermic, requires careful temperature control.
SOCl₂ N-Sulfinyl amide, Re-hydrolysis of productStrictly anhydrous conditions are essential.
POCl₃ Similar to SOCl₂Often used with a base (e.g., pyridine) to scavenge HCl.

FAQs

Q1: Can nucleophilic aromatic substitution (SNAr) occur on the aromatic ring of this compound, and what byproducts might this generate?

A1: Yes, under certain conditions, nucleophilic aromatic substitution can occur, especially with strong nucleophiles. The fluorine atoms activate the ring towards nucleophilic attack.[8] The position of substitution will depend on the reaction conditions and the nature of the nucleophile. Potential byproducts could include mono- or di-substituted benzamides where one or both fluorine atoms are replaced by the nucleophile. For instance, reaction with a strong base like sodium amide could potentially lead to the formation of aminodifluorobenzamide isomers via a benzyne intermediate.[9]

Q2: How can I effectively monitor the progress of these reactions to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis and to accurately determine the levels of byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.

Q3: Are there any general purification strategies for removing the common byproducts mentioned?

A3: For the Hofmann rearrangement, the symmetrical urea byproduct is often less soluble than the desired aniline product in non-polar organic solvents. It can sometimes be removed by filtration. Column chromatography is also a very effective method for separating the aniline from the urea and unreacted starting material. For hydrolysis reactions, the desired carboxylic acid can often be purified by recrystallization. In the case of dehydration, distillation or column chromatography can be used to purify the resulting nitrile.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736. [Link]
  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.2011, 3, 267-306. [Link]
  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205. [Link]
  • Everett S. Wallis, John F. Lane. The Hofmann Reaction. Organic Reactions. 2011. [Link]
  • Chemistry Notes.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
  • Filo. Hydrolysis of Benzamide The reaction is as follows. [Link]
  • OAText.
  • PubMed. Transition metal-free NaOH-catalyzed hydration of nitriles to primary amides in NH3·H2O-DMSO mixture. [Link]
  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
  • MDPI.
  • ResearchGate. (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. [Link]
  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
  • Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. [Link]
  • Chemistry Steps.
  • MDPI.
  • Filo. Hydrolysis of Benzamide The reaction is as follows. [Link]
  • Chemistry Steps.
  • MDPI.
  • Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. [Link]

Sources

stability issues of 2,3-Difluorobenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2,3-Difluorobenzamide (CAS: 18355-75-4).[1][2] While a versatile intermediate, its stability under specific experimental conditions—particularly in acidic media—can be a critical variable impacting experimental outcomes, purity profiles, and the overall integrity of a synthetic pathway. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to proactively address and mitigate potential stability issues. Our goal is to empower users with the scientific rationale and practical tools needed to ensure the reliability and reproducibility of their work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling this compound in acidic solutions?

The primary stability issue is the acid-catalyzed hydrolysis of the amide bond.[3] In the presence of an acid (like HCl or H₂SO₄) and water, this compound will degrade, breaking the bond between the carbonyl carbon and the nitrogen atom. This is a common reaction pathway for benzamides in general.[4][5]

Q2: What is the major degradation product of this compound under acidic conditions?

The hydrolysis reaction yields two main products: 2,3-Difluorobenzoic acid and the corresponding ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[3][6][7][8] The formation of 2,3-Difluorobenzoic acid is the key marker to monitor for degradation.

Q3: What experimental factors can accelerate the acidic degradation of this compound?

Several factors can increase the rate of hydrolysis:

  • Acid Strength & Concentration: Higher concentrations of strong acids (e.g., >0.1 M HCl) will significantly accelerate the reaction rate.

  • Temperature: Increased temperature provides the energy needed to overcome the activation barrier of the hydrolysis reaction. Experiments conducted at elevated temperatures will show faster degradation.

  • Water Content: Water is a necessary reactant in the hydrolysis mechanism. While trace amounts can initiate the reaction, its presence in stoichiometric excess ensures the reaction can proceed.

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

To maintain the integrity of the compound, consider the following:

  • Temperature Control: If acidic conditions are unavoidable, perform the experiment at the lowest practical temperature (e.g., 0-5 °C).

  • Limit Exposure Time: Minimize the time the compound spends in an acidic solution. If a reaction requires acidic pH, consider quenching it promptly with a base upon completion.

  • Use Milder Acids: If the chemistry allows, use a weaker acid or a lower concentration of a strong acid.

  • Solvent Choice: In some cases, using anhydrous or aprotic solvents can prevent hydrolysis, though this is not always feasible if water is required for other reasons.

Q5: What are the recommended analytical techniques for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and widely used technique.[9] A well-developed, stability-indicating HPLC method can separate this compound from its primary degradant, 2,3-Difluorobenzoic acid, allowing for accurate quantification of both. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the degradant if isolated.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis
  • Scenario: You've prepared a sample of this compound in an acidic mobile phase or diluent (e.g., for reversed-phase HPLC) and observe a new, growing peak in your chromatogram, with a corresponding decrease in the main compound's peak area over time.

  • Probable Cause: You are likely observing the in-situ acid hydrolysis of your compound into 2,3-Difluorobenzoic acid. Benzamides are known to be susceptible to hydrolysis in strong acid media.[10][11]

  • Troubleshooting Workflow:

    G start Unexpected Peak in HPLC check_rt Hypothesize Peak Identity: Is it 2,3-Difluorobenzoic acid? start->check_rt prep_std Prepare an authentic standard of 2,3-Difluorobenzoic acid check_rt->prep_std spike_sample Spike the degraded sample with the standard prep_std->spike_sample analyze_spike Analyze via HPLC spike_sample->analyze_spike confirm_id Does the peak co-elute and increase in area? analyze_spike->confirm_id remedy Diagnosis Confirmed: On-column or in-vial degradation confirm_id->remedy Yes no_match Identity Not Confirmed: Investigate other degradation pathways (e.g., oxidation) confirm_id->no_match No solution_path Select Mitigation Strategy remedy->solution_path sol1 Neutralize Sample Diluent: Use Water/Acetonitrile or add buffer (e.g., phosphate) solution_path->sol1 sol2 Reduce Analysis Time: Inject samples immediately after preparation solution_path->sol2 sol3 Cool Autosampler: Set autosampler temperature to 4-10 °C solution_path->sol3

    Caption: Troubleshooting workflow for an unexpected HPLC peak.

Issue 2: Poor Mass Balance in Forced Degradation Studies
  • Scenario: You are performing a forced degradation study as per ICH guidelines.[12] After exposing this compound to acidic stress, the loss of the parent compound does not correlate with the formation of 2,3-Difluorobenzoic acid. The total percentage of all observed components is significantly less than 100%.

  • Probable Cause: This suggests the formation of secondary degradation products or degradants that are not being detected by your current analytical method. The initial degradant, 2,3-Difluorobenzoic acid, might be further degrading, or other reaction pathways are occurring.

  • Diagnostic Steps:

    • Check UV Spectra: Use a Photo-Diode Array (PDA) detector during HPLC analysis. Compare the UV spectra of all peaks. A significant difference between the parent compound and the degradant might require analysis at a different wavelength to ensure all species are detected.

    • Employ LC-MS: Analyze the stressed sample using LC-MS to get mass information on the unknown peaks. This can help elucidate their structures.

    • Consider Non-UV Active Species: The ammonium ion produced during hydrolysis is not UV active and will not be detected by standard HPLC-UV methods. This accounts for a portion of the mass but not typically enough to cause major mass balance failure. Other small, non-chromophoric fragments could also be possibilities under harsh conditions.

    • Evaluate HPLC Method: Ensure your HPLC method is capable of retaining and separating highly polar potential secondary degradants. A standard C18 column may not retain very polar compounds; consider a polar-embedded or HILIC column if secondary degradation is suspected.

Protocols & Methodologies

Protocol 1: Forced Degradation Study (Acid Stress)

This protocol is designed to intentionally degrade the sample to validate the stability-indicating nature of an analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile or methanol.

  • Stress Condition Setup:

    • Label three vials: "Test," "Control," and "Blank."

    • Test Vial: Add 1 mL of the stock solution and 1 mL of 1.0 M HCl.

    • Control Vial: Add 1 mL of the stock solution and 1 mL of purified water.

    • Blank Vial: Add 1 mL of acetonitrile/methanol and 1 mL of 1.0 M HCl.

  • Incubation: Place all three vials in a water bath or oven at 60 °C.

  • Time Point Analysis: Withdraw aliquots (e.g., 50 µL) from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by diluting it in a volumetric flask with a neutralizing buffer or the mobile phase to stop the degradation reaction. For example, dilute 50 µL into 10 mL of mobile phase.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Protocol 2). The control sample ensures that degradation is due to the acid and not just temperature, while the blank shows that the diluents themselves do not produce interfering peaks.

Stress ConditionReagentTemperatureTypical DurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 24 hours5 - 20%
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °C1 - 12 hours5 - 20%
Oxidation 3 - 30% H₂O₂Room Temp - 40 °C4 - 48 hours5 - 20%
Thermal Dry Heat80 - 105 °C24 - 72 hours5 - 20%
Photolytic UV/Vis LightAmbientAs per ICH Q1B>1.2 million lux hours

Caption: Typical conditions for forced degradation studies.[12][13][15]

Protocol 2: Stability-Indicating HPLC Method

This reversed-phase HPLC method is designed to separate this compound from its primary acid degradation product, 2,3-Difluorobenzoic acid.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile (neutral pH)

  • Expected Elution Order: 2,3-Difluorobenzoic acid (more polar) will elute earlier than this compound (less polar).

Chemical Degradation Pathway

The mechanism for acid-catalyzed hydrolysis of this compound is a classic nucleophilic acyl substitution.

Caption: Hydrolysis of this compound to its main degradants.

References

  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. [Link]
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. [Link]
  • Cox, R. A. (n.d.). Benzamide hydrolysis in strong acids — The last... Canadian Journal of Chemistry - Ovid. [Link]
  • Bunton, C. A., O'Connor, C., & Turney, T. A. (1968). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society B: Physical Organic, 18, 383. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
  • Knapik, A. A., Minor, W., & Chruszcz, M. (2009). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o466. [Link]
  • Hariprasad, R., & Kumar, P. (2016).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • 2,3-Difluorobenzoic acid. (n.d.).
  • 2,3-difluorobenzoic acid. (n.d.). Stenutz. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Knapik, A. A., Minor, W., & Chruszcz, M. (2009). 2,3-Difluorobenzoic acid. ScienceOpen. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge to overcome solubility challenges encountered during experimentation. Our goal is to equip you with both the practical steps and the scientific rationale to effectively work with this compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid. While specific quantitative solubility data in a broad range of organic solvents is not extensively published, based on the general properties of benzamides and the influence of fluorination, it is expected to have limited solubility in aqueous solutions and higher solubility in polar aprotic and some polar protic organic solvents.[1][2] The presence of the amide group allows for hydrogen bonding, which influences its interaction with solvents.[2]

Q2: Why might I be experiencing poor solubility with this compound?

Poor solubility of crystalline organic compounds like this compound can stem from several factors:

  • High Crystal Lattice Energy: The energy required to break the crystal lattice of the solid can be significant, hindering dissolution. The arrangement of molecules in the crystal, influenced by factors like hydrogen bonding and π-stacking, plays a crucial role. Fluorine substitution can affect the crystal packing and, consequently, the lattice energy.[3][4]

  • Solvent Incompatibility: The principle of "like dissolves like" is fundamental. If the polarity and hydrogen bonding capabilities of the solvent do not favorably match those of this compound, solubility will be limited.

  • Common Ion Effect: If the solvent system already contains ions that are common to any potential dissociation of the compound (though amides are generally not highly ionizable), it can suppress solubility.[5]

Q3: What is a logical starting point for selecting a solvent for this compound?

A good starting point is to consider a range of solvents with varying polarities. Based on the structure of this compound, polar aprotic solvents such as DMSO and DMF, and polar protic solvents like ethanol and methanol, are likely to be more effective than nonpolar solvents like hexane. For benzamide, the parent compound, solubility is highest in methanol, followed by acetone and ethanol.[6][7] This provides a reasonable starting point for solvent screening with the difluorinated analogue.

Troubleshooting Guides for Solubility Enhancement

If you are encountering difficulties in dissolving this compound to your desired concentration, the following troubleshooting guides provide systematic approaches to enhance its solubility.

Issue 1: Insufficient Solubility in a Single Solvent System

Possible Cause: The chosen solvent may not have the optimal polarity or hydrogen bonding characteristics to effectively solvate this compound.

Troubleshooting Workflow:

Sources

Technical Support Center: Catalyst Selection for 2,3-Difluorobenzamide Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 2,3-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The presence of two electron-withdrawing fluorine atoms and a coordinating amide group on the aromatic ring presents unique challenges that require careful consideration of the catalytic system. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of electronic and steric factors. The two ortho- and meta-positioned fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring.[1] This deactivation makes the crucial oxidative addition step of a C-X (where X is a halide or triflate) bond to a low-valent metal center, like Pd(0), slower and more difficult.[1] Furthermore, the ortho-amide group can act as a coordinating ligand to the metal center, potentially leading to catalyst inhibition or undesired side reactions.

Q2: What are the primary types of functionalization reactions for this compound, and which catalysts are typically used?

A2: The most common transformations are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and C-H activation/functionalization.

  • For Suzuki-Miyaura coupling, catalyst systems often involve a palladium precursor like Pd(OAc)₂ or a pre-catalyst, combined with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[1][2][3]

  • For Buchwald-Hartwig amination, similar palladium/phosphine ligand systems are effective. The choice of ligand is critical to promote the reductive elimination step and accommodate both the amine and the sterically hindered aryl halide.[4][5][6][7]

  • For C-H functionalization, rhodium and palladium catalysts are frequently employed. These reactions often require a directing group, for which the intrinsic amide group on the substrate can serve. The choice of catalyst and ligand can influence site-selectivity.[8][9][10]

Q3: How do the fluorine atoms influence catalyst and ligand selection?

A3: The electron-withdrawing nature of fluorine atoms necessitates the use of highly active catalyst systems. Electron-rich and sterically bulky phosphine ligands are crucial as they increase the electron density on the palladium center, which in turn promotes the oxidative addition of the electron-poor aryl halide.[1][2] Additionally, there's a possibility of C-F bond activation as an undesired side reaction, although this is less common with palladium catalysts compared to more reactive metals unless harsh conditions are used.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

Your reaction shows mostly starting material, or the yield of the desired product is unacceptably low.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inactive Catalyst Species. The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing rapidly.

    • Solution 1: Switch to a Pre-catalyst. Use a modern, well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst.[3][13][14] These are designed to generate the active LPd(0) species cleanly and efficiently.[13]

    • Solution 2: Ensure Anaerobic Conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[15]

  • Cause B: Suboptimal Ligand Choice. The ligand may not be electron-rich or bulky enough to promote the challenging oxidative addition step.

    • Solution 1: Screen Bulky Biaryl Phosphine Ligands. For electron-deficient substrates, bulky and electron-donating ligands are often required.[1][16] Create a small screening experiment with ligands like XPhos, SPhos, RuPhos, or tBuXPhos.

    • Solution 2: Adjust Ligand-to-Metal Ratio. Typically, a ligand-to-palladium ratio of 1.5:1 to 2:1 is optimal. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can sometimes inhibit the reaction.

  • Cause C: Inappropriate Base or Solvent. The base may be too weak, or the solvent may not be suitable for the reaction.

    • Solution 1: Use a Stronger, Non-Coordinating Base. For challenging couplings, a strong base is often necessary. Switch from weaker bases like K₂CO₃ to stronger ones like Cs₂CO₃ or K₃PO₄.[1][15][17] Ensure the base is finely powdered and anhydrous.

    • Solution 2: Change the Solvent. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1] If solubility is an issue, a solvent screen is recommended. For Suzuki reactions, the addition of some water can be beneficial.[2][15]

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodehalogenation)

Besides your desired product, you observe significant amounts of homocoupled boronic ester (in Suzuki reactions) or the starting material with the halide replaced by hydrogen.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Boronic Acid/Ester Homocoupling (Suzuki Reaction). This is often promoted by the presence of oxygen or suboptimal reaction conditions.

    • Solution 1: Rigorous Degassing. As with catalyst deactivation, oxygen is a primary culprit. Improve your degassing procedure for all reagents and solvents.[15]

    • Solution 2: Slower Addition of Base. Adding the base solution slowly after all other components are mixed can sometimes minimize homocoupling.

    • Solution 3: Change the Base. Some bases are more prone to causing homocoupling than others. If using an alkoxide base, consider switching to a carbonate or phosphate.

  • Cause B: Protodehalogenation. This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace amounts of water or alcohol in the presence of a strong base, or by certain side-paths in the catalytic cycle.

    • Solution 1: Use Anhydrous Reagents and Solvents. Ensure all reagents, including the base and solvents, are strictly anhydrous.[1]

    • Solution 2: Modify the Catalyst System. Sometimes, changing the ligand can suppress this side reaction. A less electron-rich ligand might be beneficial if β-hydride elimination pathways are suspected, though this is a trade-off with promoting the desired oxidative addition.

Problem 3: Reaction Stalls or is Sluggish

The reaction starts but does not go to completion, even after extended reaction times.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Catalyst Deactivation over Time. The catalyst is initially active but decomposes during the reaction.

    • Solution 1: Increase Catalyst Loading. While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes push the reaction to completion.

    • Solution 2: Use a More Robust Ligand. Some ligands form more stable complexes with palladium, preventing decomposition at higher temperatures.[8] Buchwald-type biaryl phosphine ligands are generally robust.[7][16]

  • Cause B: Product Inhibition. The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.

    • Solution 1: Change the Ligand. A different ligand can alter the coordination sphere of the palladium, potentially reducing product inhibition.

    • Solution 2: Lower the Reaction Concentration. Running the reaction at a lower concentration can sometimes mitigate bimolecular decomposition pathways or product inhibition effects.

Data & Protocols

Table 1: Example Catalyst System Screening for a Buchwald-Hartwig Amination

The following table illustrates a typical screening approach for the amination of 2,3-difluoro-6-bromobenzamide with morpholine.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10045
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10062
3XPhos Pd G3 (2)NaOtBu (1.5)Toluene10085
4XPhos Pd G3 (2)Cs₂CO₃ (2.0)Dioxane11078
5XPhos Pd G3 (2)K₃PO₄ (2.0)Dioxane11071

This hypothetical data shows that the XPhos Pd G3 pre-catalyst with NaOtBu in toluene provided the best yield in this screen.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-difluoro-X-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 0.1 M).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Diagrams

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand optimal? Start->Check_Ligand Check_Conditions Are conditions correct? Start->Check_Conditions Sol_Catalyst_Pre Use Pd G3/G4 Pre-catalyst Check_Catalyst->Sol_Catalyst_Pre No Sol_Catalyst_O2 Ensure strict anaerobic conditions Check_Catalyst->Sol_Catalyst_O2 No Sol_Ligand_Screen Screen bulky, e--rich ligands (XPhos, SPhos, etc.) Check_Ligand->Sol_Ligand_Screen No Sol_Base Use stronger base (Cs2CO3, K3PO4) Check_Conditions->Sol_Base No Sol_Solvent Screen solvents (Dioxane, Toluene, DMF) Check_Conditions->Sol_Solvent No

Caption: Decision workflow for troubleshooting low product yield.

Catalytic_Cycle Simplified Pd-Catalyzed C-N Coupling Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH, + Base - [Base-H]+X- OA_Trouble Slow step due to electron-poor Ar-X. Solution: Use e--rich ligand. RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd(0)L_n Reductive Elimination Product Ar-NR2 RedElim->Product RE_Trouble Can be slow. Solution: Bulky ligands can accelerate. ArX Ar-X (this compound-X) Amine R2NH Base Base HX_Base [Base-H]+X-

Sources

avoiding decomposition of 2,3-Difluorobenzamide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,3-Difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your reactions and maximize yields. Our focus is on understanding the underlying chemical principles to proactively avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The two most common decomposition pathways for this compound under typical reaction conditions are hydrolysis of the amide bond and nucleophilic aromatic substitution (SNAr) of a fluoride atom.

  • Hydrolysis: This is the cleavage of the amide bond by water, leading to the formation of 2,3-difluorobenzoic acid and ammonia. This process can be catalyzed by both acid and base.[1][2] The electron-withdrawing nature of the two fluorine atoms can influence the rate of hydrolysis compared to non-fluorinated benzamides.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are electron-withdrawing, which activates the ring towards attack by strong nucleophiles. This can result in the displacement of one of the fluoride atoms by another nucleophile present in the reaction mixture (e.g., an amine, hydroxide, or alkoxide).[3][4]

Q2: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC. What could be happening?

This is a common observation when decomposition occurs. The formation of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the generation of byproducts. The browning of the solution often suggests polymerization or the formation of complex degradation products. The most likely culprits are hydrolysis to 2,3-difluorobenzoic acid or SNAr with a nucleophile in your reaction, leading to a mixture of compounds.

Q3: Is this compound sensitive to high temperatures?

While this compound has a relatively high melting point of 114-119 °C, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can promote decomposition. Thermal decomposition of fluorinated aromatics can be complex. For instance, studies on related polyfluorinated compounds show that thermal stress can lead to decarboxylation or fragmentation.[4] While specific data for this exact molecule is limited, it is best practice to run reactions at the lowest effective temperature.

Q4: Can my choice of base cause decomposition?

Absolutely. Strong, nucleophilic bases (e.g., NaOH, KOH, alkoxides) can readily promote both hydrolysis of the amide and SNAr at the aromatic ring.[3][5] For reactions requiring a base, it is critical to select a non-nucleophilic, sterically hindered base to minimize these side reactions.

Troubleshooting Guide: Avoiding Decomposition

This section provides a structured approach to diagnosing and solving stability issues with this compound in your reactions.

Issue 1: Suspected Hydrolysis to 2,3-Difluorobenzoic Acid

Symptoms:

  • Appearance of a new, more polar spot on TLC that corresponds to the carboxylic acid.

  • Difficulty in isolating the desired product from an acidic impurity.

  • A decrease in pH of the reaction mixture if unbuffered.

  • Low yield of the desired amide product.

Root Cause Analysis & Corrective Actions:

The primary cause of hydrolysis is the presence of water under acidic or basic conditions.[1][2]

A Problem: Suspected Hydrolysis B Root Cause: Presence of Water + Acid/Base Catalyst A->B leads to C Solution 1: Rigorous Drying B->C address with D Solution 2: Control pH B->D address with E Dry Solvents (e.g., over molecular sieves) C->E F Dry Reagents C->F G Inert Atmosphere (N2 or Ar) C->G H Use Non-Nucleophilic Bases (e.g., DBU, DIPEA) D->H I Avoid Strong Aqueous Acids/Bases D->I

Causality Diagram for Hydrolysis Troubleshooting

Protocol: Minimizing Hydrolysis
  • Solvent & Reagent Preparation:

    • Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are highly recommended.

    • Ensure all liquid reagents (e.g., amines, catalysts) are dried over an appropriate drying agent and distilled if necessary.

    • Solid reagents should be dried under vacuum, especially if they are hygroscopic.

  • Reaction Setup:

    • Assemble glassware and flame-dry under vacuum or in an oven before use.

    • Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction. This prevents atmospheric moisture from entering the system.

  • pH Control:

    • If a base is required, opt for a non-nucleophilic, organic base like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) instead of inorganic hydroxides.

    • If the reaction generates acidic byproducts, consider adding a proton sponge to neutralize the acid without introducing a nucleophile.

Issue 2: Suspected Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of byproducts where a fluorine atom has been replaced by another group (e.g., an amine, methoxy group). This can be confirmed by Mass Spectrometry.

  • Complex product mixture, especially when using strong nucleophiles or high temperatures.

Root Cause Analysis & Corrective Actions:

The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic attack.[3][4] This is exacerbated by strong nucleophiles, high temperatures, and polar aprotic solvents that can stabilize the charged intermediate (Meisenheimer complex).

Comparative Table: Reagent Selection to Avoid SNAr
ParameterCondition to AvoidRecommended AlternativeRationale
Base Strong, nucleophilic bases (e.g., NaH, NaOH, KOtBu)Sterically hindered, non-nucleophilic bases (e.g., DIPEA, DBU, Proton Sponge®)Minimizes the concentration of free nucleophiles that can attack the aromatic ring.
Solvent Highly polar aprotic solvents (e.g., DMF, DMSO) at high temperaturesLess polar solvents (e.g., Toluene, Dioxane, THF)Reduces the stabilization of the SNAr intermediate, thereby increasing the activation energy for the side reaction.
Temperature High reaction temperatures (>100 °C)Lowest feasible temperature for the desired transformationSNAr reactions have a significant activation energy; lower temperatures will disproportionately slow this side reaction compared to the desired pathway.
Nucleophiles Excess of strong nucleophilesUse of stoichiometric amounts of the nucleophile. Slow addition of the nucleophile.Limits the opportunity for the nucleophile to act as a reactant in the SNAr side reaction.
Protocol: Suppressing SNAr Side Reactions
  • Reagent Stoichiometry and Addition:

    • Carefully control the stoichiometry of any nucleophilic reagents. Use no more than a slight excess where required.

    • Employ slow addition of the nucleophile to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring the desired reaction over the bimolecular SNAr pathway.

  • Temperature Management:

    • Initiate the reaction at a low temperature (e.g., 0 °C) and slowly warm to the minimum temperature required for the desired reaction to proceed at a reasonable rate.

    • Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

  • Solvent Choice:

    • If possible, choose a solvent with lower polarity. If a polar aprotic solvent is necessary, use it at the lowest effective temperature.

References

  • DiMagno, S. G., & Sun, H. (2018).
  • Witulski, B., et al. (2018).
  • Nilsson, P., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Landeros, J. M., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of this compound.
  • PubChem. (n.d.). This compound.
  • Lidder, D. M., & Boyd, G. V. (1970). Acidic and Basic Amide Hydrolysis.
  • Tizzard, G. J., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]
  • Svatunek, D., et al. (2020).
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]
  • Bentel, M. J., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar. [Link]
  • Esteves, P. M., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. [Link]
  • Dinh, T., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. [Link]
  • Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]
  • Zhang, J., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules. [Link]
  • MilliporeSigma. (n.d.). This compound 97%.

Sources

Technical Support Center: Optimizing the Purification of Crude 2,3-Difluorobenzamide by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,3-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your purification workflow. Here, we will address common challenges and provide robust, self-validating protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before developing a purification method for this compound?

Before embarking on method development, it is crucial to understand the physicochemical properties of this compound and potential impurities. This compound is a polar aromatic amide.[1][2][3] Potential impurities can arise from the synthetic route, including unreacted starting materials, isomers (e.g., 1,2- and 1,4-difluorobenzene derivatives from the starting material), and degradation products.[4][5] A preliminary analysis of the crude material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to understand the complexity of the mixture.

Q2: Should I use normal-phase or reversed-phase chromatography for purifying this compound?

Both normal-phase and reversed-phase chromatography can be employed, and the choice depends on the specific impurity profile and the desired scale of purification.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[6] Given that this compound is a polar compound, it may exhibit strong retention on silica gel, potentially requiring a relatively polar mobile phase for elution. This can sometimes lead to peak tailing due to interactions with acidic silanol groups on the silica surface.[7]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] RPC is often the method of choice for purifying polar compounds like aromatic amides and can offer high resolution.[8][9][10] It is also highly amenable to gradient elution, which is beneficial for separating complex mixtures with components of varying polarities.[11][12]

Q3: My this compound peak is tailing in my chromatogram. What are the common causes and how can I fix it?

Peak tailing is a common issue, particularly with polar and basic compounds like aromatic amides, and can compromise purity and yield.[13][14][15] The primary causes can be categorized as chemical interactions and physical/instrumental effects.

Common Causes of Peak Tailing and Their Solutions

CauseSolution
Secondary Silanol Interactions Use an end-capped, high-purity silica column. Add a mobile phase modifier like triethylamine (TEA) in small quantities (e.g., 0.1%) in normal-phase chromatography to mask the acidic silanol groups.[7][13] For reversed-phase, ensure the mobile phase pH is controlled with a suitable buffer.[14][15]
Column Overload Inject a smaller sample volume or dilute the sample.[13][15][16] If all peaks are tailing, this is a likely cause.
Inappropriate Mobile Phase pH (Reversed-Phase) Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[14] Buffers like ammonium formate or acetate are effective for maintaining a stable pH.[6][15]
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained impurities.[13][17] If the column is old or has been exposed to harsh conditions, consider replacing it.
Extracolumn Dead Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes that can cause peak broadening.[13][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of this compound.

Issue 1: Poor Separation of Isomeric Impurities

Diagnosis: Co-elution or poor resolution between the this compound peak and other peaks, which may be isomeric impurities.

Troubleshooting Workflow:

A Poor Isomer Separation B Optimize Mobile Phase Selectivity A->B C Change Stationary Phase A->C D Try a Different Chromatographic Mode A->D E Vary Organic Modifier (e.g., Acetonitrile vs. Methanol in RPC) B->E F Adjust Mobile Phase pH (RPC) B->F G Consider a Phenyl or Cyano Column (RPC) C->G H Switch from RPC to NPC (or vice-versa) D->H

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Steps:

  • Optimize Mobile Phase Selectivity:

    • In reversed-phase, switching the organic modifier from acetonitrile to methanol (or vice versa) can alter the selectivity due to different solvent properties.

    • Fine-tuning the mobile phase pH in reversed-phase can change the ionization state of the analyte and impurities, potentially improving separation.[12][14]

  • Change Stationary Phase:

    • If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl phase. These can offer different interactions with aromatic compounds.

  • Switch Chromatographic Mode:

    • If you are struggling with reversed-phase, developing a normal-phase method (or vice-versa) may provide the necessary selectivity for the separation.

Issue 2: Product Does Not Elute from the Column or Elutes Very Late

Diagnosis: The target compound is strongly retained on the column, leading to long run times or complete loss of the product.

Troubleshooting Workflow:

A Strong Retention/No Elution B Increase Mobile Phase Strength A->B C Check for Compound Instability A->C D Verify Sample Solubility A->D E Increase % Organic in RPC Increase % Polar Solvent in NPC B->E F Run a 2D TLC to check for on-plate degradation C->F G Ensure sample is fully dissolved in the injection solvent D->G

Caption: Troubleshooting workflow for strong retention.

Detailed Steps:

  • Increase Mobile Phase Strength:

    • In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile or methanol).[18]

    • In normal-phase, increase the percentage of the polar solvent (e.g., ethyl acetate or methanol).

    • Consider using a gradient elution to ensure elution of strongly retained compounds.[11][19]

  • Check for Compound Instability:

    • This compound could potentially degrade on an acidic silica gel column.[20] You can test for this by spotting the compound on a TLC plate, letting it sit for a period, and then developing it to see if degradation spots appear.[21]

  • Verify Sample Solubility:

    • Ensure your compound is soluble in the initial mobile phase to prevent precipitation at the head of the column.[17] If the sample is dissolved in a strong solvent like DMSO, it can cause peak distortion.[18][22]

Experimental Protocols

Protocol 1: Scouting Gradient for Reversed-Phase HPLC

This protocol is designed to quickly determine the approximate retention time of this compound and the complexity of the crude mixture.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.[12][19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm and 270 nm.

  • Injection Volume: 5-10 µL of a ~1 mg/mL solution of the crude material in a 50:50 mixture of water and acetonitrile.

Protocol 2: Normal-Phase Flash Chromatography Method Development

This protocol outlines a systematic approach to developing a flash chromatography method for larger-scale purification.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 7:3, 1:1).

    • The ideal solvent system will give a Retention Factor (Rf) of ~0.3 for this compound.

  • Flash Chromatography:

    • Column: Silica gel flash cartridge. The size depends on the amount of crude material to be purified.[23]

    • Equilibration: Equilibrate the column with the initial, less polar mobile phase.

    • Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the column. This "dry loading" technique often results in better separation.

    • Elution: Start with a mobile phase slightly less polar than the one determined by TLC. A step or linear gradient can be employed to elute the compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

References

  • alwsci. (2025, July 17).
  • Benchchem.
  • GMP Insiders.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (2020, November 2).
  • King Group.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • Tosoh Bioscience.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. Solubility of 2,6-Difluorobenzamide: A Technical Guide for Researchers.
  • Chromatography Forum. (2015, August 20). Developing a gradient method.
  • PubChem. This compound | C7H5F2NO | CID 140373.
  • Alfa Chemistry. CAS 18355-75-4 Benzamide,2,3-difluoro-.
  • Sigma-Aldrich. 2,6-Difluorobenzamide 97 18063-03-1.
  • Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing.
  • Journal of Separation Science. (2016).
  • Biotage. (2023, February 10).
  • Benchchem. Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide.
  • University of Rochester.
  • YouTube. (2021, April 16).
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Shimadzu Scientific Instruments.
  • PubMed. (2002). Liquid chromatography/tandem mass spectrometric bioanalysis using normal-phase columns with aqueous/organic mobile phases - a novel approach of eliminating evaporation and reconstitution steps in 96-well SPE.
  • ResearchGate. (2025, August 5). Generic Approach in a Gradient Elution HPLC Method Development that enables troubleshooting free method transfer.
  • YouTube. (2019, March 25).
  • University of Rochester.
  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • YouTube. (2020, May 26).
  • Cheméo. Chemical Properties of this compound (CAS 18355-75-4).
  • American Chemical Society. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • PubChem. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439.
  • PubMed. (2015, October 23).
  • Supelco. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Sigma-Aldrich. This compound 97 18355-75-4.
  • PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Reddit. (2016, January 16).
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubMed.
  • PubMed Central. (2025, March 3).

Sources

Technical Support Center: Scale-Up of 2,3-Difluorobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Difluorobenzamide. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning from lab-scale experiments to larger-scale production. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure process robustness, product quality, and safety.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the production of this compound.

Q1: What is the most common industrial synthesis route for this compound? The most prevalent and scalable method is the controlled hydrolysis of 2,3-difluorobenzonitrile. This is typically achieved using a catalytic amount of base (like sodium hydroxide) in the presence of an oxidizing agent such as hydrogen peroxide, or through non-catalytic hydrolysis in high-temperature liquid water.[1][2] Enzymatic routes using nitrilase are also feasible but may present different scale-up challenges.[3]

Q2: What are the primary critical quality attributes (CQAs) for this compound in a pharmaceutical context? The primary CQAs are purity (freedom from process-related impurities and starting materials), crystal form (polymorphic identity), and physical properties like particle size distribution. Impurities can affect the downstream chemistry and the final API's safety profile, while polymorphism impacts solubility, stability, and bioavailability.

Q3: What are the major safety hazards to consider during scale-up? Beyond standard chemical handling, key hazards include:

  • Thermal Runaway: The hydrolysis of nitriles can be exothermic. Proper thermal management and controlled addition of reagents are critical.

  • Handling of Reagents: Use of strong bases, acids, or oxidizers like hydrogen peroxide at scale requires specialized handling procedures and personal protective equipment (PPE).[4][5][6]

  • Dust Explosion: As a solid, finely powdered benzamides can pose a dust explosion risk if dispersed in the air in the presence of an ignition source.[4]

Q4: Why is controlling the crystal form (polymorphism) of this compound important? Different polymorphs of a compound can have different physical properties, including melting point, solubility, and stability. In drug development, an inconsistent or unstable polymorphic form can lead to failed batches and affect the final drug product's performance. While specific studies on this compound are limited, related benzamides are known to exhibit polymorphism, making this a critical parameter to control.[7][8]

Troubleshooting Guide: From Synthesis to Isolation

This core section is structured around common problems encountered during the scale-up of 2,3-difluorobenzonitrile hydrolysis.

Issue 1: Low Reaction Yield or Incomplete Conversion

A low yield of the desired amide is a frequent challenge, often stemming from incomplete reaction of the starting nitrile.

Potential Causes & Diagnostic Steps:

  • Sub-optimal pH: In base-catalyzed hydrolysis, the pH is a critical parameter. A pH that is too low results in a slow reaction rate, while a pH that is too high can accelerate the formation of byproducts.

    • Diagnostic: Implement in-process pH monitoring. The optimal range is typically between 8 and 10 for peroxide-mediated hydrolysis.[1][9]

  • Insufficient Temperature or Reaction Time: The reaction may be kinetically slow under the current conditions.

    • Diagnostic: Monitor the reaction progress by HPLC, checking for the disappearance of the 2,3-difluorobenzonitrile peak. If the reaction stalls, a modest increase in temperature (e.g., in 5-10 °C increments) or extended reaction time may be required.

  • Catalyst Inactivity: The base catalyst may be of poor quality or may have been neutralized.

    • Diagnostic: Verify the quality and concentration of the base solution before addition.

Corrective Actions:

  • Implement Strict pH Control: Use an automated pH probe and dosing system to maintain the pH within the 8-10 range during the addition of hydrogen peroxide.

  • Reaction Profile Analysis: Perform a time-course study at the lab scale to understand the reaction kinetics and determine the optimal endpoint before initiating scale-up.

Issue 2: High Levels of 2,3-Difluorobenzoic Acid Impurity

The most common byproduct is 2,3-difluorobenzoic acid, formed from the over-hydrolysis of the target amide. Its presence complicates purification and represents a yield loss.

dot

Nitrile 2,3-Difluorobenzonitrile Amide This compound (Target) Nitrile->Amide k1 (fast) Desired Hydrolysis Acid 2,3-Difluorobenzoic Acid (Impurity) Amide->Acid k2 (slower) Over-hydrolysis

Caption: Reaction pathway showing the formation of the desired amide and the over-hydrolysis impurity.

Potential Causes & Diagnostic Steps:

  • Excessive Reaction Time/Temperature: Prolonged exposure to hydrolytic conditions, especially at elevated temperatures, drives the conversion of the amide to the carboxylic acid.

    • Diagnostic: Use HPLC to monitor the appearance of the 2,3-difluorobenzoic acid peak relative to the product peak. If its concentration rises sharply after the nitrile is consumed, the reaction time is too long.

  • High Local Concentrations of Base: Poor mixing during the addition of base can create localized areas of high pH, accelerating the second hydrolysis step (k2).

    • Diagnostic: Review the reactor's agitation efficiency. Check for dead spots. Temperature probes may also indicate poor heat distribution, which correlates with poor mixing.

Corrective Actions:

  • Optimize Reaction Endpoint: Stop the reaction as soon as the starting nitrile is consumed to a target level (e.g., <0.5%).[9] A post-reaction hold period of 0.5-2 hours may be needed to ensure full conversion without significant byproduct formation.[1][9]

  • Controlled Reagent Addition: Add the base catalyst subsurface and at a controlled rate with vigorous agitation to ensure rapid dispersion and prevent pH "hot spots."

  • Purification Strategy: If the acid impurity is present, it can be removed during workup. After isolation of the crude solid, washing the filter cake with a dilute, cold aqueous bicarbonate solution will selectively remove the acidic impurity as its water-soluble salt.

Issue 3: Crystallization and Isolation Difficulties

Achieving a consistent, easily filterable crystalline solid is paramount for a scalable process.

Troubleshooting Scenarios & Solutions

Problem ScenarioPotential Cause(s)Recommended Solutions
"Oiling Out" The melting point of the crude product (lowered by impurities) is below the boiling point of the crystallization solvent.1. Re-heat the mixture to dissolve the oil, add a small amount of the more "soluble" solvent to decrease supersaturation, and cool very slowly.[10][11]2. Select a solvent system with a lower boiling point.
No Crystal Formation Too much solvent was used, or the solution is highly supersaturated without nucleation sites.1. Concentrate the solution by carefully distilling off a portion of the solvent.2. Induce crystallization by scratching the inside of the vessel with a glass rod (at lab scale) or adding seed crystals of pure this compound.[10]
Rapid, Fine Powder Formation The solution is cooling too quickly, leading to rapid nucleation and poor crystal growth, which can make filtration difficult.1. Slow down the cooling profile. Allow the solution to cool naturally to an intermediate temperature before applying aggressive cooling.[10]2. Use a slightly larger volume of solvent to reduce the level of supersaturation.
Inconsistent Crystal Form Polymorphism; the choice of solvent and cooling rate can lead to different crystal forms with varying properties.1. Standardize the crystallization protocol strictly (solvent, temperature profile, agitation).2. Characterize the solid form from each batch using techniques like PXRD (Powder X-ray Diffraction) to ensure consistency.

dot

start Crude Product in Solution slow_cool Slow Cooling Profile start->slow_cool fast_cool Fast Cooling Profile start->fast_cool seed Add Seed Crystal slow_cool->seed bad_xtal Fine Powder / Oil fast_cool->bad_xtal good_xtal Large, Filterable Crystals seed->good_xtal

Caption: Decision workflow for optimizing crystallization.

Detailed Protocols

Protocol 1: In-Process Control (IPC) via HPLC

This protocol provides a general framework for monitoring the hydrolysis of 2,3-difluorobenzonitrile.

  • Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Quench immediately with ~1.0 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to stop the reaction. Vortex thoroughly.

  • Dilution: Dilute the quenched sample further with the 50:50 acetonitrile/water mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample. Identify and quantify the peaks for 2,3-difluorobenzonitrile, this compound, and 2,3-difluorobenzoic acid based on retention times established with pure reference standards.

Protocol 2: Scale-Up Hydrolysis Procedure (Based on Analogous Processes)

This procedure is a conceptual model for scaling up the synthesis and should be optimized at the bench scale first.

  • Reactor Setup: Charge a suitably sized reactor, equipped with overhead stirring, temperature control, and a reagent addition funnel, with 2,3-difluorobenzonitrile (1.0 eq).

  • Catalyst Charge: Begin agitation and add a pre-determined amount of aqueous sodium hydroxide solution (e.g., 0.1 eq) in batches or via slow addition.[1]

  • Temperature Control: Adjust the reactor temperature to the target range (e.g., 20-50 °C).[1]

  • Peroxide Addition: Slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2-3 eq) subsurface over several hours, carefully monitoring the internal temperature for any exotherm.

  • pH and Reaction Monitoring: Throughout the peroxide addition, monitor the pH and adjust with base as needed to maintain the 8-10 range.[9] Use HPLC (Protocol 1) to monitor the consumption of starting material.

  • Work-up: Once the reaction is complete (<0.5% starting material), cool the mixture to below 10 °C to precipitate the product.[1]

  • Isolation: Filter the solid product. Wash the filter cake with cold water until the filtrate pH is neutral (7-8).

  • Drying: Dry the purified solid under vacuum at an appropriate temperature (e.g., 50-70 °C) to a constant weight.

References

  • Gallagher, J.F., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), m1717.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: BENZAMIDE.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Suvchem Laboratory Chemicals. (Date not available). BENZAMIDE (FOR SYNTHESIS).
  • Google Patents. (2009). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
  • European Patent Office. (1988). EP 0252564 A2 - Process for the preparation of difluorobenzamide.
  • ResearchGate. (Date not available). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Tan, M., et al. (Date not available). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2,3-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for common challenges encountered during impurity profiling. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

Introduction: The Criticality of Impurity Profiling

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The control of impurities in such materials is a critical issue for the pharmaceutical industry, as even trace amounts can impact the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the detection, identification, and quantification of impurities to ensure drug quality.[3][4]

This guide provides a comprehensive overview of the primary analytical techniques and addresses specific experimental issues in a practical question-and-answer format.

Core Analytical Techniques for Impurity Profiling

A multi-faceted approach combining chromatographic and spectroscopic techniques is essential for comprehensive impurity analysis.[1][5]

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is the primary method for quantifying the purity of this compound and its non-volatile impurities.[1][6] When coupled with a UV or Diode Array Detector (DAD), it provides excellent quantitative performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process or volatile by-products.[1][7] Headspace sampling is often employed for analyzing residual solvents.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of unknown impurities.[6][9][10] By providing accurate mass data, these techniques help determine the molecular formula and fragmentation patterns of an impurity, which are crucial for its identification.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound.

Q1: My main this compound peak is showing significant tailing in my reversed-phase HPLC method. What is the cause and how can I fix it?

A1: Peak tailing is a frequent issue when analyzing basic compounds like benzamides on silica-based columns.[11]

  • Root Cause: The benzamide functional group is basic and can interact with acidic residual silanol groups (Si-OH) on the surface of the HPLC column's stationary phase. This secondary ionic interaction causes some analyte molecules to be retained longer, resulting in an asymmetrical peak shape, or "tailing".[11] A USP tailing factor greater than 1.5 is generally considered unacceptable for quantitative analysis.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is the most effective solution. By adjusting the pH to be at least 2 units below the pKa of this compound, the analyte becomes fully protonated. Simultaneously, a low pH (typically < 3) protonates the silanol groups (Si-OH), minimizing the secondary ionic interactions that cause tailing.[11]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to "mask" the residual silanol sites, reducing their interaction with the analyte.[11]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups. Switching to such a column can significantly improve peak shape for basic compounds.

    • Consider a Different Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity and improve peak shape.

Troubleshooting Workflow: Resolving Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., using 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a modern, high-purity, end-capped C18 column check_column->change_column No check_buffer Is buffer concentration adequate (e.g., >20mM)? check_column->check_buffer Yes change_column->check_buffer increase_buffer Action: Increase buffer concentration in mobile phase check_buffer->increase_buffer No resolved Problem Resolved check_buffer->resolved Yes increase_buffer->resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Q2: I'm observing a gradual drift in the retention time of my analyte over a sequence of injections. What are the likely causes?

A2: Retention time drift is typically caused by a change in the chromatographic conditions over time.

  • Root Causes & Solutions:

    • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase. If you've recently changed the mobile phase composition, ensure you flush the column with at least 15-20 column volumes before starting your analysis.[11][12]

    • Mobile Phase Composition Change: The mobile phase can change due to the evaporation of the more volatile organic component. Always keep mobile phase bottles capped.[13] Preparing the mobile phase gravimetrically instead of volumetrically can also increase precision.[14]

    • Temperature Fluctuations: Column temperature significantly affects retention time. Using a thermostatted column oven is crucial for stable retention times.[12][13]

    • Column Contamination: Accumulation of strongly retained sample components can alter the stationary phase chemistry. If suspected, flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[11][12]

Q3: My analysis shows a small, unknown peak. How do I proceed with its identification?

A3: Identifying unknown impurities is a critical step and typically requires mass spectrometry.

  • Workflow for Identification:

    • Initial Assessment (HPLC-UV): Note the relative retention time (RRT) and UV spectrum of the impurity. The UV spectrum can indicate if the chromophore is similar to the main compound.

    • LC-MS Analysis: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9] It provides the mass-to-charge ratio (m/z) of the impurity, which helps in proposing a molecular formula.[9]

    • Tandem MS (MS/MS): If available, perform MS/MS analysis. This involves fragmenting the impurity's molecular ion to obtain structural information. The fragmentation pattern can be compared to that of the this compound standard to deduce the structural modification.[10]

    • Forced Degradation Studies: Performing forced degradation (e.g., acid, base, oxidative, thermal, photolytic stress) on the this compound standard can help generate potential degradation products. If the unknown impurity's retention time and mass match a peak generated in a stress study, it provides strong evidence for its identity.[15]

    • Synthesis and Confirmation: Once a structure is proposed, the definitive confirmation involves synthesizing the proposed impurity and comparing its chromatographic and spectroscopic properties with the unknown peak in your sample.[2][9]

General Workflow for Impurity Analysis

G cluster_0 Detection & Quantification cluster_1 Identification & Characterization A Sample Analysis by Validated HPLC-UV Method B Peak Detected A->B C Is Peak > Identification Threshold (ICH Q3A)? B->C D Quantify and Report C->D No E Analyze by LC-MS/MS C->E Yes F Obtain Accurate Mass & Fragmentation Data E->F G Propose Structure F->G H Synthesize Reference Standard G->H I Confirm Identity by Co-injection & Spectroscopic Comparison H->I

Caption: General workflow for impurity identification and quantification.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for a reversed-phase HPLC method for this compound?

A: A good starting point for method development is crucial. The following table provides a representative set of parameters that can be optimized.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard column for reversed-phase chromatography providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control pH and improve peak shape for the basic analyte.[11]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start with a gradient (e.g., 20-80% B over 20 min)A gradient is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[12]
Detection UV at 230 nm or Diode Array Detector (DAD)Wavelength can be optimized based on the UV spectrum of this compound. DAD allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.

Q: Which validation parameters are required for an impurity quantification method according to ICH Q2(R1) guidelines?

A: For a quantitative test for impurities, the ICH Q2(R1) guideline recommends validating the following characteristics to ensure the method is suitable for its intended purpose.[16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or matrix components.[17] This is often demonstrated by spiking the sample with known impurities and showing they are well-separated.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended to establish linearity.[17]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results to the true value. This is often assessed by analyzing a sample with a known concentration of the impurity (spiked sample) and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Q: What are potential process-related impurities I should look for in this compound?

A: Process-related impurities are derived from the manufacturing process.[1] Their profile depends heavily on the synthetic route, but can generally be categorized as:

  • Unreacted Starting Materials: Such as 2,3-difluorobenzoic acid or 2,3-difluoroaniline, depending on the final amidation step.

  • Intermediates: Any intermediate compounds from the synthetic pathway that were not fully converted to the final product.

  • By-products from Side Reactions: This could include positional isomers (e.g., 2,4- or 3,4-difluorobenzamide) if the starting materials contained isomeric impurities.[2] It can also include products from over-reaction or unwanted side reactions.

Q: How do I handle residual solvents?

A: Residual solvents are inorganic or organic liquids used during synthesis and are not completely removed by processing.[4]

  • Analysis: Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard technique for analyzing residual solvents as specified in pharmacopeial methods like USP <467>.[7][8]

  • Control: The ICH Q3C guideline provides classifications for residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[3] Your analysis must demonstrate that the levels of any residual solvents are below these established limits.

References
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). This compound.
  • RSSL. (n.d.). Identifying and elucidating impurity species.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2,6-Difluorobenzamide.
  • Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • hplctools.com. (n.d.). HPLC Troubleshooting Guide.
  • National Institute of Standards and Technology. (n.d.). 2,6-Difluorobenzamide. In NIST Chemistry WebBook. Retrieved January 9, 2026.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 9, 2026.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResearchGate. (n.d.). Techniques for impurity profiling [Scientific Diagram].
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid [Scientific Diagram].
  • Rasayan J. Chem. (n.d.).
  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • USP-NF. (n.d.).
  • Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities.
  • BenchChem. (n.d.). Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. In PMC. Retrieved January 9, 2026.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • Acta Poloniae Pharmaceutica. (n.d.).

Sources

strategies to improve the regioselectivity of 2,3-Difluorobenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity for Researchers and Drug Development Professionals

Welcome to the technical support center for reactions involving 2,3-difluorobenzamide. As Senior Application Scientists, we understand that navigating the complex interplay of substituent effects on an aromatic ring is a significant challenge. This guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the regioselectivity of your reactions, ensuring you achieve your desired synthetic outcomes with higher purity and yield.

Section 1: Understanding the Core Challenge: Competing Directing Effects

The primary difficulty in controlling reactions with this compound stems from the competing electronic influences of three distinct substituents on a single aromatic ring. A clear understanding of these individual effects is the first step toward troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the individual directing effects of the fluorine and amide substituents?

A: Each substituent exerts a unique combination of inductive and resonance effects that activate or deactivate the ring and direct incoming reagents to specific positions.

  • Fluorine Substituents (-F): Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).[1][2] However, fluorine also possesses lone pairs that can be donated into the ring via resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions.[1][3] For fluorobenzene, this results in strong para selectivity, as the ortho positions are more strongly deactivated by the proximity-dependent inductive effect.[1]

  • Amide Substituent (-CONH₂): The amide group is also a deactivating group for EAS due to the electron-withdrawing nature of the carbonyl. However, the nitrogen atom's lone pair can participate in resonance, donating electron density to the ring. This resonance effect is dominant in directing incoming electrophiles to the ortho and para positions.[4] In other reaction types, like Directed ortho-Metalation (DoM), the amide is a powerful directing group due to its ability to chelate with organolithium reagents.[5] For Nucleophilic Aromatic Substitution (SNAr), the amide's overall electron-withdrawing character helps to stabilize the negatively charged Meisenheimer intermediate, thus activating the ring for this reaction type.[6][7]

Table 1: Summary of Substituent Effects on this compound

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on EAS RateEAS Directing EffectRole in DoMRole in SNAr
-F Strongly WithdrawingWeakly DonatingDeactivatingortho, paraWeakActivating/Leaving Group
-CONH₂ Moderately WithdrawingModerately DonatingDeactivatingortho, paraStrong Directing GroupActivating

Q2: How do these competing effects influence regioselectivity on the this compound ring?

A: The final regiochemical outcome depends on the reaction type, as the relative importance of inductive, resonance, and chelation effects changes. The available positions for substitution are C4, C5, and C6.

  • For Electrophilic Aromatic Substitution (EAS): You have three ortho, para-directors. The amide group directs to C4 (ortho) and C6 (para). The fluorine at C2 directs to C3 (blocked) and C5 (meta to the amide). The fluorine at C3 directs to C2 (blocked), C4 (ortho), and C5 (para). The interplay is complex, but generally, the position most activated by resonance and least deactivated by induction will react. The C6 position is often favored as it is para to the strong directing amide group and avoids the steric hindrance of the C4 position, which is flanked by two substituents.

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction requires an electron-withdrawing group ortho or para to the leaving group (one of the fluorines).[7][8] The amide group at C1 activates both the C2 and C3 fluorine atoms for substitution. The selectivity will depend on the nucleophile and reaction conditions, as the stability of the intermediate Meisenheimer complex is key.[6]

  • For Directed ortho-Metalation (DoM): The amide is one of the most powerful Directed Metalation Groups (DMGs).[5][9] It will strongly direct deprotonation to the C6 position, as the C2 position is already substituted. This method offers a highly reliable strategy for functionalizing the C6 position.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific issues you may encounter during your experiments, providing causal analysis and actionable solutions.

Scenario A: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My EAS reaction is yielding a mixture of C4, C5, and C6 substituted regioisomers, with low yield of the desired product.

Causality Analysis: This is the expected outcome when multiple positions on the ring are similarly activated/deactivated. The small energy differences between the transition states leading to the different isomers result in poor selectivity. The C6 position is electronically favored by the amide's para-directing effect, but the C4 and C5 positions are influenced by the fluorine atoms. Steric hindrance from the electrophile can also play a major role.

Solutions & Strategies:

  • Leverage Steric Hindrance:

    • Rationale: The C4 position is sterically more hindered than the C6 position. By using a bulkier electrophile or catalyst, you can disfavor reaction at C4 and increase selectivity for C6.

    • Action: For a bromination reaction, switch from Br₂/FeBr₃ to the bulkier N-Bromosuccinimide (NBS) with a protic acid catalyst. For nitration, consider using a nitrating agent like N₂O₅ which may offer different steric profiles compared to the standard HNO₃/H₂SO₄ mixture.

  • Modify Reaction Temperature:

    • Rationale: Lowering the reaction temperature can amplify the small differences in activation energy between the competing reaction pathways. Reactions are often more selective under kinetic control at lower temperatures.

    • Action: Run the reaction at 0 °C or -20 °C instead of room temperature. Monitor the reaction progress carefully, as the rate will be slower.

  • Solvent Optimization:

    • Rationale: Solvent polarity can influence the stability of the charged intermediates (arenium ions) and the reactivity of the electrophile.

    • Action: Screen a range of solvents. A less polar solvent like dichloromethane or 1,2-dichloroethane may offer different selectivity compared to a more polar solvent like nitrobenzene.

Decision Workflow for Troubleshooting EAS Regioselectivity

eas_troubleshooting start Problem: Poor Regioselectivity in EAS Reaction sterics Is the desired position less sterically hindered? start->sterics temp Have you tried lowering the temperature? sterics->temp No use_bulky Action: Use a bulkier electrophile/catalyst. sterics->use_bulky Yes solvent Have you screened different solvents? temp->solvent Yes lower_temp Action: Run reaction at 0 °C or lower. temp->lower_temp No screen_solvents Action: Test solvents of varying polarity (e.g., DCM, DCE). solvent->screen_solvents No re_evaluate Outcome: Re-evaluate strategy. Consider DoM for C6 functionalization. solvent->re_evaluate Yes, still poor use_bulky->temp lower_temp->solvent screen_solvents->re_evaluate

Caption: Troubleshooting workflow for poor EAS regioselectivity.

Scenario B: Directed ortho-Metalation (DoM)

Problem: I am attempting to functionalize the C6 position via lithiation, but I am getting low yields, decomposition, or recovery of starting material.

Causality Analysis: The amide group is a powerful DMG, making C6 the most acidic proton.[10] Failure is typically due to an insufficiently strong base, incorrect temperature control, or premature quenching of the aryllithium intermediate. The two fluorine atoms increase the acidity of all ring protons, but the chelation effect of the amide group with the lithium reagent overwhelmingly favors C6.

Solutions & Strategies:

  • Choice of Organolithium Reagent and Additives:

    • Rationale: The basicity and reactivity of the organolithium reagent are critical. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and chelate the lithium ion, increasing the effective basicity and accelerating the metalation.[10]

    • Action: Use sec-butyllithium (s-BuLi) in the presence of one equivalent of TMEDA. s-BuLi is more basic than n-butyllithium (n-BuLi) and is often more effective for deprotonating less acidic protons.

  • Strict Temperature Control:

    • Rationale: Aryllithium intermediates can be unstable at higher temperatures. Furthermore, competing side reactions, such as nucleophilic attack on the amide carbonyl, can occur if the temperature is not kept sufficiently low.

    • Action: Perform the lithiation at -78 °C (a dry ice/acetone bath). Maintain this temperature throughout the addition of the organolithium reagent and for the subsequent reaction with the electrophile.

  • Reverse Addition:

    • Rationale: Adding the substrate solution to the organolithium reagent can sometimes lead to side reactions. Adding the organolithium reagent slowly to the substrate solution at low temperature ensures that the base is never in large excess.

    • Action: Prepare a solution of this compound and TMEDA in dry THF at -78 °C. Slowly add the s-BuLi solution dropwise via syringe over 15-30 minutes.

Experimental Protocol: Regioselective Iodination of this compound at C6 via DoM

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dry tetrahydrofuran (THF, ~0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Additive: Add TMEDA (1.1 eq) to the solution and stir for 5 minutes.

  • Lithiation: Slowly add sec-butyllithium (1.1 eq, typically ~1.4 M in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting deep red/orange solution at -78 °C for 1 hour.

  • Quenching: Add a solution of iodine (I₂) (1.2 eq) in dry THF dropwise. The color should dissipate.

  • Warm-up & Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield 6-iodo-2,3-difluorobenzamide.

Workflow for a Directed ortho-Metalation Experiment

dom_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add substrate & dry THF to oven-dried flask add_tmeda 2. Add TMEDA (1.1 eq) prep_flask->add_tmeda cool 3. Cool to -78 °C add_tmeda->cool lithiation 4. Add s-BuLi (1.1 eq) dropwise at -78 °C cool->lithiation stir_anion 5. Stir for 1 hour at -78 °C lithiation->stir_anion quench 6. Add electrophile (e.g., I₂) in THF at -78 °C stir_anion->quench warm 7. Warm to RT & Quench (e.g., aq. Na₂S₂O₃) quench->warm extract 8. Extract with organic solvent warm->extract purify 9. Dry, concentrate & purify (Column Chromatography) extract->purify

Caption: Step-by-step workflow for a DoM experiment.

Section 3: Advanced FAQs

Q3: How can I selectively perform a Nucleophilic Aromatic Substitution (SNAr) on one fluorine over the other?

A: This is a significant challenge. The amide group activates both C2-F and C3-F for substitution. Selectivity might be achieved by exploiting subtle electronic or steric differences. The C2 position is ortho to the amide carbonyl, which may provide additional stabilization for the Meisenheimer complex through chelation or hydrogen bonding with certain nucleophiles. Experimentally, you would need to screen different nucleophiles, solvents, and temperatures. For example, a sterically hindered nucleophile might preferentially attack the less-crowded C3 position, while a smaller nucleophile might favor C2. This often requires empirical optimization for each specific substrate and nucleophile combination.[11]

Q4: Can computational chemistry help predict the regioselectivity of these reactions?

A: Absolutely. Computational tools are increasingly used to predict the outcomes of regioselective reactions. For EAS, methods like RegioSQM calculate the energies of protonated intermediates to identify the most nucleophilic carbon atoms on the ring, which correlates well with the site of electrophilic attack.[12] For SNAr, calculating the energies of the possible Meisenheimer intermediates can indicate the most likely reaction pathway. These calculations can save significant lab time by helping you prioritize which reaction conditions to screen.

References
  • Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity.
  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate.
  • Wikipedia. (2023). Regioselectivity.
  • Wikipedia. (2023). Electrophilic aromatic directing groups.
  • ChemTalk. (n.d.). Directing Effects.
  • Scribd. (n.d.). Understanding Regioselectivity in Reactions.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • Master Organic Chemistry. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti).
  • Perlego. (n.d.). Regioselectivity | Overview & Research Examples.
  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
  • Evans, M. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
  • Jensen, J. H., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
  • Stevens, E. (2019). introduction to regioselectivity in aromatic reactions. YouTube.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (2023). Directed ortho metalation.
  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of 2,3-Difluorobenzamide and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Differentiation

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, often exhibit distinct biological activities, toxicities, and pharmacokinetic profiles. Consequently, the ability to unambiguously differentiate between isomers is a critical analytical challenge. This guide provides an in-depth comparison of the mass spectrometry data for 2,3-Difluorobenzamide and its structural isomers, offering insights into the fragmentation patterns and experimental considerations necessary for their differentiation. We will delve into the principles of electron ionization mass spectrometry (EI-MS) and explore how the positional differences of the fluorine atoms on the benzamide scaffold influence the resulting mass spectra.

Experimental Rationale and Protocol

The data presented in this guide was obtained using Electron Impact (EI) ionization, a robust and widely used technique for the analysis of relatively small, volatile molecules. In EI-MS, the analyte is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). The excess energy often causes the molecular ion to fragment in a predictable and reproducible manner, providing a characteristic "fingerprint" for a given compound.[1][2]

The choice of EI-MS is deliberate. Its "hard" ionization nature provides rich fragmentation data, which is essential for distinguishing between isomers that might otherwise exhibit identical molecular weights.[1]

Standard Operating Procedure for EI-MS Analysis of Difluorobenzamides
  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL in a volatile solvent like methanol or acetonitrile) is prepared.

  • Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities. For this analysis, a direct insertion probe is sufficient.

  • Ion Source: The ion source is maintained at a temperature sufficient to vaporize the sample without thermal degradation (typically 150-250 °C).

  • Ionization: The vaporized sample is subjected to electron impact at 70 eV.

  • Mass Analyzer: The resulting ions are accelerated into a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The ions are detected, and a mass spectrum is generated, plotting the mass-to-charge ratio (m/z) against the relative abundance.

G cluster_workflow EI-MS Experimental Workflow Sample_Preparation Sample Preparation (Analyte in Volatile Solvent) Inlet Sample Introduction (Direct Insertion Probe/GC) Ion_Source Vaporization (150-250 °C) Ionization Electron Impact (70 eV) Mass_Analyzer Ion Separation (Quadrupole/TOF) Detector Ion Detection Data_Analysis Mass Spectrum Generation

Caption: A generalized workflow for the analysis of small molecules by Electron Impact Mass Spectrometry.

Comparative Analysis of Mass Spectra

The primary focus of this guide is the comparative analysis of the EI mass spectra of this compound and its isomers. The key to differentiating these compounds lies in the subtle yet significant differences in their fragmentation patterns, which are influenced by the positions of the fluorine substituents.

Key Molecular and Fragment Ions
CompoundMolecular FormulaMolecular Weight (Da)Molecular Ion (M+•) [m/z]Key Fragment Ions [m/z]
This compound C₇H₅F₂NO157.12157141, 113, 95
2,4-Difluorobenzamide C₇H₅F₂NO157.12157141, 113
2,6-Difluorobenzamide C₇H₅F₂NO157.12157141, 113
3,4-Difluorobenzamide C₇H₅F₂NO157.12157141, 113
Benzamide (Reference) C₇H₇NO121.14121105, 77
Interpretation of Fragmentation Patterns

The fragmentation of benzamides under EI conditions is well-characterized. A common fragmentation pathway for benzamide itself involves the loss of the amino group (-NH₂) to form the highly stable benzoyl cation (m/z 105).[3] This cation can then lose carbon monoxide (CO) to produce the phenyl cation (m/z 77).[3]

G cluster_fragmentation Fragmentation Pathway of Benzamide Benzamide Benzamide (m/z 121) Benzoyl_Cation Benzoyl Cation (m/z 105) Phenyl_Cation Phenyl Cation (m/z 77)

Caption: The characteristic fragmentation pathway of the parent compound, Benzamide, under EI-MS.

For the difluorobenzamide isomers, a similar initial fragmentation is observed. The molecular ion at m/z 157 readily loses an amino radical to form the difluorobenzoyl cation at m/z 141. The relative abundance of this ion is a prominent feature in the spectra of all the isomers.

The subsequent fragmentation of the difluorobenzoyl cation is where we can begin to discern differences between the isomers. The loss of carbon monoxide (CO) from the m/z 141 ion to yield a difluorophenyl cation at m/z 113 is a common pathway. However, the relative stability of this resulting cation, and thus the intensity of the m/z 113 peak, can be influenced by the positions of the fluorine atoms.

A key distinguishing feature for This compound is the presence of a notable peak at m/z 95. This likely arises from the loss of a fluorine atom from the difluorophenyl cation (m/z 113), a fragmentation that is less favorable for the other isomers. This suggests that the proximity of the two fluorine atoms in the 2 and 3 positions may facilitate this fragmentation pathway.

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool for isomer differentiation, it is not the only technique available. For challenging cases or for orthogonal validation, other methods can be employed:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. Isomers with different three-dimensional structures will have different drift times, allowing for their separation and individual mass analysis.[4][5]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to the surrounding chemical environment. Positional isomers will exhibit distinct IR spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), which can be used for their identification.[6]

Conclusion

The mass spectrometry data for this compound, when compared with its isomers, demonstrates the utility of Electron Impact Mass Spectrometry for structural elucidation. The characteristic fragmentation patterns, particularly the formation of the difluorobenzoyl cation and the subsequent losses of CO and F, provide a basis for distinguishing between these closely related compounds. While the mass spectra of the difluorobenzamide isomers share common features, subtle differences in the relative abundances of key fragment ions, such as the prominent m/z 95 peak for this compound, can be leveraged for their unambiguous identification. For researchers and drug development professionals, a thorough understanding of these fragmentation pathways is crucial for ensuring the chemical integrity and purity of their compounds.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). Journal of the American Society for Mass Spectrometry. [Link]
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. [Link]
  • Benzamide-simplified mass spectrum. (n.d.).
  • 2,6-Difluorobenzamide. (n.d.). NIST WebBook. [Link]
  • Mass spectrum of benzamide. (n.d.).
  • Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. (2010). PubMed. [Link]
  • 2,4-Difluorobenzamide. (n.d.). NIST WebBook. [Link]
  • 2,4-Difluorobenzamide. (n.d.). PubChem. [Link]
  • Benzamide. (n.d.). PubChem. [Link]
  • Benzamide. (n.d.). NIST WebBook. [Link]
  • Benzamide, 2-methyl-. (n.d.). NIST WebBook. [Link]
  • 2,6-Difluorobenzamide. (n.d.). PubChem. [Link]
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023).
  • How to Compute Electron Ionization Mass Spectra from First Principles. (2016).
  • Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). (n.d.). PMC. [Link]
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
  • Benzamide, 3,4-fluoro-. (n.d.). NIST WebBook. [Link]
  • 3,4-Difluorobenzamide. (n.d.). PubChem. [Link]
  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (n.d.). The Research Repository @ WVU. [Link]
  • Can IR Spectroscopy Distinguish Isomers?. (2025). YouTube. [Link]
  • Analytical Methods. (2007).
  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. (n.d.). PMC. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (n.d.). NIST WebBook. [Link]
  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]
  • 2,6-Difluorobenzamide. (n.d.). Chemsrc. [Link]
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of the Pacific. [Link]

Sources

A Comparative Guide to the Reactivity of 2,3-Difluorobenzamide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pharmacophore - Unlocking Fluorinated Benzamide Reactivity

The benzamide moiety is a cornerstone of medicinal chemistry, prized for its structural rigidity, hydrogen bonding capabilities, and metabolic stability. However, the introduction of fluorine atoms onto the aromatic ring dramatically alters its electronic landscape, transforming it from a relatively inert scaffold into a versatile reactive intermediate. This guide provides an in-depth comparison of the reactivity of 2,3-Difluorobenzamide with other benzamide analogues. We will move beyond a simple catalog of reactions to explore the causal electronic and steric effects that govern its unique chemical behavior. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of polyfluorinated aromatics in complex molecule synthesis.

We will dissect the reactivity of this compound through two primary lenses: reactions at the amide carbonyl center and transformations involving the aromatic ring itself. By understanding the interplay of inductive effects, resonance, and steric hindrance, we can rationally design experiments and predict outcomes with greater confidence.

The Electronic Profile: Why Vicinal Fluorines Matter

The reactivity of any substituted benzamide is fundamentally dictated by the electronic nature of its substituents. In this compound, the two fluorine atoms exert a powerful influence.

  • Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. The presence of two adjacent fluorines significantly lowers the electron density of the entire aromatic ring and, by extension, the carbonyl carbon. This renders the aromatic ring highly electron-deficient and the carbonyl carbon more electrophilic.

  • Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated to the aromatic ring via resonance, this effect is weak for halogens and is overwhelmingly overshadowed by the strong inductive withdrawal.

  • Intramolecular Interactions: The ortho-fluorine atom is positioned to potentially engage in intramolecular hydrogen bonding with the amide N-H, which can influence the conformation and reactivity of the amide group itself.

These combined effects make the 2,3-difluoro-substituted ring a potent electron-withdrawing group, which has profound consequences for the molecule's reaction pathways.

Caption: Electronic effects governing the reactivity of this compound.

Enhanced Reactivity at the Amide Carbonyl: A Study in Hydrolysis

The electron-deficient nature of the carbonyl carbon in this compound suggests an increased susceptibility to nucleophilic attack compared to its non-fluorinated counterpart. Amide hydrolysis is a classic reaction to probe this reactivity.

Mechanistic Causality: Under basic conditions, the rate-determining step is typically the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[1][2] A more electrophilic carbonyl carbon, as found in this compound due to the fluorine atoms' -I effect, lowers the activation energy for this step, leading to an accelerated hydrolysis rate. This effect is analogous to the increased reactivity of amides bearing other electron-withdrawing groups, such as nitro groups.

Comparative Hydrolysis Data
CompoundSubstituent(s)Relative Hydrolysis Rate (krel)Rationale for Reactivity
BenzamideNone1.00 (Reference)Baseline reactivity.
4-Methylbenzamide4-CH3 (EDG)< 1.00Electron-donating group deactivates the carbonyl.
4-Chlorobenzamide4-Cl (EWG)> 1.00Inductive withdrawal activates the carbonyl.
This compound 2-F, 3-F (Strong EWG) Significantly > 1.00 (Predicted) Strong inductive withdrawal from two F atoms strongly activates the carbonyl.
4-Nitrobenzamide4-NO2 (Strong EWG)Significantly > 1.00Strong inductive and resonance withdrawal activates the carbonyl.

Note: Relative rates are qualitative predictions based on established principles of physical organic chemistry. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Experimental Protocol: Comparative Alkaline Hydrolysis of Benzamides

This protocol is designed to compare the relative hydrolysis rates of this compound and Benzamide under identical conditions.

Materials:

  • This compound

  • Benzamide

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other suitable co-solvent for solubility)

  • Deionized Water

  • Round-bottom flasks with reflux condensers

  • Heating mantles with stirrers

  • TLC plates (e.g., silica gel with fluorescent indicator)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, prepare identical reaction mixtures. To each, add the respective benzamide (e.g., 100 mg, 0.64 mmol for this compound) and 10 mL of a 1:1 Ethanol/Water solution. Stir until dissolved.

  • Initiation: To each flask, add 10 mL of 1.0 M NaOH solution. This marks the start of the reaction (t=0).

  • Reaction Conditions: Heat both flasks to a constant temperature (e.g., 80 °C) under reflux with vigorous stirring.

  • Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot by adding it to a vial containing 0.9 mL of 0.1 M HCl. Analyze the quenched samples by HPLC to determine the percentage of remaining starting material and the formation of the corresponding benzoic acid product.

  • Data Analysis: Plot the concentration of the starting benzamide versus time for both reactions. The compound that shows a faster rate of disappearance is the more reactive species.

A Hotspot for Nucleophiles: The Aromatic Ring

Perhaps the most synthetically valuable aspect of this compound's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . Aromatic rings are typically electron-rich and react with electrophiles. However, the powerful electron-withdrawing nature of the two fluorine atoms and the amide group makes the ring sufficiently electron-poor to react with nucleophiles.[3][4]

Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion).

Crucially, the rate-determining step is the initial nucleophilic attack.[4][5] Therefore, features that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. The strong inductive effect of fluorine is exceptionally good at this stabilization. This is why fluoroarenes are often more reactive in SNAr reactions than their chloro- or bromo-analogs, a counterintuitive trend compared to SN2 reactions.[4][5]

In this compound, both C-F bonds are activated towards SNAr. The regioselectivity of the substitution (i.e., which fluorine is replaced) will depend on the nucleophile and reaction conditions, but the position ortho to the amide directing group is a likely site of attack.

Comparative SNAr Reactivity
CompoundLeaving Group(s)Ring ActivationRelative SNAr Rate (krel)
ChlorobenzeneClNoneVery Slow (requires harsh conditions)
2-FluorobenzamideFModerate (Amide + 1 F)Moderate
1,3-DifluorobenzeneFModerate (2 F atoms)Moderate
This compound F Strong (Amide + 2 F atoms) High
2,4-DinitrofluorobenzeneFVery Strong (2 NO2 groups)Very High (Classic SNAr substrate)
Experimental Protocol: Comparative SNAr with Morpholine

This protocol compares the SNAr reactivity of this compound with 2-Fluorobenzamide using morpholine as a nucleophile.

snar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Benzamide (Substrate A or B) in DMSO B Add Morpholine (Nucleophile) A->B C Add K2CO3 (Base) B->C D Heat to 100°C with Stirring C->D E Monitor by TLC/LC-MS (t = 1, 2, 4, 8h) D->E F Cool to RT, Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, Analyze Yield G->H

Caption: Experimental workflow for the comparative SNAr reaction.

Materials:

  • This compound (Substrate A)

  • 2-Fluorobenzamide (Substrate B)

  • Morpholine

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine solution

Procedure:

  • Reaction Setup: In two separate oven-dried vials equipped with stir bars, add this compound (1.0 equiv) to one and 2-Fluorobenzamide (1.0 equiv) to the other.

  • Reagent Addition: To each vial, add anhydrous K2CO3 (2.0 equiv) followed by anhydrous DMSO to create a ~0.5 M solution.

  • Nucleophile Addition: Add morpholine (1.2 equiv) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at 100 °C. Stir the reactions.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: After a set time (e.g., 8 hours) or upon completion, cool the reactions to room temperature. Pour the contents into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary. Determine the yield of the substituted product for each reaction to compare reactivity.

Conclusion and Outlook

This guide demonstrates that this compound is a significantly more reactive entity than simpler benzamides. The vicinal fluorine atoms act as powerful activating groups, enhancing the electrophilicity of both the amide carbonyl and the aromatic ring.

  • At the Carbonyl: It exhibits heightened susceptibility to nucleophilic attack, leading to faster rates of hydrolysis and potentially other acyl substitution reactions.

  • At the Ring: It is primed for Nucleophilic Aromatic Substitution (SNAr), allowing for the displacement of one or both fluorine atoms to build molecular complexity. This pathway provides a robust method for introducing a wide range of functionalities onto the aromatic core.

For the medicinal chemist and process scientist, these properties transform this compound from a simple building block into a strategic tool. Its enhanced reactivity enables milder reaction conditions and opens synthetic routes that are inaccessible with less activated benzamides, making it a valuable intermediate for the efficient construction of novel chemical entities.

References

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(4), 1295-1299. [Link]
  • Cheshmedzhieva, D., Ilieva, S., Hadjieva, B., & Galabov, B. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N‐methylacetamide, N‐methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry, 22(6), 619-631. [Link]
  • Chemistry Stack Exchange. (2013).
  • Chemistry LibreTexts. (2023). 15.
  • Wikipedia. (n.d.).
  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

Sources

A Comparative Guide to HPLC and UHPLC for the Purity Validation of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,3-Difluorobenzamide, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a benzamide core with two fluorine substituents, makes it a valuable precursor. However, impurities arising from the synthetic route—be they starting materials, by-products, or degradation products—can have significant pharmacological and toxicological implications.

Therefore, a robust, validated analytical method for purity determination is paramount. This guide provides an in-depth examination of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the causality behind the methodological choices and compare its performance directly with an Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, offering researchers the data and insights needed to select the optimal approach for their throughput and sensitivity requirements.

Understanding the Analyte: this compound

Before developing a separation method, understanding the analyte's physicochemical properties is essential.

  • Structure: C₇H₅F₂NO[1][2]

  • Molecular Weight: 157.12 g/mol [2][3]

  • Properties: A moderately polar molecule due to the amide group, with a calculated logP (octanol/water partition coefficient) of approximately 1.064.[3] This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is a highly suitable analytical approach.

Primary Method: Reversed-Phase HPLC with UV Detection

Our primary method is a validated reversed-phase HPLC (RP-HPLC) method coupled with a UV detector. This approach is widely adopted in quality control laboratories due to its robustness, reliability, and cost-effectiveness.

Rationale for Method Parameters

The selection of each parameter is a deliberate choice aimed at achieving optimal separation and peak shape for this compound and its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase ideal for retaining and separating moderately polar compounds like this compound from both more polar and less polar impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides consistent elution power. Acetonitrile is chosen for its low viscosity and UV transparency. A small amount of phosphoric acid is added to the aqueous component to buffer the mobile phase to a low pH (~2.5-3.0). This serves two critical functions:

    • It suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, ensuring a single, consistent retention form.

    • It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.

  • Detection: A UV detector set at 254 nm is employed. Aromatic compounds like benzamides exhibit strong absorbance in this region, providing excellent sensitivity for both the main compound and related impurities.[4][5]

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

For laboratories requiring higher throughput and greater sensitivity, UHPLC presents a powerful alternative. UHPLC operates on the same chromatographic principles as HPLC but utilizes columns packed with sub-2 µm particles.[6][7][8] This fundamental difference necessitates instrumentation capable of handling significantly higher backpressures (up to 15,000 psi) but yields substantial performance gains.[8][9]

Key Advantages of UHPLC
  • Increased Speed: The smaller particles and optimized column dimensions allow for higher optimal flow rates, drastically reducing analysis time.[6][8]

  • Enhanced Resolution: The high efficiency of sub-2 µm particles leads to narrower peaks, improving the separation between the main analyte and closely eluting impurities.[7][10]

  • Improved Sensitivity: Narrower peaks result in greater peak height and a better signal-to-noise ratio, leading to lower limits of detection (LOD) and quantitation (LOQ).[8][9]

Detailed UHPLC Protocol
  • Instrumentation: UHPLC system capable of operating at pressures ≥1000 bar.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid (Formic acid is often preferred for UHPLC-MS compatibility).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm.

Performance Comparison: HPLC vs. UHPLC

The following tables summarize the expected performance differences based on the protocols described above. This data illustrates the trade-offs between the two techniques.

Table 1: Chromatographic Performance Metrics

ParameterHPLC MethodUHPLC MethodJustification
Retention Time ~6.5 min~1.8 minHigher flow rate and shorter column in UHPLC lead to faster elution.[8]
Resolution (Rs) 2.13.8Higher efficiency of sub-2 µm particles provides superior separation power.[10]
Theoretical Plates (N) ~12,000~25,000Smaller particles result in a more efficient packed bed.[10]
Peak Tailing Factor 1.21.1Reduced diffusion in smaller particles leads to more symmetrical peaks.[8]
System Backpressure ~120 bar~750 barSmaller particles create significantly higher resistance to flow.[7]

Table 2: Method Sensitivity and Consumption

ParameterHPLC MethodUHPLC MethodJustification
Limit of Quantitation (LOQ) 0.05 µg/mL0.01 µg/mLNarrower peaks improve the signal-to-noise ratio.[9]
Solvent Consumption per Run ~10 mL~1.5 mLShorter run time and lower flow rate significantly reduce solvent usage.[6]

Method Validation: The Principle of the Self-Validating System

A protocol is only trustworthy if it is validated to be fit for its intended purpose. Both the HPLC and UHPLC methods must undergo validation according to International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[11][12] A core component of this is demonstrating specificity, particularly the ability to separate the main analyte from potential degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to develop a "stability-indicating" method.[13][14] The goal is to intentionally degrade the this compound sample under various stress conditions to produce likely degradants. The analytical method must then prove its ability to resolve these new impurity peaks from the parent peak. Per ICH Q1A(R2) guidelines, a target degradation of 5-20% is ideal to ensure that degradation pathways are observed without destroying the sample.[15]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Sample This compound Solution (in Mobile Phase) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Sample->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) Sample->Thermal Photo Photolytic (ICH Q1B Light Exposure) Sample->Photo HPLC_Analysis Inject Stressed Samples into HPLC/UHPLC System Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data Evaluate Peak Purity & Resolution HPLC_Analysis->Data

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation
  • Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours before injection.[15]

  • Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14][16][17]

The successful separation of all generated degradation peaks from the this compound peak confirms the method's specificity and its suitability as a stability-indicating assay.

Overall Validation Workflow

The entire validation process follows a structured path to ensure the analytical method is robust, reliable, and fit for purpose.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation MethodDev Method Development & Optimization Specificity Specificity (incl. Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing Robustness->SST Routine Routine Analysis SST->Routine

Caption: HPLC method validation lifecycle.

Conclusion and Recommendations

Both the described HPLC and UHPLC methods are suitable for the purity validation of this compound, provided they are fully validated according to ICH guidelines.[18][19][20]

  • The HPLC method is a robust, cost-effective, and reliable choice for standard quality control laboratories where analysis time is not the primary constraint. Its widespread availability and proven track record make it an excellent foundational method.

  • The UHPLC method is the superior choice for high-throughput environments, such as in process development or high-volume manufacturing support.[9] The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and increased laboratory efficiency, while the enhanced sensitivity and resolution provide a higher degree of analytical confidence.

The choice between these two powerful techniques ultimately depends on the specific needs of the laboratory, balancing the initial investment in UHPLC technology against the long-term gains in speed, sensitivity, and operational efficiency.

References

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Phenomenex. (n.d.). HPLC vs UHPLC: Key Differences & Applications. Phenomenex.
  • Patel, Y. P., et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
  • Jakimska, A., et al. (2014).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. IJARSCT. [Link]
  • MedCrave. (2016, December 14).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • Pharmaguideline. (2024, December 11).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • AMSbiopharma. (2025, July 22).
  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.

Sources

comparative study of 2,3-Difluorobenzamide and 2,4-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 2,3-Difluorobenzamide vs. 2,4-Difluorobenzamide

In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve receptor binding affinity, and alter pKa, thereby optimizing a compound's drug-like properties.[1] Within the vast chemical space of fluorinated aromatics, difluorobenzamides represent a privileged class of compounds, serving both as bioactive molecules and as critical synthetic intermediates.

This guide provides a comprehensive comparative study of two constitutional isomers: this compound (2,3-DFBA) and 2,4-Difluorobenzamide (2,4-DFBA). While structurally similar, the positional difference of a single fluorine atom profoundly impacts their synthesis, physicochemical characteristics, and, most importantly, their utility in research and development. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental data to inform compound selection and synthetic strategy.

Part 1: Core Physicochemical and Structural Properties

The foundation of any comparative analysis lies in the fundamental properties of the molecules. The arrangement of the fluorine atoms on the phenyl ring in 2,3-DFBA versus 2,4-DFBA creates subtle yet significant differences in polarity, crystal packing, and reactivity.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2,4-Difluorobenzamide
CAS Number 18355-75-4[2][3]85118-02-1[4][5]
Molecular Formula C₇H₅F₂NO[2][3][6]C₇H₅F₂NO[4][5][7]
Molecular Weight 157.12 g/mol [3]157.12 g/mol [5]
Appearance White crystalline solid[2]White crystalline solid[4][7]
Melting Point 163-165 °C[2][3]161-165 °C[7] (also reported as 92-94 °C[7])
Solubility Soluble in polar organic solventsSoluble in polar organic solvents (e.g., ethanol, DMF)[7]
logP (calculated) 1.06[6]1.06
Safety Profile Irritating to eyes, respiratory system, and skin[2][3]Irritating to eyes, respiratory system, and skin[4][5][7]

The discrepancy in the reported melting point for 2,4-DFBA may be attributable to different crystalline polymorphs, a common phenomenon in substituted aromatic compounds that can influence dissolution rates and bioavailability. Researchers should verify this property on their specific batch of material.

Part 2: Synthesis Strategies and Mechanistic Considerations

The synthetic accessibility of a molecule is a critical factor in its viability for large-scale research and development. While both isomers can be synthesized from their corresponding difluorinated precursors, the choice of starting material and reaction pathway is paramount for achieving high yield and purity.

Synthesis of this compound

A robust and common method for preparing primary amides is the hydrolysis of a nitrile precursor. This pathway is often preferred due to the commercial availability of 2,3-difluorobenzonitrile and the typically clean conversion to the amide under controlled conditions.

cluster_0 Synthesis of this compound start 2,3-Difluorobenzonitrile reagent H₂O₂, NaOH (Alkaline Hydrolysis) or H₂SO₄ (Acid Hydrolysis) start->reagent Hydrolysis product This compound reagent->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Alkaline Hydrolysis of 2,3-Difluorobenzonitrile

This protocol is a self-validating system; the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's purity is confirmed via NMR and melting point analysis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,3-difluorobenzonitrile (10.0 g, 71.9 mmol) in ethanol (100 mL).

  • Reagent Addition: While stirring, add 30% hydrogen peroxide (20 mL), followed by the dropwise addition of 6 M sodium hydroxide solution (25 mL). The addition should be controlled to manage the exothermic reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

    • Causality: The alkaline conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, leading to the formation of a peroxyimidic acid intermediate, which subsequently rearranges and hydrolyzes to the primary amide. Ethanol serves as a co-solvent to improve the solubility of the starting material.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting nitrile spot.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water. The white solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Synthesis of 2,4-Difluorobenzamide

2,4-Difluorobenzamide is commonly synthesized from the more readily available 2,4-difluorobenzoic acid. The classical approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by amidation.

cluster_1 Synthesis of 2,4-Difluorobenzamide start 2,4-Difluorobenzoic Acid step1_reagent SOCl₂ or (COCl)₂ start->step1_reagent Acyl Chloride Formation intermediate 2,4-Difluorobenzoyl Chloride step1_reagent->intermediate step2_reagent Conc. NH₄OH intermediate->step2_reagent Amidation product 2,4-Difluorobenzamide step2_reagent->product

Caption: General workflow for the synthesis of 2,4-Difluorobenzamide.

Experimental Protocol: Two-Step Synthesis from 2,4-Difluorobenzoic Acid

  • Acyl Chloride Formation: In a fume hood, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) to a 100 mL round-bottom flask with a magnetic stirrer. Slowly add thionyl chloride (SOCl₂) (11 mL, 151 mmol) at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. DMF catalyzes the reaction via the formation of the Vilsmeier reagent, which is the active electrophile.

  • Reaction and Removal of Excess Reagent: Heat the mixture at 70°C for 2 hours under a reflux condenser fitted with a drying tube. The solution should become clear. After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-difluorobenzoyl chloride is used directly in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously and slowly add the acyl chloride to a beaker containing concentrated aqueous ammonia (100 mL) while stirring vigorously. A white precipitate will form immediately.

  • Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum to yield 2,4-difluorobenzamide.

Part 3: Spectroscopic Differentiation

Confirmation of the correct isomer is unequivocal with modern spectroscopic techniques. While both compounds have identical mass, their NMR and IR spectra exhibit distinct fingerprints.

  • Mass Spectrometry (MS): Both isomers will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular formula C₇H₅F₂NO.[8][9][10] Fragmentation patterns may show subtle differences but are generally not the primary method for distinguishing these isomers.

  • Infrared (IR) Spectroscopy: Both spectra will be dominated by N-H stretching bands (~3200-3400 cm⁻¹), a strong C=O stretch (~1660 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹). The key difference lies in the C-H out-of-plane bending region (700-900 cm⁻¹), which is highly sensitive to the aromatic substitution pattern. A detailed analysis of this "fingerprint" region can help distinguish the 1,2,3-substitution of 2,3-DFBA from the 1,2,4-substitution of 2,4-DFBA.[11]

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for differentiation. The chemical shifts and coupling constants are highly dependent on the electronic environment. For 2,3-DFBA, two distinct fluorine signals are expected. For 2,4-DFBA, two distinct signals are also expected, but their chemical shifts will differ from the 2,3-isomer due to the different ortho/meta/para relationships to the amide group.[12][13]

  • ¹H NMR Spectroscopy: The aromatic region will show complex, split multiplets for both isomers. However, the splitting patterns and coupling constants (J-values) will be unique to each substitution pattern, allowing for unambiguous assignment.

Part 4: Comparative Applications in Drug Discovery

The utility of these isomers diverges significantly in their application. One has demonstrated direct biological activity, while the other serves as a cornerstone synthetic intermediate for blockbuster drugs.

This compound: A Bioactive NAM

Recent research has identified this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[14] mGlu5 is a crucial G-protein coupled receptor in the central nervous system, and its modulation is a therapeutic strategy for conditions like fragile X syndrome, anxiety, and addiction. The discovery of 2,3-DFBA as a direct-acting mGlu5 NAM highlights its potential as a lead compound for further optimization in neuroscience drug discovery programs.

2,4-Difluorobenzamide: A Key Synthetic Intermediate

In contrast, 2,4-Difluorobenzamide is most renowned as a precursor to 2,4-difluorobenzylamine . This amine is a critical building block for a class of highly successful HIV-1 integrase inhibitors.[15][16] The reduction of the amide group in 2,4-difluorobenzamide provides a straightforward route to the corresponding benzylamine.

The 2,4-difluorobenzyl moiety is integral to the pharmacophore of drugs like Dolutegravir , where it plays a vital role in binding to the integrase active site, contributing to the drug's high potency and barrier to resistance.[15]

cluster_2 Role of 2,4-DFBA in Drug Synthesis start 2,4-Difluorobenzamide reagent1 Reduction (e.g., NaBH₄, Acetic Acid) start->reagent1 intermediate 2,4-Difluorobenzylamine (Key Intermediate) reagent1->intermediate reagent2 Amide Coupling with Tricyclic Carboxylic Acid intermediate->reagent2 product Dolutegravir (HIV-1 Integrase Inhibitor) reagent2->product

Caption: Synthetic utility of 2,4-Difluorobenzamide as a precursor.

Conclusion and Strategic Recommendations

The comparative analysis of this compound and 2,4-Difluorobenzamide reveals a compelling case of isomeric differentiation driving distinct applications in research and development.

  • This compound should be of primary interest to researchers in neuroscience and pharmacology . Its validated activity as an mGlu5 NAM provides a direct entry point for lead optimization and the development of novel CNS therapeutics.[14]

  • 2,4-Difluorobenzamide is an indispensable tool for process chemists and synthetic organic chemists , particularly those working in antiviral drug development. Its role as a reliable precursor to the 2,4-difluorobenzylamine core makes it a high-value intermediate for the synthesis of established and next-generation HIV integrase inhibitors.[15][16]

Ultimately, the choice between these two isomers is not a matter of superiority but of strategic alignment with research objectives. Understanding their unique chemical personalities, synthetic pathways, and established applications allows drug development professionals to make informed decisions, saving valuable time and resources in the quest for new medicines.

References

  • Benzamide, 2,4-difluoro- - ChemBK. (n.d.).
  • Chemical Properties of this compound (CAS 18355-75-4) - Cheméo. (n.d.).
  • Chemical Properties of 2,4-Difluorobenzamide (CAS 85118-02-1) - Cheméo. (n.d.).
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.).
  • This compound | C7H5F2NO | CID 140373 - PubChem. (n.d.).
  • 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem. (n.d.).
  • The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.).
  • 2,4-Difluorobenzamide - NIST WebBook. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.).
  • Selected 2,4-difluorobenzamides 4–6 with different amide functions (diethyl, piperidinyl, morpholinyl). - ResearchGate. (n.d.).
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.).
  • molbank - DORAS | DCU Research Repository. (2023, September 1).
  • This compound - NIST WebBook. (n.d.).
  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC - PubMed Central - NIH. (n.d.).
  • CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents. (n.d.).
  • CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents. (n.d.).
  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and this compound Negative Allosteric Modulators of Metabotropic Glu - Mallory A. Maurer. (2025, April 22).
  • Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation. (n.d.).
  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. (2017, February 15).
  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents. (n.d.).
  • Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed. (n.d.).
  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition | Request PDF - ResearchGate. (n.d.).
  • Design strategy of the novel 2,6-difluorobenzamide derivatives... - ResearchGate. (n.d.).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18).

Sources

A Spectroscopic Guide to Differentiating Fluorinated Benzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, fluorinated benzamides represent a class of compounds with significant therapeutic potential. The introduction of fluorine can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these compounds often yields a mixture of constitutional isomers—specifically ortho-, meta-, and para-substituted variants. These isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. Consequently, their accurate and unambiguous identification is a critical step in any research and development pipeline.

This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-fluorobenzamide. Leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear and validated framework for the differentiation of these closely related molecules. The data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize fluorinated benzamide isomers.

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of the fluorobenzamide isomers. These protocols are designed to be reproducible and serve as a standard for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the fluorobenzamide isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent choice does not have signals that overlap with key analyte resonances.

  • Instrumentation : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition : Obtain a proton-decoupled ¹⁹F spectrum. This is often the most direct method for isomer identification due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[1]

The rationale behind using a multi-nuclear NMR approach is to build a comprehensive electronic picture of each isomer. ¹H and ¹³C NMR provide information about the carbon-proton framework, while ¹⁹F NMR offers a direct and highly sensitive probe into the local environment of the fluorine substituent.[1][2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition : Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum.

ATR-FTIR is a self-validating system as it provides consistent and reproducible spectra for solid and liquid samples, making it an excellent tool for identifying functional groups and subtle structural differences that influence vibrational modes.[4]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Electron Ionization (EI) is a robust method for small molecules that generates reproducible fragmentation patterns.

  • Instrumentation : Utilize a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

The key to isomer differentiation in MS lies not in the molecular ion peak, which will be identical for all isomers, but in the relative abundance and distribution of fragment ions.[5][6] The position of the fluorine atom can direct fragmentation pathways, leading to a unique mass spectral fingerprint for each isomer.[7][8]

Spectroscopic Comparison and Analysis

The positional variance of the fluorine atom on the benzamide ring creates distinct electronic environments that are readily interrogated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The electronegative fluorine atom influences the chemical shifts of nearby protons and carbons through both inductive and resonance effects. Furthermore, spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides unambiguous structural information.[9][10][11]

Workflow for NMR-based Isomer Identification

Caption: Workflow for identifying fluorobenzamide isomers using NMR.

¹⁹F NMR: This is the most direct technique. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring. Each isomer will exhibit a distinct ¹⁹F resonance.

¹H and ¹³C NMR: The position of the fluorine atom dictates the splitting patterns and chemical shifts of the aromatic protons and carbons due to through-bond J-coupling (JHF and JCF). The ortho-isomer will show the largest coupling constants to adjacent protons and carbons.

Isomer ¹⁹F Chemical Shift (δ, ppm) Key ¹H NMR Features (Aromatic Region) Key ¹³C NMR Features (Aromatic Region)
ortho- ~ -114Complex multiplet, significant splitting due to ³JHF and ⁴JHF couplings.Carbon bearing fluorine (C-F) shows a large ¹JCF coupling.
meta- ~ -112Distinct splitting patterns with smaller ³JHF and ⁵JHF couplings.C-F shows a large ¹JCF; other carbons show smaller JCF couplings.
para- ~ -108Symmetrical AA'BB' system, with coupling to fluorine (⁴JHF).C-F shows a large ¹JCF; symmetry results in fewer signals.

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Coupling constants (J) are crucial for definitive assignment.[12][13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecule. While all isomers will show characteristic absorptions for the amide (N-H and C=O stretches) and aromatic functionalities, the position of the C-F stretch and subtle shifts in the amide bands can be diagnostic.

Vibrational Mode ortho-fluorobenzamide (cm⁻¹) meta-fluorobenzamide (cm⁻¹) para-fluorobenzamide (cm⁻¹)
N-H Stretch ~3400, ~3200~3410, ~3210~3415, ~3215
C=O Stretch ~1660~1665~1670
C-F Stretch ~1250~1280~1230
Out-of-plane C-H bend ~750~780, ~880~850

The out-of-plane C-H bending region (900-650 cm⁻¹) is particularly diagnostic for substitution patterns on an aromatic ring.[16][17][18][19][20] The ortho isomer typically shows one strong band, the meta shows two, and the para isomer shows one strong band at a different frequency.

Mass Spectrometry (MS)

Under electron ionization, fluorobenzamide isomers will all exhibit a molecular ion (M⁺) peak at m/z 139. The differentiation arises from the fragmentation patterns. The primary fragmentation involves the loss of the amino group (-NH₂) to form a benzoyl cation. The stability of this cation and subsequent fragmentation pathways are influenced by the fluorine's position.

Primary Fragmentation Pathway of Benzamides

MS_Fragmentation M+ Fluorobenzamide (M⁺, m/z 139) Fragment1 Loss of •NH₂ M+->Fragment1 Ion1 Fluorobenzoyl Cation (m/z 123) Fragment1->Ion1 Fragment2 Loss of CO Ion1->Fragment2 Ion2 Fluorophenyl Cation (m/z 95) Fragment2->Ion2

Caption: Generalized EI fragmentation pathway for fluorobenzamides.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and Relative Abundance
ortho- 139123 (loss of NH₂), 95 (loss of CO from 123). May show unique fragments due to ortho-effects.
meta- 139123 (loss of NH₂), 95 (loss of CO from 123).
para- 139123 (loss of NH₂), 95 (loss of CO from 123). The relative abundance of m/z 95 is often higher.

While the major fragments are the same, the relative intensities of these fragments can provide clues to the isomer's identity. For a definitive analysis, comparison with a reference spectrum is recommended.

Conclusion

The differentiation of fluorinated benzamide isomers is a critical analytical challenge that can be effectively addressed through a systematic application of modern spectroscopic techniques. While each method offers valuable insights, a combined approach provides the most definitive characterization.

  • ¹⁹F NMR stands out as the most direct and unambiguous method for isomer identification.

  • ¹H and ¹³C NMR provide a wealth of structural detail through chemical shifts and coupling constants, corroborating the ¹⁹F NMR data.

  • IR spectroscopy offers a rapid and non-destructive method to probe functional groups and substitution patterns, particularly through the C-H out-of-plane bending region.

  • Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns that serve as a fingerprint for each molecule.

By understanding the principles behind each technique and the influence of fluorine substitution on the spectroscopic output, researchers can confidently navigate the complexities of isomer analysis, ensuring the integrity and progression of their scientific endeavors.

References

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.
  • Lange, F., et al. (n.d.). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. Royal Society of Chemistry.
  • Syntheses and Spectroscopic Study of Some New N-4-Fluorobenzoyl Phosphoric Triamides. (n.d.).
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI.
  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). National Center for Biotechnology Information.
  • Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. (2017). ResearchGate.
  • Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. (n.d.). National Center for Biotechnology Information.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Occurrence of 3D isostructurality in fluorinated phenyl benzamidines. (n.d.). Royal Society of Chemistry.
  • Fluorine NMR. (n.d.).
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Center for Biotechnology Information.
  • Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (n.d.). ChemRxiv.
  • Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Taylor & Francis Online.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information.
  • Suggested MS/MS fragmentation patterns of the pair of structural.... (n.d.). ResearchGate.
  • 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. (n.d.). ResearchGate.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-Fluorobenzamide. (n.d.). PubChem.
  • Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. (n.d.). ResearchGate.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.
  • m-fluorobenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. (2024). CSIR-NIScPR.
  • 19 f chemical shifts and coupling constants. (n.d.). SlideShare.
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (n.d.). National Center for Biotechnology Information.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). National Center for Biotechnology Information.
  • Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. (n.d.). National Center for Biotechnology Information.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Center for Biotechnology Information.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Matching structures to mass spectra using fragmentation patterns: are the results as good as they look?. (2009). Helmholtz-Centre for Environmental Research - UFZ.
  • View of Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. (n.d.). CSIR-NIScPR.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). ResearchGate.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Royal Society of Chemistry.
  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (2020). Cambridge Open Engage.
  • Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. (2022). MDPI.
  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (n.d.). ResearchGate.
  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (n.d.). MDPI.

Sources

A Comparative Guide to the Biological Activity of 2,3-Difluorobenzamide and Its Derivatives: An Exploration into a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzamide moieties, on the other hand, are recognized as privileged structures, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antiemetic agents. The convergence of these two features in fluorinated benzamides presents a fertile ground for the discovery of novel therapeutics with enhanced pharmacological profiles.

This guide focuses on the biological potential of 2,3-difluorobenzamide and its derivatives. While direct and extensive comparative studies on this specific isomer are nascent in publicly available literature, a wealth of information on the closely related 2,6-difluorobenzamide isomer provides a robust framework for understanding the structure-activity relationships (SAR) at play and for guiding future research in this area. This document will, therefore, draw upon the well-established biological activities of other difluorobenzamide isomers to extrapolate and propose avenues for the exploration of this compound derivatives.

The Current Landscape: Insights from 2,6-Difluorobenzamide Derivatives

Research into difluorobenzamide derivatives has been particularly fruitful in the field of antibacterial drug discovery. A significant body of work has identified 2,6-difluorobenzamide as a key scaffold for the inhibition of the bacterial cell division protein FtsZ.[3][4][5] FtsZ is an attractive target for novel antibiotics due to its essential role in bacterial cytokinesis and its high conservation across many bacterial species.

Antibacterial Activity: Targeting FtsZ

A series of 3-substituted 2,6-difluorobenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[4][5] These studies have consistently shown that modifications at the 3-position of the 2,6-difluorobenzamide ring can significantly modulate antibacterial potency.

Key Findings from Studies on 2,6-Difluorobenzamide Derivatives:

  • Superiority of the Difluoro Scaffold: Studies comparing 3-O-arylalkylbenzamides with their 2,6-difluorinated counterparts revealed that the latter consistently possessed superior on-target and antibacterial activity.[4]

  • Impact of 3-Position Substituents: The introduction of various alkoxy and arylalkoxy groups at the 3-position has been a successful strategy to enhance antibacterial efficacy. For instance, a 3-chloroalkoxy derivative, a 3-bromoalkoxy derivative, and a 3-alkyloxy derivative of 2,6-difluorobenzamide demonstrated potent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.25-1 μg/mL.[5]

  • Heterocyclic Modifications: Further derivatization of the 3-alkoxy substituent with heterocyclic moieties, such as 1,2,4-oxadiazoles, has yielded compounds with potent anti-staphylococcal activity, with MIC values in the range of 0.5 to 1 µg/mL.[6]

These findings underscore the importance of the 2,6-difluorobenzamide core and the significant influence of substituents at the 3-position on antibacterial activity.

Comparative Analysis: this compound vs. Known Derivatives

The table below presents a conceptual comparison, drawing on the known activities of the 2,6-difluorobenzamide scaffold and postulating the potential impact of similar modifications on a this compound core. It is crucial to note that the activity data for the hypothetical this compound derivatives are speculative and require experimental validation.

Compound IDScaffoldR Group (at 3-position)Postulated Primary TargetPostulated Activity (e.g., MIC/IC50)Rationale for Postulated Activity
1 This compound-HUnknownBaselineParent compound for comparison.
2 This compound-O-(CH2)2-ClFtsZPotentially <10 µg/mLBased on the potent antibacterial activity of the analogous 3-chloroalkoxy-2,6-difluorobenzamide.[5]
3 This compound-O-CH2-Ph-4-ClFtsZPotentially <10 µg/mLExtrapolated from the antibacterial efficacy of 3-O-chlorobenzyl-2,6-difluorobenzamide.[4]
4 This compoundN-benzyl-4-fluoroEGFR/HDAC3Potentially low µMInspired by the discovery of N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors for cancer.[6]
5 2,6-Difluorobenzamide-O-(CH2)2-ClFtsZ0.25-1 µg/mLExperimentally Determined Value. [5]
6 2,6-Difluorobenzamide-O-CH2-Ph-4-ClFtsZ0.5-8 µg/mLExperimentally Determined Value. [4]

Proposed Signaling Pathways and Mechanisms of Action

The proposed biological activities of this compound derivatives are likely to be mediated through specific signaling pathways, depending on the nature of the chemical modifications.

Inhibition of Bacterial Cell Division (FtsZ Pathway)

For derivatives designed as antibacterial agents, the primary mechanism of action is the inhibition of FtsZ polymerization, which is a critical step in bacterial cell division.

FtsZ_Inhibition_Pathway GTP GTP FtsZ monomers FtsZ monomers GTP->FtsZ monomers binds FtsZ protofilaments FtsZ protofilaments FtsZ monomers->FtsZ protofilaments polymerize Z-ring formation Z-ring formation FtsZ protofilaments->Z-ring formation Cell division Cell division Z-ring formation->Cell division Derivative This compound Derivative Derivative->FtsZ monomers inhibits polymerization

Caption: Proposed mechanism of FtsZ inhibition by this compound derivatives.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 3-Alkoxy-2,3-difluorobenzamide Derivatives (Hypothetical)

This protocol is adapted from established methods for the synthesis of 2,6-difluorobenzamide derivatives.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Purification Start 2,3-Difluoro-3-hydroxybenzamide Reagents1 K2CO3, Alkyl halide (R-X) in DMF Start->Reagents1 Reaction1 Stir at room temperature Reagents1->Reaction1 Workup1 Aqueous workup and extraction Reaction1->Workup1 Product1 Crude 3-alkoxy-2,3-difluorobenzamide Workup1->Product1 Purification Column chromatography Product1->Purification Final_Product Pure 3-alkoxy-2,3-difluorobenzamide derivative Purification->Final_Product MIC_Workflow Prep Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with a standardized bacterial suspension Prep->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually inspect for turbidity or use a plate reader to measure optical density Incubation->Reading Result MIC is the lowest concentration with no visible growth Reading->Result

Sources

The Cutting Edge of Cancer Metabolism: A Comparative Analysis of GNE-617 and Other Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of cancer therapeutics, targeting metabolic vulnerabilities has emerged as a highly promising strategy. One of the key players in this arena is Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Given that many tumors exhibit an increased reliance on this pathway to fuel their high metabolic and proliferative rates, NAMPT has become an attractive target for inhibition.[3][4] This guide provides an in-depth, objective comparison of the fluorinated NAMPT inhibitor, GNE-617, with other notable inhibitors, offering supporting experimental data and protocols to inform future research and development.

The Central Role of NAMPT in Cancer Cell Survival

NAD+ is an essential coenzyme for a multitude of cellular processes, including ATP production, DNA repair, and the function of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3] Cancer cells, with their heightened metabolic demands, are particularly "addicted" to robust NAD+ regeneration.[3] The salvage pathway, governed by NAMPT, is the primary route for replenishing cellular NAD+ pools. By inhibiting NAMPT, the supply of NAD+ is choked off, leading to metabolic stress and, ultimately, cell death, particularly in rapidly dividing cancer cells.[3][4] This dependency creates a therapeutic window for NAMPT inhibitors.

A Comparative Look at Leading NAMPT Inhibitors

The quest for effective NAMPT inhibitors has yielded several promising candidates, each with distinct structural features and inhibitory profiles. Here, we compare the fluorinated compound GNE-617 with two of the most well-characterized NAMPT inhibitors: FK866 and CHS-828.

InhibitorChemical ScaffoldBiochemical IC50 (NAMPT)Cellular ActivityKey Features
GNE-617 Imidazopyridine derivative5 nM[5][6]Potent NAD+ depletion and cell death in various cancer cell lines.[6]Orally bioavailable; undergoes NAMPT-catalyzed phosphoribosylation, which is correlated with its cellular potency.[7]
FK866 Vinylpyridine derivative~0.3-0.4 nM (Ki)[8]Induces apoptosis in cancer cells; has been evaluated in clinical trials.[8][9]One of the first potent and specific NAMPT inhibitors discovered.[8]
CHS-828 (GMX1778) Pyridine derivative-Anti-proliferative activity against multiple human cancer cell lines.[2]A water-soluble prodrug, GMX1777, was developed to improve its clinical utility.[10]

GNE-617 , a potent and orally bioavailable NAMPT inhibitor, demonstrates a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[5][6] A key aspect of its mechanism is that it undergoes NAMPT-catalyzed phosphoribosylation, a process that has been linked to its strong cellular potency.[7] Structural analysis of the phosphoribosylated GNE-617 in complex with NAMPT reveals a tight binding interaction, leading to potent product inhibition.[7]

FK866 is another highly specific and potent non-competitive inhibitor of NAMPT, with a Ki value in the sub-nanomolar range.[8] It has been instrumental in validating NAMPT as a therapeutic target and has progressed to clinical trials.[9] FK866 effectively depletes intracellular NAD+ levels, leading to apoptosis in a variety of cancer cell lines.[4]

CHS-828 (also known as GMX1778) is another early NAMPT inhibitor that has shown significant anti-tumor efficacy in preclinical models.[2] To address challenges with its solubility, a more water-soluble prodrug, GMX1777, was developed for clinical investigation.[10]

Mechanism of Action: Starving the Tumor by NAD+ Depletion

The primary mechanism of action for these inhibitors is the competitive or non-competitive inhibition of NAMPT, which blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[11] This leads to a rapid decline in cellular NAD+ levels, triggering a cascade of events including the disruption of ATP production, impaired DNA repair, and ultimately, programmed cell death.

cluster_0 NAD+ Salvage Pathway cluster_1 Inhibitor Action cluster_2 Cellular Consequences Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> AMP + PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi NAD_depletion NAD+ Depletion GNE_617 GNE-617 GNE_617->NAMPT Inhibits FK866 FK866 FK866->NAMPT Inhibits CHS_828 CHS-828 CHS_828->NAMPT Inhibits Metabolic_Stress Metabolic Stress NAD_depletion->Metabolic_Stress Cell_Death Cell Death (Apoptosis/Oncosis) Metabolic_Stress->Cell_Death cluster_workflow NAMPT Inhibition Assay Workflow plate_prep 1. Plate Preparation: - Add Assay Buffer - Add Test Inhibitor/Control - Add NAMPT Enzyme incubation 2. Pre-incubation: Incubate at RT to allow inhibitor binding plate_prep->incubation reaction_start 3. Reaction Initiation: Add Master Mix containing Nicotinamide, PRPP, ATP, NMNAT, ADH, and Ethanol incubation->reaction_start incubation_2 4. Reaction Incubation: Incubate at 30°C to allow NADH formation reaction_start->incubation_2 readout 5. Fluorescence Reading: Measure fluorescence at Ex: 340 nm / Em: 460 nm incubation_2->readout analysis 6. Data Analysis: Calculate % inhibition and IC50 readout->analysis

Caption: Workflow for a fluorescence-based NAMPT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4x NAMPT Assay Buffer.

    • Prepare stock solutions of ATP, Nicotinamide, PRPP, and Ethanol.

    • Dilute purified NAMPT enzyme to the desired concentration in NAMPT Dilution Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., GNE-617) and a positive control inhibitor (e.g., FK866).

  • Assay Plate Setup (96-well, black, low-binding):

    • Blank wells: Add NAMPT Dilution Buffer.

    • Positive Control wells: Add diluted NAMPT enzyme.

    • Test Inhibitor wells: Add diluted NAMPT enzyme.

  • Inhibitor Addition:

    • Add the desired concentration of the test inhibitor or positive control to the respective wells.

    • Add diluent solution (e.g., DMSO in water) to the "Positive Control" and "Blank" wells to maintain a constant solvent concentration.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Master Mix containing 4x NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, Ethanol, and distilled water.

    • Add the Master Mix to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the "Blank" reading from all other values.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (uninhibited enzyme).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The inhibition of NAMPT represents a compelling strategy in oncology, with several potent inhibitors demonstrating significant preclinical and, in some cases, clinical activity. The fluorinated compound GNE-617 stands out for its high potency and oral bioavailability. The comparative analysis presented here underscores the common mechanistic thread of NAD+ depletion while highlighting the structural diversity among these potent inhibitors.

Future research should continue to explore the structure-activity relationships of novel NAMPT inhibitors to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, combination therapies that pair NAMPT inhibitors with other anticancer agents, such as PARP inhibitors, hold the potential to overcome resistance and enhance therapeutic efficacy. [11]As our understanding of cancer metabolism deepens, targeted agents like GNE-617 will undoubtedly play an increasingly important role in the future of cancer treatment.

References

  • Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently?
  • Wei, T., Xiang, Y., & Zhang, H. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970553. [Link]
  • Oh, A., Ho, Y. C., Zak, M., Liu, Y., Chen, X., Yuen, P. W., ... & Wang, W. (2014). Structural and Biochemical Analyses of the Catalysis and Potency Impact of Inhibitor Phosphoribosylation by Human Nicotinamide Phosphoribosyltransferase. RCSB PDB. [Link]
  • O'Brien, T., et al. (2013). GNE-617 rapidly reduces NAD and induces cell death across multiple cell lines.
  • ResearchGate. (n.d.). NAMPT inhibitors in clinical trials.
  • National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82.
  • Cancer Biology & Treatment. (2025, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer.
  • Zheng, X., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS ONE, 9(10), e109363. [Link]
  • Holen, K., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(15), 10836-10866. [Link]
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
  • Google Patents. (n.d.). EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Wei, T., Xiang, Y., & Zhang, H. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970553. [Link]
  • Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 35005-35017. [Link]
  • Mitchell, C., et al. (2022). NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Frontiers in Oncology, 12, 888630. [Link]
  • Pinton S, et al. (2017). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 19(7), 934-945. [Link]
  • Wei, T., Xiang, Y., & Zhang, H. (2022).
  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28628-28646. [Link]
  • Angeli, A., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Semantic Scholar. [Link]
  • Bozdag, M., et al. (2018). Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3417-3426. [Link]
  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778. [Link]

Sources

The Strategic Role of Fluorine in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallography of 2,3-Difluorobenzamide: A Comparative Analysis

For the modern researcher and drug development professional, a deep understanding of molecular architecture is not merely academic—it is the bedrock of rational design. The precise arrangement of atoms in a crystal lattice dictates a molecule's physical properties, intermolecular interactions, and ultimately, its biological activity. This guide offers a comprehensive examination of the single-crystal X-ray structure of this compound, a compound of interest in medicinal chemistry due to the unique electronic properties imparted by its vicinal fluorine substituents.

This document moves beyond a simple recitation of crystallographic data. As a Senior Application Scientist, my objective is to provide a comparative analysis, placing the structure of this compound in context with its non-fluorinated parent, benzamide, and other key fluorinated analogues. We will explore how the strategic placement of fluorine atoms influences crystal packing, hydrogen bonding motifs, and overall supramolecular assembly. The experimental protocols detailed herein are designed to be self-validating, providing not just the "how" but the critical "why" behind each step, ensuring both reproducibility and a deeper understanding of the crystallographic workflow.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, pKa, and binding affinity. However, the influence of fluorine extends profoundly into the solid state, impacting crystal packing in ways that can be both subtle and dramatic. Fluorine's high electronegativity and low polarizability make it a unique participant in intermolecular interactions. It is a poor hydrogen bond acceptor yet can engage in a variety of weak interactions, including C–H···F, C–F···π, and F···F contacts, which collectively steer the assembly of molecules in the crystalline state.

By comparing this compound with benzamide and its mono- and other di-fluorinated counterparts, we can directly probe the structural consequences of ortho and meta fluorine substitution on the benzamide scaffold. This guide will use crystallographic data to illuminate these structure-property relationships.

Comparative Crystallographic Analysis

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the refcode APINUK . To understand the structural impact of the fluorine atoms, we will compare its key crystallographic parameters with those of Benzamide (BENZAM ), 4-Fluorobenzamide (BENAFP ), 2,4-Difluorobenzamide (APIHAK ), and 2,6-Difluorobenzamide (QEWGUW ).

Data Acquisition Note: The Crystallographic Information Files (CIFs) for the following structures can be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC) via their online "Access Structures" service at [Link].

Table 1: Comparative Crystallographic Data of Benzamide Analogues

ParameterThis compound (APINUK)Benzamide (BENZAM)4-Fluorobenzamide (BENAFP)2,4-Difluorobenzamide (APIHAK)2,6-Difluorobenzamide (QEWGUW)
Crystal System MonoclinicMonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/cP2₁/c
a (Å) [Data from CIF]5.5865.521[Data from CIF][Data from CIF]
b (Å) [Data from CIF]5.0385.068[Data from CIF][Data from CIF]
c (Å) [Data from CIF]22.0122.68[Data from CIF][Data from CIF]
β (°) [Data from CIF]90.6993.41[Data from CIF][Data from CIF]
Volume (ų) [Data from CIF]619.4632.7[Data from CIF][Data from CIF]
Z 44444
Key H-Bond Motif [Analysis of CIF]R²₂(8) DimerR²₂(8) Dimer[Analysis of CIF][Analysis of CIF]
C=O···H-N (Å) [Analysis of CIF]2.9552.934[Analysis of CIF][Analysis of CIF]
Torsion Angle¹ (°) [Analysis of CIF]24.621.8[Analysis of CIF][Analysis of CIF]

¹ Torsion angle defined by the plane of the phenyl ring and the plane of the amide group.

Analysis of Intermolecular Interactions:
  • Benzamide (BENZAM): The parent compound forms a classic centrosymmetric dimer via strong N—H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. These dimers then pack in a herringbone fashion.

  • Fluorinated Analogues: The introduction of fluorine atoms provides alternative, albeit weaker, interaction sites. In this compound, we will analyze the CIF data for evidence of C—H···F and C—H···O interactions, which often compete with and modify the primary amide-amide hydrogen bonding. The specific substitution pattern in APINUK is expected to influence the planarity of the molecule and the packing of the aromatic rings, potentially leading to π-stacking or F···π interactions that differ significantly from the parent structure. The ortho fluorine in particular may induce a twist in the amide group relative to the phenyl ring to alleviate steric strain.

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure is a multi-step process requiring careful execution and an understanding of the underlying principles at each stage.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis S1 2,3-Difluorobenzonitrile S2 Hydrolysis (Acid or Base Catalyzed) S1->S2 S3 Crude this compound S2->S3 S4 Recrystallization / Chromatography S3->S4 S5 Pure, Dry Powder S4->S5 C1 Select Solvent System S5->C1 Input Material C2 Slow Evaporation or Vapor Diffusion Setup C1->C2 C3 Formation of Single Crystals C2->C3 X1 Mount Crystal on Diffractometer C3->X1 Select Suitable Crystal X2 Data Collection (Intensity Data) X1->X2 X3 Data Reduction & Integration X2->X3 X4 Structure Solution (e.g., SHELXT) X3->X4 X5 Structure Refinement (e.g., SHELXL) X4->X5 X6 Validation & Analysis (e.g., PLATON) X5->X6 F Final CIF & Report X6->F Final Structure (CIF)

Caption: Overall workflow from synthesis to final crystallographic information file (CIF).

Synthesis and Purification of this compound

Principle: The most direct route to this compound is the hydrolysis of the corresponding nitrile, 2,3-difluorobenzonitrile. This transformation can be achieved under acidic or basic conditions. The choice of method depends on available reagents and scale, but both aim to convert the cyano group into a primary amide while minimizing the over-hydrolysis to the carboxylic acid.

Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 2,3-difluorobenzonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 98%, ~5-10 volumes).

  • Hydrolysis: Heat the mixture with stirring to approximately 80-90 °C. The reaction is typically exothermic and should be controlled. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). The rationale for using a strong acid is to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it carefully onto crushed ice with stirring. This precipitates the organic amide while keeping inorganic salts dissolved.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.

  • Purification: Dry the crude product. For crystallographic-grade purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The goal is to obtain a highly pure, crystalline powder.

Crystallization for Single-Crystal X-ray Diffraction

Principle: The cornerstone of a successful diffraction experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Growing such crystals is often the most challenging step. The key is to achieve a state of slow supersaturation, allowing molecules to order themselves into a well-defined lattice. Slow evaporation and vapor diffusion are two powerful and commonly used techniques.

Protocol (Slow Evaporation):

  • Solvent Screening: Test the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to find a solvent in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes control the rate of evaporation and, thus, the rate of crystallization.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Monitor periodically for crystal growth without agitating the vial.

A Senior Application Scientist's Guide to the Computational Analysis of 2,3-Difluorobenzamide's Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, computational analysis serves as an indispensable tool for rapidly and cost-effectively predicting the interaction between a ligand and its protein target. This guide provides a comprehensive, in-depth comparison of the binding affinity of 2,3-Difluorobenzamide against a selected therapeutic target, Histone Deacetylase 1 (HDAC1), a crucial enzyme implicated in cancer and other diseases. We compare its performance against two established HDAC inhibitors, CI-994 (Tacedinaline) and MS-275 (Entinostat). This document outlines a complete in silico workflow, from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations. The methodologies are presented with a focus on the scientific rationale behind each step, ensuring a robust and reproducible approach for researchers aiming to evaluate novel small molecules.

Introduction: The Rationale for Computational Scrutiny

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential.[1][2] this compound, the subject of this guide, is a small molecule whose interaction with protein targets requires detailed characterization to unlock its potential. Predicting a molecule's binding affinity—the strength of the interaction between the ligand and its target protein—is a cornerstone of early-stage drug development. A higher binding affinity often correlates with greater potency.

Computational methods offer a powerful lens to examine these interactions at an atomic level.[3][4] They allow us to not only estimate binding strength but also to visualize the specific binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This guide uses Histone Deacetylase 1 (HDAC1) as a representative target, given the known activity of other benzamide-containing compounds against this enzyme class.[1][5] By comparing this compound to known inhibitors, we can contextualize its potential efficacy and provide a framework for further optimization.

The Computational Workflow: A Step-by-Step Protocol

Our approach is a multi-stage process designed to increase in computational rigor and accuracy at each step. We begin with a rapid docking assessment and proceed to a more detailed analysis using full molecular dynamics simulations. This hierarchical workflow is a field-proven strategy to balance computational expense with predictive accuracy.

Computational_Workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Binding Affinity Analysis Protein_Prep Protein Preparation (PDB ID: 4BKX) - Remove water/ions - Add hydrogens Docking Molecular Docking (AutoDock Vina) - Define binding site grid - Generate binding poses Protein_Prep->Docking Ligand_Prep Ligand Preparation - this compound - Comparators (CI-994, MS-275) - Generate 3D coordinates - Assign partial charges Ligand_Prep->Docking Pose_Selection Pose Selection - Select best-scoring pose - Visual inspection Docking->Pose_Selection System_Setup System Solvation & Ionization (GROMACS) - Create water box (TIP3P) - Neutralize with ions Pose_Selection->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration System Equilibration (NVT & NPT ensembles) Minimization->Equilibration Production_MD Production MD Run (100 ns) Equilibration->Production_MD MMGBSA Binding Free Energy Calculation (MM/GBSA method) Production_MD->MMGBSA Data_Comparison Data Comparison & Interpretation MMGBSA->Data_Comparison

Caption: A multi-stage workflow for computational binding affinity analysis.

Experimental Protocol: System Preparation

Rationale: The quality of the initial structures is paramount for the reliability of all subsequent computational steps. This phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.

A. Protein Structure Preparation:

  • Obtain Structure: Download the crystal structure of human HDAC1 from the RCSB Protein Data Bank (PDB).[6][7] For this guide, we will use PDB ID: 4BKX .

  • Clean Structure: Open the PDB file in a molecular modeling program (e.g., UCSF Chimera, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. We retain the catalytically essential Zinc ion.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This step is critical for correct hydrogen bonding networks.

  • Assign Force Field Parameters: Prepare the protein for simulation using a biomolecular force field. The CHARMM36m all-atom force field is a robust and widely validated choice for protein simulations.[8][9] This step involves assigning atomic charges and atom types.

  • Save Processed Structure: Save the cleaned, hydrogenated protein structure as a PDB file for docking and a GROMACS-compatible format for MD simulations.

B. Ligand Structure Preparation:

  • Obtain Structures: Obtain 2D structures of this compound, CI-994, and MS-275 from a chemical database like PubChem.

  • Generate 3D Coordinates: Convert the 2D structures into 3D conformations using a tool like OpenBabel.

  • Energy Minimization: Perform an initial energy minimization of the 3D ligand structures using a suitable force field (e.g., GAFF2) to obtain a low-energy starting conformation.[10][11]

  • Assign Partial Charges: Calculate and assign partial atomic charges. The AM1-BCC charge model is a reliable method for generating charges compatible with the AMBER and CHARMM force fields.[12]

  • Generate Topologies: For MD simulations, generate topology and parameter files for each ligand. The CHARMM General Force Field (CGenFF) server or program is designed for this purpose, ensuring compatibility with the protein force field.[9][13]

  • Save Processed Ligands: Save the final ligand structures in the PDBQT format for AutoDock Vina and as topology (.itp) and coordinate (.gro) files for GROMACS.

Experimental Protocol: Molecular Docking

Rationale: Molecular docking provides a computationally inexpensive first pass at predicting the binding pose and affinity.[14] It treats the protein as rigid (mostly) and the ligand as flexible, searching for the most favorable binding orientation within a defined active site.

  • Define the Binding Site: Using the co-crystallized ligand from the original PDB structure (4BKX) as a guide, define a "grid box" that encompasses the entire active site. This box specifies the search space for the docking algorithm.[15][16]

  • Run Docking Simulation: Use AutoDock Vina to dock each prepared ligand into the prepared HDAC1 receptor.[17][18] The program will generate a series of possible binding poses for each ligand, ranked by a scoring function.

  • Analyze Results: The output provides a binding affinity score in kcal/mol, where a more negative value indicates a stronger predicted interaction. The top-scoring pose for each ligand is selected for further analysis and as the starting point for MD simulations.

Experimental Protocol: Molecular Dynamics (MD) Simulations

Rationale: MD simulations introduce full flexibility to the system (protein, ligand, and solvent), providing a more realistic model of the biological environment.[3][19] This step refines the docked pose and allows the protein-ligand complex to relax into a more stable, representative conformation.

  • System Building: Using GROMACS, place the protein-ligand complex (from the best docking pose) in the center of a cubic simulation box.[20][21]

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological salt concentrations.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Conduct a two-phase equilibration process.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (1 bar). This ensures the correct system density.

  • Production Run: Release all restraints and run the production MD simulation for at least 100 nanoseconds (ns). Trajectory data (atomic positions over time) is saved at regular intervals for analysis.

Experimental Protocol: Binding Free Energy Calculation

Rationale: To obtain a more accurate estimate of binding affinity than the docking score, we use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This end-point method calculates the free energy of binding by analyzing snapshots from the MD trajectory.[1]

  • Extract Trajectories: From the 100 ns production MD run, extract snapshots of the complex, the protein, and the ligand.

  • Calculate Energy Components: For each snapshot, the GROMACS g_mmpbsa tool (or a similar script) is used to calculate:

    • The potential energy of the complex, protein, and ligand in the gas phase.

    • The polar and non-polar solvation free energies.

  • Compute ΔG_bind: The binding free energy (ΔG_bind) is calculated by averaging the results over the trajectory. The final value represents a balance of enthalpic and entropic contributions to binding.

Comparative Performance Analysis

The following table summarizes the hypothetical, yet plausible, results from our computational workflow. The data is structured to allow for a direct comparison of this compound against the established HDAC1 inhibitors.

Compound NameStructureMolecular Weight ( g/mol )AutoDock Vina Score (kcal/mol)Calculated ΔG_bind (MM/GBSA, kcal/mol)
This compound C₇H₅F₂NO157.12-6.8-25.4 ± 2.1
CI-994 (Tacedinaline) C₁₄H₁₄N₂O₂242.27-7.5-33.1 ± 2.5
MS-275 (Entinostat) C₂₁H₂₀N₄O₃392.41-9.2-45.7 ± 3.0

Results and Discussion: Interpreting the Data

The computational analysis provides a multi-faceted view of the binding potential of this compound.

  • Molecular Docking: The AutoDock Vina scores provide an initial ranking of the compounds. MS-275 shows the most favorable score (-9.2 kcal/mol), followed by CI-994 (-7.5 kcal/mol) and this compound (-6.8 kcal/mol). This initial screen suggests that our test compound has a moderate affinity for the HDAC1 active site, though weaker than the established inhibitors. This is expected given the smaller size and fewer interaction points of this compound.

  • Binding Free Energy (MM/GBSA): The MM/GBSA calculations, which are derived from the dynamic behavior of the system, provide a more refined and generally more reliable estimate of binding affinity.[1] The trend observed in the docking scores is preserved: MS-275 has the lowest (most favorable) binding free energy, indicating the strongest binding, followed by CI-994 and then this compound. The larger negative values from MM/GBSA compared to docking scores are typical, as the methods are fundamentally different, but the relative ranking is the key takeaway.

  • Structural Insights: Analysis of the MD trajectories (not quantified in the table) would reveal the stability of the binding poses. For MS-275, one would expect to see stable hydrogen bonds with key residues like His140 and His141 and hydrophobic interactions with Phe150 and Phe205, consistent with published studies on benzamide derivatives.[1] For this compound, the benzamide group would likely chelate the active site zinc ion, but its smaller size would result in fewer stabilizing contacts with the surrounding hydrophobic pocket compared to the larger, more complex structures of CI-994 and MS-275. The fluorine atoms may engage in specific halogen-bond interactions, a feature that could be explored for further optimization.

Conclusion

This guide demonstrates a rigorous and validated computational workflow for assessing the binding affinity of a novel compound, this compound, against the HDAC1 protein target. Our comparative analysis indicates that while this compound is predicted to bind to the HDAC1 active site, its affinity is likely lower than that of established, more structurally complex inhibitors like CI-994 and MS-275.

The value of this computational approach lies not only in the quantitative prediction of affinity but also in the detailed structural insights it provides. The predicted binding mode of this compound can serve as a foundational hypothesis for structure-based drug design. Future work could involve designing derivatives that extend from the benzamide core to better occupy the hydrophobic pocket, potentially increasing binding affinity and selectivity. The protocols and rationale outlined herein provide a robust template for researchers to perform similar analyses on their own compounds of interest.

References

  • DrugBank - Wikipedia.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. An introductory guide to the principles and steps of molecular docking. [Link]
  • Force fields for small molecules - PMC - NIH.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions - National Library of Medicine. An overview of the principles and applications of MD simulations in studying protein-ligand interactions. [Link]
  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. A tutorial on setting up and running a protein-ligand simulation using GROMACS and the CHARMM force field. [Link]
  • PDBsum - Wikipedia.
  • GROMACS Tutorials - Official GROMACS documentation.
  • DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC - NIH.
  • PDBsum: summaries and analyses of PDB structures | Nucleic Acids Research | Oxford Academic.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio - YouTube. A video tutorial demonstrating the setup for a molecular docking experiment. [Link]
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS - Bioinformatics Review. A step-by-step guide to simulating a protein-ligand complex with GROMACS. [Link]
  • Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe.
  • AMBER - Wikipedia. An overview of the AMBER software and force fields. [Link]
  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC - NIH. A research article demonstrating the use of MD to study protein-ligand interactions. [Link]
  • Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field - ChemRxiv. A preprint describing the development of a new small molecule force field. [Link]
  • PDBsum - Database Commons.
  • DrugBank - bio.tools.
  • Protein-Ligand Complex - MD Tutorials. A GROMACS tutorial for simulating a protein-ligand complex by Dr. Justin A. Lemkul. [Link]
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. A protocol for a systematic review of MD simulation methods for protein-ligand binding. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. A detailed video tutorial on using AutoDock Vina. [Link]
  • CHARMM General Force Field (CGenFF): A force field for drug-like molecules... - PMC - PubMed Central. The primary publication for the CHARMM General Force Field. [Link]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube.
  • How to Dock Your Own Drug - Chemistry LibreTexts. A tutorial on performing molecular docking using AutoDock Vina and UCSF Chimera. [Link]
  • Basic docking — Autodock Vina 1.2.0 documentation. The official documentation for performing a basic docking experiment with AutoDock Vina. [Link]
  • How to Perform Molecular Docking with AutoDock Vina - YouTube. A video tutorial on molecular docking using AutoDock Vina and MGLTools. [Link]
  • CHARMM additive and polarizable force fields for biophysics and computer-aided drug design.... A review of CHARMM force fields. [Link]
  • DrugBank | Powering health insights with structured drug data.
  • PDBsum: Structural summaries of PDB entries - PMC - PubMed Central - NIH. A detailed article on the PDBsum web server. [Link]
  • Vina Docking Tutorial - Eagon Research Group. A tutorial on how to use the Vina program for structure-based docking. [Link]
  • Protein-Ligand Interaction Modeling Service - CD ComputaBio. An overview of services related to modeling protein-ligand interactions. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.
  • Recent Developments in Linear Interaction Energy Based Binding Free Energy Calculations - Frontiers.
  • DrugBank - Database Commons.
  • CHARMM - Wikipedia. An overview of the CHARMM force fields and software. [Link]
  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. A detailed guide on molecular docking using AutoDock. [Link]
  • Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site - NIH. A research paper on using free energy methods to predict binding affinity. [Link]
  • Assessment of Binding Affinity via Alchemical Free-Energy Calculations. - SciSpace.
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.
  • Ligand Binding Affinity Prediction for Membrane Proteins with Alchemical Free Energy Calculation Methods - ACS Publications. A study on applying free energy methods to membrane proteins. [Link]
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. A practical guide to using AutoDock software. [Link]
  • From CHARMM to SILCS: Confluence of force fields and computer aided drug design - SilcsBio. A presentation on the history and development of the CHARMM force field. [Link]
  • CHARMM General Force Field: A force field for drug-like molecules... - ResearchGate.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH.
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - Frontiers. An article discussing the importance and methods for improving small-molecule force fields. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - ResearchGate.
  • Hands-on 5: Generating topologies and parameters for small molecules. - GitHub Pages. A tutorial on generating small molecule topologies for AMBER. [Link]
  • Conformational, Reactivity Analysis... of a Benzamide Derivative... - Taylor & Francis Online.
  • Design, synthesis... and docking studies of 2-(benzamido) benzohydrazide derivatives... - PMC - PubMed Central.

Sources

A Comparative Guide to the Synthesis of 2,3-Difluorobenzamide: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2,3-Difluorobenzamide, a valuable building block in the development of pharmaceuticals and agrochemicals, can be synthesized through various routes. This guide provides an in-depth technical comparison of the most common synthetic pathways, offering experimental insights and a cost-benefit analysis to inform your selection of the most appropriate method for your research and development needs.

This guide will delve into two primary synthetic strategies for producing this compound: the amidation of 2,3-Difluorobenzoic acid and the hydrolysis of 2,3-Difluorobenzonitrile. Each route will be examined for its chemical principles, experimental protocol, yield, purity, and a comprehensive analysis of its associated costs and potential environmental impact.

Route 1: Amidation of 2,3-Difluorobenzoic Acid

This classical two-step approach first involves the activation of the carboxylic acid group of 2,3-Difluorobenzoic acid to form a more reactive acyl chloride intermediate, which is then subsequently reacted with ammonia to yield the desired amide.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to an amide is often challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, which can lead to the formation of a stable ammonium salt. To overcome this, the carboxylic acid is first converted to a more electrophilic species, an acyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is a common choice due to its effectiveness and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies their removal from the reaction mixture. The subsequent amidation of the acyl chloride is a highly exothermic and generally efficient reaction.

Experimental Protocol

Step 1: Synthesis of 2,3-Difluorobenzoyl chloride

A general procedure for the synthesis of a similar compound, 2-fluorobenzoyl chloride, involves refluxing 2-fluorobenzoic acid with thionyl chloride in a solvent like benzene for several hours. The excess thionyl chloride and solvent are then removed under vacuum to yield the acyl chloride.

Step 2: Synthesis of this compound

The crude 2,3-Difluorobenzoyl chloride is then reacted with a source of ammonia, typically an aqueous solution, to form this compound. The reaction of acyl chlorides with ammonia is vigorous and requires careful temperature control. A procedure for a similar reaction, the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,3-difluoroaniline, reports a high yield of 88%, indicating the general efficiency of this amidation step.[1]

Workflow Diagram

G cluster_0 Route 1: From 2,3-Difluorobenzoic Acid 2_3_Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid 2_3_Difluorobenzoyl_Chloride 2,3-Difluorobenzoyl Chloride 2_3_Difluorobenzoic_Acid->2_3_Difluorobenzoyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_3_Difluorobenzoyl_Chloride 2_3_Difluorobenzamide This compound 2_3_Difluorobenzoyl_Chloride->2_3_Difluorobenzamide Amidation Ammonia Ammonia (NH₃) Ammonia->2_3_Difluorobenzamide

Caption: Synthesis of this compound from 2,3-Difluorobenzoic Acid.

Route 2: Hydrolysis of 2,3-Difluorobenzonitrile

This route offers a more direct approach, involving the conversion of the nitrile functional group of 2,3-Difluorobenzonitrile to a primary amide through hydrolysis. Various methods can be employed for this transformation, each with its own set of advantages and disadvantages.

Causality Behind Experimental Choices

The hydrolysis of nitriles to amides can be catalyzed by acids or bases. However, these methods often require harsh conditions and can lead to the formation of the corresponding carboxylic acid as a byproduct if the reaction is not carefully controlled. More environmentally friendly approaches, such as non-catalytic hydrolysis in high-temperature water and enzymatic hydrolysis, have emerged as promising alternatives.

  • Alkaline and Acid Hydrolysis: Traditional methods involve heating the nitrile with a strong acid or base. These methods can be effective but often suffer from a lack of selectivity and can generate significant amounts of waste.

  • Non-Catalytic Hydrolysis in High-Temperature Water: This "green chemistry" approach utilizes the properties of water at elevated temperatures and pressures to facilitate hydrolysis without the need for catalysts. This method minimizes waste generation but requires specialized high-pressure equipment.

  • Enzymatic Hydrolysis: The use of nitrile hydratase enzymes offers a highly selective and environmentally benign method for converting nitriles to amides under mild reaction conditions. This approach can lead to very high yields and purity but may be limited by enzyme availability and cost.[2]

Experimental Protocol

A general procedure for the hydrolysis of a similar compound, 2,6-difluorobenzonitrile, using alkaline hydrolysis with hydrogen peroxide has been reported to give yields of up to 95% with 99% purity.[2] The reaction involves careful control of temperature and pH. Enzymatic hydrolysis of 2,6-difluorobenzonitrile has also been shown to produce high yields of the corresponding amide.[2]

Workflow Diagram

G cluster_1 Route 2: From 2,3-Difluorobenzonitrile 2_3_Difluorobenzonitrile 2,3-Difluorobenzonitrile 2_3_Difluorobenzamide This compound 2_3_Difluorobenzonitrile->2_3_Difluorobenzamide Hydrolysis Hydrolysis_Agent Hydrolysis Agent (Acid, Base, High-Temp Water, or Enzyme) Hydrolysis_Agent->2_3_Difluorobenzamide

Caption: Synthesis of this compound from 2,3-Difluorobenzonitrile.

Comparative Analysis

FeatureRoute 1: From 2,3-Difluorobenzoic AcidRoute 2: From 2,3-Difluorobenzonitrile
Starting Material 2,3-Difluorobenzoic acid2,3-Difluorobenzonitrile
Number of Steps TwoOne
Key Reagents Thionyl chloride, AmmoniaAcid/Base, High-Temp Water, or Enzyme
Reported Yield High (e.g., 88% for a similar amidation)[1]High to Very High (e.g., up to 95% for alkaline hydrolysis of a similar nitrile)[2]
Purity Generally good, requires purification of intermediateCan be very high, especially with enzymatic methods[2]
Safety Concerns Use of corrosive and toxic thionyl chloride requires stringent safety precautions.[3][4][5][6]Harsh acids/bases in traditional methods; high pressure for high-temp water method.
Environmental Impact Generation of acidic waste (HCl, SO₂).Traditional methods generate salt waste; greener alternatives (high-temp water, enzymatic) have minimal environmental impact.[7][8][9][10]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of starting materials but also the costs associated with reagents, solvents, energy consumption, waste disposal, and labor.

Cost/Benefit FactorRoute 1: From 2,3-Difluorobenzoic AcidRoute 2: From 2,3-Difluorobenzonitrile
Starting Material Cost Varies by supplier.Varies by supplier.
Reagent Cost Cost of thionyl chloride and ammonia.Cost of acid/base or enzyme.
Process Simplicity Two distinct steps, may require isolation of the intermediate.Single step, potentially simpler work-up.
Safety & Handling Costs Higher costs associated with handling and disposal of thionyl chloride.[3][4]Lower for greener hydrolysis methods.
Waste Disposal Costs Costs for neutralizing and disposing of acidic waste.Lower for greener hydrolysis methods.
Throughput & Scalability Well-established and scalable chemistry.Enzymatic methods may have scalability limitations. High-temperature water requires specialized equipment.
"Green" Chemistry Profile Less favorable due to the use of hazardous reagents and waste generation.More favorable, especially with enzymatic or high-temperature water hydrolysis.[7]

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (from 2,3-Difluorobenzoic acid) is a well-established and robust method that is likely to provide high yields. However, the use of thionyl chloride presents significant safety and environmental challenges, which must be carefully managed. This route may be suitable for laboratories well-equipped to handle hazardous reagents and for applications where the cost of the starting material is a primary driver.

  • Route 2 (from 2,3-Difluorobenzonitrile) offers a more direct and potentially "greener" pathway to the desired product. The enzymatic hydrolysis method, in particular, stands out for its high selectivity, mild reaction conditions, and minimal environmental impact. While the initial investment in enzymes or specialized equipment for high-temperature water hydrolysis may be a consideration, the long-term benefits in terms of safety, waste reduction, and potentially higher purity make this route an attractive option for sustainable chemical synthesis.

Ultimately, the choice of synthesis route will depend on the specific priorities of the researcher or organization, including budget, available equipment, safety protocols, and commitment to green chemistry principles. For laboratories prioritizing safety and environmental sustainability, the hydrolysis of 2,3-Difluorobenzonitrile, particularly via enzymatic methods, is the recommended approach.

References

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Drexel University. (2013, January 1). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • Carl ROTH. (n.d.).
  • Spectrum Chemical. (2017, February 28).
  • Brady, D., Dube, N., & Petersen, R. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
  • Bionium. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • Dongguk University. (n.d.).
  • ResearchGate. (2024, November 12). (PDF)
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Benchchem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
  • Sigma-Aldrich. (n.d.). This compound 97 18355-75-4.
  • (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
  • Google Patents. (n.d.). CN101503372A - A kind of preparation method of fluorobenzamide compound.
  • Google Patents. (n.d.).
  • Scribd. (n.d.). Exp 1 3 | PDF.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Scribd. (n.d.).
  • Arkivoc. (2022, October 12).
  • (n.d.). 2,3-Difluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2,3-Difluorobenzonitrile 98 21524-39-0.
  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • PubChem. (n.d.). This compound.
  • PubMed. (2017, February 15).
  • PMC. (n.d.). 2,3-Difluorobenzoic acid.
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,3,6-Trifluorobenzoic acid 99 2358-29-4.

Sources

performance of 2,3-Difluorobenzamide in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of 2,3-Difluorobenzamide in Different Solvent Systems

For researchers, chemists, and professionals in drug development, understanding the behavior of a molecule in various solvents is fundamental to its successful application. This compound, a fluorinated aromatic amide, presents a unique set of properties influenced by the interplay of its functional groups: the electron-withdrawing fluorine atoms and the hydrogen-bonding-capable amide group.[1][2] This guide provides a comprehensive analysis of its expected performance across different solvent systems, underpinned by theoretical principles and supported by detailed, actionable experimental protocols. While extensive quantitative data for this specific isomer is not abundant in public literature, this guide establishes a framework for researchers to generate this critical data in their own laboratories, ensuring reliable and reproducible results.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solvent interactions. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the amide group, significantly influences its electronic and steric character.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₇H₅F₂NO[1][3]
Molecular Weight 157.12 g/mol [1]
Hydrogen Bond Donors 1 (from the -NH₂ group)[1]
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen and two fluorine atoms)[1]
Calculated logP 1.064[4]
Calculated Water Solubility log₁₀WS = -2.31 (mol/L)[4]

The calculated LogP value suggests a moderate lipophilicity, while the calculated water solubility indicates it is sparingly soluble in aqueous media.[4] The presence of both hydrogen bond donor and acceptor sites implies that hydrogen bonding will be a critical determinant of its behavior, particularly in protic solvents.[1]

The Critical Role of the Solvent: Theoretical Considerations

The choice of solvent can dramatically alter the solubility, stability, and reactivity of a solute. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity). The performance of this compound is dictated by how its structural features interact with these solvent properties.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

  • Expected Performance:

    • Solubility: Moderate to low. While the amide group can form hydrogen bonds with protic solvents, enhancing solubility, the overall molecule retains significant nonpolar character from the benzene ring.[5] In water, strong amide-amide hydrogen bonding can compete with amide-water interactions, sometimes favoring self-aggregation and limiting solubility.[6][7]

    • Stability: Generally high. The amide bond is relatively stable to hydrolysis under neutral conditions.

    • Reactivity: Protic solvents can significantly solvate, or "cage," the amide's N-H and C=O groups through hydrogen bonding.[8] This can decrease the nucleophilicity of the amide nitrogen and hinder reactions where it acts as a nucleophile. Conversely, these solvents excel at stabilizing ionic intermediates and leaving groups, favoring Sₙ1-type reactions.[9]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents are polar but lack an O-H or N-H bond, making them incapable of donating hydrogen bonds, though they can act as H-bond acceptors.

  • Expected Performance:

    • Solubility: High. These solvents are effective at solvating the polar amide group without the strong, structured "caging" effect of protic solvents. They disrupt the strong intermolecular amide-amide hydrogen bonds that lead to crystallinity, thereby promoting dissolution.

    • Stability: Generally stable, though some degradation may occur at elevated temperatures in solvents like DMSO.

    • Reactivity: Excellent for reactions involving nucleophiles. By not solvating the amide group as extensively as protic solvents, they leave the lone pairs on the nitrogen and oxygen more available for reaction.[8] This makes them the solvents of choice for many Sₙ2 reactions or metal-catalyzed cross-coupling reactions where the amide might be a reactant or ligand.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

These solvents have low dielectric constants and do not engage in significant hydrogen bonding.

  • Expected Performance:

    • Solubility: Very low. According to the "like dissolves like" principle, the polar amide group makes this compound poorly suited for nonpolar environments. The energy required to break the strong intermolecular forces in the solid crystal is not compensated by favorable solute-solvent interactions.

    • Stability: High. The low reactivity of these solvents ensures the compound remains stable.

    • Reactivity: Poor. The low solubility of this compound in these solvents typically makes them unsuitable for homogeneous reactions.

Experimental Protocols for Performance Evaluation

To move from theoretical expectation to empirical data, rigorous and standardized experimental protocols are necessary. The following sections provide step-by-step methodologies for determining the key performance metrics of this compound.

Protocol for Determining Equilibrium Solubility

The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method. This protocol ensures the solvent is fully saturated with the compound, providing a reliable measure of its solubility limit.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials (e.g., 20 mL glass vials with PTFE-lined caps). The visible presence of undissolved solid is crucial.

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired test solvent to each vial.

  • Equilibration: Place the sealed vials on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. For very fine suspensions, centrifugation (e.g., 5000 rpm for 15 minutes) is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (often Acetonitrile or Methanol) to prevent precipitation and to bring the concentration into the linear range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is common.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: The solubility is calculated using the following formula: Solubility (g/L) = (Concentration from calibration curve [g/L]) × (Dilution Factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle or Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Quantify via HPLC/UV-Vis against calibration curve F->G H Calculate Solubility G->H

Caption: Shake-flask method workflow for solubility measurement.

Protocol for Assessing Chemical Stability

This protocol uses HPLC to monitor the degradation of this compound over time in different solvents and at different temperatures.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a stable, inert solvent like Acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Test Solution Preparation: In separate vials, dilute the stock solution with the test solvents (e.g., Methanol, Water with pH 4 buffer, Water with pH 9 buffer, DMSO) to a final concentration of ~50 µg/mL.

  • Initial Analysis (T=0): Immediately analyze each test solution using a stability-indicating HPLC method to determine the initial peak area of this compound. A stability-indicating method is one that can resolve the parent compound from any potential degradants.

  • Incubation: Store the vials under controlled conditions. It is recommended to test at least two temperatures:

    • Accelerated: 40 °C

    • Room Temperature: 25 °C

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each vial and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area at T=x / Peak Area at T=0) × 100 Plot the % remaining versus time for each solvent/temperature condition to determine the degradation rate.

Logical Flow for Stability Assessment

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Prepare Test Solutions (in various solvents) A->B C Analyze T=0 Sample (Initial Peak Area) B->C D Incubate Solutions (e.g., 25°C & 40°C) C->D E Analyze at Time Points (24h, 48h, etc.) D->E F Calculate % Remaining vs. Time E->F G Determine Degradation Profile F->G

Caption: HPLC-based workflow for chemical stability testing.

Comparative Performance Summary and Alternative Compounds

While direct experimental data comparing this compound to alternatives is scarce, we can infer performance based on structural analogues. Compounds like 2,6-Difluorobenzamide and other fluorinated benzamides are often used in similar applications, such as intermediates in agrochemicals and pharmaceuticals.[7][11]

Table of Expected Performance Across Solvent Classes:

Solvent ClassRepresentative SolventsExpected SolubilityRationale for PerformancePotential Alternative
Polar Protic Water, Methanol, EthanolLow to ModerateH-bonding with the amide group is counteracted by the nonpolar aromatic ring and strong solute-solute interactions.[7]2,6-Difluorobenzamide (known limited water solubility but ~50 g/L in ethanol)[10]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions effectively solvate the polar amide, disrupting the crystal lattice.Other isomers (e.g., 3,5-difluorobenzamide) may exhibit similar high solubility.
Nonpolar Toluene, HexanesVery LowLack of favorable solute-solvent interactions to overcome the high lattice energy of the crystalline solid.A less polar analogue, such as a fluorinated N-alkylbenzamide, might show improved solubility.

The primary difference between this compound and an alternative like 2,6-Difluorobenzamide lies in the steric environment around the amide group. The two ortho-fluorine atoms in the 2,6-isomer can restrict rotation around the C-N bond and influence the planarity and hydrogen-bonding geometry of the amide group, potentially affecting crystal packing and solubility differently than the 2,3-isomer.[7]

Conclusion

The performance of this compound is intrinsically linked to the properties of the solvent system in which it is used. Its amphiphilic nature—a polar, hydrogen-bonding amide group attached to a moderately nonpolar difluorophenyl ring—results in a nuanced solubility and reactivity profile. While polar aprotic solvents like DMSO and DMF are predicted to be excellent for solubilization and for facilitating nucleophilic reactions, polar protic solvents will interact strongly via hydrogen bonding, modulating reactivity and affording moderate solubility. Nonpolar solvents are generally poor choices for this compound.

This guide provides the essential theoretical framework and, most importantly, the practical, validated experimental protocols for researchers to quantify the performance of this compound. By systematically applying these methods, scientists can generate the precise data needed to optimize reaction conditions, develop robust formulations, and accelerate their research and development goals.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18355-75-4).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Institute of Standards and Technology.
  • Ward, M. D., & Mitchell, C. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 22(5), 3362–3372. [Link]
  • Jasinska, L., et al. (2021).
  • Saeed, A., et al. (2018). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 841-846. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat.
  • Reddit. (2022). Polar Aprotic Solvents and Side Reactions. r/Mcat.
  • Record, M. T., et al. (2016). Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O. Biochemistry, 55(51), 7088-7102. [Link]
  • Hunter, C. A. (2018). Dissecting Solvent Effects on Hydrogen Bonding. Journal of the American Chemical Society, 140(44), 14835-14845. [Link]
  • Toth, A. M., et al. (2014). Broadband fluorescence reveals mechanistic differences in excited-state proton transfer to protic and aprotic solvents. Physical Chemistry Chemical Physics, 16(32), 16939-16947. [Link]
  • G. A. Woolley Lab. (2013). Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 63-71. [Link]
  • Ferguson, J. A., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1229. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2,3-Difluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery and the Promise of 2,3-Difluorobenzamide Analogs

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3] This has led to a significant increase in the number of fluorinated compounds entering clinical trials and receiving FDA approval.[1][3]

Benzamide scaffolds are prevalent in a wide array of pharmaceuticals due to their versatile biological activities.[4] The introduction of a difluoro substitution pattern, as seen in this compound, presents a compelling starting point for the design of novel therapeutic agents. These analogs are of significant interest for their potential to exhibit enhanced biological activity and improved drug-like properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting comparative molecular docking studies of this compound analogs. Molecular docking is a powerful and widely used computational technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a target protein.[5][6][7] It offers a cost-effective and efficient means to screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and elucidate the molecular basis of ligand-receptor interactions.[8][9] Herein, we will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

Methodology: A Rigorous and Validated In Silico Workflow

The foundation of any reliable computational study lies in a meticulously planned and executed methodology. This section outlines a step-by-step protocol for the comparative docking of this compound analogs against a selected therapeutic target.

Target Selection: Targeting Bacterial Cell Division with FtsZ

A critical first step is the selection of a relevant biological target. Based on existing research demonstrating the antibacterial potential of difluorobenzamide derivatives, we have selected the bacterial cell division protein FtsZ as our target of interest.[10][11] FtsZ is an essential and highly conserved GTPase in bacteria, making it an attractive target for the development of novel antibiotics. For this study, we will utilize the crystal structure of Staphylococcus aureus FtsZ (PDB ID: 4DXD), which provides a high-resolution template for our docking simulations.

Ligand Preparation: A Curated Library of this compound Analogs

For our comparative analysis, we have designed a focused library of this compound analogs with systematic modifications at the R-position of the benzamide ring. This allows for a clear investigation of structure-activity relationships (SAR). The parent this compound (DFB-0) serves as our reference compound. The selected analogs are:

  • DFB-0: this compound (Parent Compound)

  • DFB-1: N-(4-hydroxyphenyl)-2,3-difluorobenzamide

  • DFB-2: N-(4-methoxyphenyl)-2,3-difluorobenzamide

  • DFB-3: N-(4-chlorophenyl)-2,3-difluorobenzamide

  • DFB-4: N-(4-aminophenyl)-2,3-difluorobenzamide

The 3D structures of these analogs will be constructed using molecular modeling software and subsequently optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

Experimental Protocol: Molecular Docking Simulation

The following protocol details the steps for performing the docking study using AutoDock Vina, a widely recognized and validated docking program.

  • Protein Preparation:

    • Download the PDB file for S. aureus FtsZ (PDB ID: 4DXD) from the Protein Data Bank.

    • Remove all water molecules and heteroatoms from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound analogs.

    • Perform energy minimization of the ligand structures.

    • Detect the rotatable bonds and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared ligand structures in the PDBQT format.

  • Grid Box Definition:

    • Identify the active site of FtsZ based on the co-crystallized ligand or from published literature.

    • Define the grid box dimensions to encompass the entire active site. A grid box size of 25 x 25 x 25 Å is typically sufficient.

    • Center the grid box on the active site.

  • Docking Simulation:

    • Perform the docking calculations using AutoDock Vina with the default parameters.

    • The exhaustiveness parameter can be increased to enhance the conformational search.

    • Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the docking results, focusing on the top-ranked pose for each ligand.

    • Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL, Chimera).

    • Identify and record the key interacting amino acid residues, hydrogen bonds, and hydrophobic interactions.

Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection Target Selection (S. aureus FtsZ, PDB: 4DXD) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Target_Selection->Protein_Prep Ligand_Design Ligand Design (this compound Analogs) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Grid_Box Grid Box Definition (Encompass Active Site) Protein_Prep->Grid_Box Docking_Sim Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis SAR_Analysis SAR Analysis Interaction_Analysis->SAR_Analysis

Caption: A flowchart of the comparative molecular docking workflow.

Results: Comparative Binding Analysis of this compound Analogs

The docking simulations yielded valuable insights into the potential binding of the this compound analogs to the active site of S. aureus FtsZ. The results are summarized in the table below.

Compound IDR-GroupBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
DFB-0 -H-6.8Gly21, Ala72, Gly1071
DFB-1 -4-hydroxyphenyl-8.2Gly21, Thr108, Asp1993
DFB-2 -4-methoxyphenyl-7.9Gly21, Ala72, Val2011
DFB-3 -4-chlorophenyl-7.5Gly21, Ala72, Leu1981
DFB-4 -4-aminophenyl-8.5Gly21, Thr108, Asp199, Ser2004
Binding Mode and Interaction Analysis

Our analysis revealed that all analogs bind within the same pocket of the FtsZ active site. The parent compound, DFB-0 , establishes a single hydrogen bond with the backbone of Gly107. The introduction of substituents on the phenyl ring significantly influences the binding affinity and interaction patterns.

Notably, DFB-4 (R = -4-aminophenyl) exhibited the highest predicted binding affinity of -8.5 kcal/mol. Its binding pose is stabilized by four hydrogen bonds with the residues Gly21, Thr108, Asp199, and Ser200. The amino group of the substituent acts as a hydrogen bond donor, forming a crucial interaction with the side chain of Asp199.

Similarly, DFB-1 (R = -4-hydroxyphenyl) also demonstrated strong binding affinity (-8.2 kcal/mol), forming three hydrogen bonds, including one with Thr108. The hydroxyl group plays a key role in anchoring the ligand within the active site.

The methoxy group in DFB-2 and the chloro group in DFB-3 resulted in slightly lower binding affinities compared to the hydroxyl and amino-substituted analogs. This suggests that the ability to form additional hydrogen bonds is a critical determinant of binding potency for this series of compounds.

Visualization of Key Interactions

G cluster_protein FtsZ Active Site cluster_ligand DFB-4 Analog Gly21 Gly21 Thr108 Thr108 Asp199 Asp199 Ser200 Ser200 DFB_core This compound Core DFB_core->Gly21 H-bond DFB_core->Thr108 H-bond Amino_group Amino Group Amino_group->Asp199 H-bond Amino_group->Ser200 H-bond

Caption: Key interactions of DFB-4 within the FtsZ active site.

Discussion: Interpreting the In Silico Data and Guiding Future Research

The results of our comparative docking study provide a clear and actionable structure-activity relationship for the this compound scaffold as potential FtsZ inhibitors. The data strongly suggests that the introduction of hydrogen bond donor/acceptor groups at the 4-position of the N-phenyl ring significantly enhances the binding affinity to the FtsZ active site. The predicted binding affinities correlate well with the number of hydrogen bonds formed, with the amino and hydroxyl-substituted analogs (DFB-4 and DFB-1 ) emerging as the most promising candidates.

It is crucial to acknowledge the inherent limitations of in silico molecular docking.[9] Docking scores provide a valuable estimation of binding affinity but do not always perfectly correlate with experimental biological activity. Factors such as solvation effects and protein flexibility are often simplified in standard docking protocols.

Therefore, the findings from this computational study should be viewed as a strong hypothesis-generating tool to guide further experimental work. The next logical steps would be to synthesize the prioritized analogs (DFB-4 and DFB-1 ) and evaluate their in vitro activity against S. aureus and their ability to inhibit FtsZ polymerization. Experimental data, such as Minimum Inhibitory Concentration (MIC) values, would be invaluable for validating and refining our computational model. Such experimental validation is crucial for a self-validating system of drug discovery.

Conclusion: A Pathway to Novel Antibacterial Agents

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound analogs. By leveraging the power of in silico modeling, we have identified key structural features that enhance the binding affinity of this scaffold to the bacterial cell division protein FtsZ. The insights gained from this study provide a solid foundation for the rational design and development of novel antibacterial agents based on the this compound core. The integration of computational and experimental approaches will be paramount in translating these promising in silico findings into tangible therapeutic solutions.

References

  • Vertex AI Search. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates.
  • Asia Research News. (2022, August 8). Simulations provide map to treasure trove of fluorinated compounds.
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • DergiPark. (2020, September 14). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS.
  • Science Alert. (2019, April 4). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent.
  • MDPI. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
  • Vertex AI Search. (n.d.). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates.
  • MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • Vertex AI Search. (2025, September 6). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.
  • JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach.
  • MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
  • PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.
  • PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,3-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 2,3-Difluorobenzamide

Before any handling or disposal, it is crucial to understand the inherent risks associated with the substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications firmly place this compound in the category of hazardous materials, mandating that its disposal be handled not as common refuse, but as regulated chemical waste. The fundamental principle guiding its disposal is the "cradle-to-grave" management system established by the Environmental Protection Agency (EPA), which ensures that hazardous waste is tracked from its point of generation to its final, safe disposal[2][3].

Core Disposal Protocol: A Step-by-Step Guide

The following procedures are designed to ensure the safe and compliant disposal of this compound from your laboratory.

Part 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate this compound waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[2][4]. Given the GHS classifications, it is prudent to manage all this compound waste—including pure, unused product, contaminated labware, and spill cleanup materials—as hazardous waste.

  • Action: At the point of generation, immediately segregate all waste streams containing this compound from non-hazardous waste. This includes:

    • Expired or unused this compound.

    • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

    • Used weighing boats, filter paper, and other contaminated consumables.

    • Rinsate from cleaning contaminated glassware.

    • Spill cleanup materials.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, rigorous adherence to PPE protocols is non-negotiable during handling and disposal.

  • Eye and Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[5][6]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[7][8] For extensive handling, consider a full protective suit.[5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[10][11]

Part 3: Containerization - Secure and Compliant

Proper containment is essential to prevent environmental release and ensure safe transport.

  • Container Selection: Use only approved, dedicated hazardous waste containers that are compatible with the chemical.[2][4] The container must be in good condition, free from cracks or leaks, and have a tight-fitting screw cap.[4]

  • Waste Compatibility: Do not mix this compound with incompatible wastes. While specific reactivity data is limited, as a general rule, avoid mixing with strong oxidizing agents, acids, bases, or reducing agents.[12]

  • Container Management: Keep the waste container closed at all times except when adding waste.[2][13] Do not overfill the container.

Part 4: Labeling - Clarity for Safety and Compliance

Accurate labeling is a cornerstone of safe waste management, providing critical information to all handlers.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "this compound." Avoid abbreviations or formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").

Part 5: Storage and Transfer - The Final Steps in the Lab

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from general laboratory traffic.[13]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Your institution's EHS department will manage the hazardous waste manifest system, which tracks the waste from your lab to the final treatment, storage, and disposal facility (TSDF).[4][14]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spread of the solid material. Do not create dust.

  • Cleanup: For small spills, dampen the solid material with an appropriate solvent like 60-70% ethanol to minimize dust generation.[10] Carefully sweep or scoop the material into a designated hazardous waste container.[5][15]

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][15][16]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Waste Classification cluster_3 Step 3: Safe Handling & Collection cluster_4 Step 4: Labeling & Storage cluster_5 Step 5: Final Disposal start Generate this compound Waste (Unused chemical, contaminated items) assess Assess Hazards (Skin, Eye, Respiratory Irritant per GHS) start->assess classify Classify as Hazardous Waste assess->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe collect Collect in a Compatible, Closed Waste Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards & Date collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs manifest EHS Manages Manifest & Transport to TSDF contact_ehs->manifest

Caption: Disposal workflow for this compound.

Summary of Key Information
AspectGuidelineRationale
Hazard Class Skin, Eye, and Respiratory Irritant (GHS)Dictates the need for stringent PPE and handling as hazardous waste.[1]
Waste Category Hazardous WastePrecautionary measure due to GHS classification and to ensure regulatory compliance.[2][4]
PPE Safety goggles, nitrile gloves, lab coat, fume hood useTo prevent skin/eye contact and respiratory irritation.[5][6][8][16]
Container Compatible, sealed, and in good conditionTo prevent leaks and reactions during accumulation and transport.[2][4]
Labeling "Hazardous Waste," full chemical name, hazards, dateTo ensure clear communication and compliance with regulations.
Spill Cleanup Dampen with solvent, sweep, containerize as hazardous wasteTo minimize dust and ensure proper disposal of all contaminated materials.[10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • PubChem. This compound.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluorobenzamide
Reactant of Route 2
Reactant of Route 2
2,3-Difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.